GEMSA
Descripción
Propiedades
Número CAS |
77482-44-1 |
|---|---|
Fórmula molecular |
C7H13N3O4S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
(2S)-2-[2-(diaminomethylideneamino)ethylsulfanyl]butanedioic acid |
InChI |
InChI=1S/C7H13N3O4S/c8-7(9)10-1-2-15-4(6(13)14)3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10)/t4-/m0/s1 |
Clave InChI |
VKVCLXDFOQQABP-BYPYZUCNSA-N |
SMILES isomérico |
C(CS[C@@H](CC(=O)O)C(=O)O)N=C(N)N |
SMILES canónico |
C(CSC(CC(=O)O)C(=O)O)N=C(N)N |
Apariencia |
Assay:≥98%A solid |
Sinónimos |
2-[[2-[(aminoiminomethyl)amino]ethyl]thio]-butanedioic acid |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Guanidinoethylmercaptosuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent and selective inhibitor of Carboxypeptidase E (CPE), also known as enkephalin convertase. Its mechanism of action is rooted in competitive inhibition of this critical enzyme involved in the processing of propeptides. This guide provides an in-depth analysis of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its interactions and effects.
Introduction: The Role of Carboxypeptidase E
Carboxypeptidase E (CPE) is a metallocarboxypeptidase that plays a crucial role in the biosynthesis of many peptide hormones and neurotransmitters.[1] It functions by removing C-terminal basic amino acid residues (lysine or arginine) from propeptides, a necessary step in their conversion to their biologically active forms.[1] Key substrates for CPE include proenkephalin, proinsulin, and other prohormones. By inhibiting CPE, this compound effectively modulates the levels of active peptides, leading to significant physiological effects.
Molecular Mechanism of Action of this compound
Guanidinoethylmercaptosuccinic acid is a potent inhibitor of enkephalin convertase, a carboxypeptidase B-like processing enzyme.[2] The kinetic analyses of its inhibitory action have demonstrated a purely competitive nature of inhibition.[1]
As a thiol-containing compound, this compound's inhibitory activity is attributed to the interaction between its thiol group and the zinc ion present in the active site of the metallo-carboxypeptidase. This binding at the active site prevents the natural substrate from accessing the enzyme, thereby blocking the catalytic conversion of propeptides.
Signaling Pathway of this compound Action
The primary signaling pathway influenced by this compound is the endogenous opioid system. By inhibiting CPE, this compound prevents the breakdown of enkephalin precursors, leading to an accumulation of active enkephalins. These opioid peptides then bind to opioid receptors, eliciting an analgesic response.
Quantitative Analysis of this compound's Inhibitory Profile
This compound exhibits high potency and selectivity for Carboxypeptidase E. Its inhibitory activity has been quantified against a range of metallocarboxypeptidases.
| Enzyme Target | Inhibition Constant (Ki) / IC50 | Reference |
| Carboxypeptidase E (Enkephalin Convertase) | 8.8 nM (Ki) | **** |
| Carboxypeptidase D | Stronger inhibition than CPE | |
| Carboxypeptidase N | 1.5 µM (Ki) | |
| Carboxypeptidase M | 60 nM (IC50) | |
| Carboxypeptidase B | 4 µM (Ki) | |
| Carboxypeptidase Z | 10 µM (IC50) | |
| Carboxypeptidase U | 18 µM (Ki) | |
| Carboxypeptidase A | Not significantly inhibited |
In Vivo Pharmacological Effects
In vivo studies in rodent models have demonstrated the physiological consequences of CPE inhibition by this compound. Intrathecal or intraventricular administration of this compound elicits a dose-dependent analgesic effect, as measured by an increase in tail-flick latency. This analgesic effect is significantly attenuated by the opioid antagonist naloxone, confirming the involvement of the endogenous opioid system.
Furthermore, this compound has been shown to potentiate the analgesic effects of co-administered enkephalin analogs, such as Met5-enkephalin-Arg6-Phe7 and Met5-enkephalin-Arg6-Gly7-Leu8. At higher doses (12.5 and 25 micrograms intraventricularly), this compound can induce explosive motor behavior and convulsions.
Detailed Experimental Protocols
Enzyme Inhibition Assay (Kinetic Analysis)
Objective: To determine the inhibition constant (Ki) of this compound against Carboxypeptidase E.
Materials:
-
Purified Carboxypeptidase E
-
Guanidinoethylmercaptosuccinic acid (this compound)
-
Fluorogenic substrate for CPE (e.g., Dansyl-Phe-Ala-Arg)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a 96-well microplate, add increasing concentrations of this compound to the wells.
-
Add a fixed concentration of Carboxypeptidase E to each well and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics and a suitable plotting method (e.g., Lineweaver-Burk plot) to determine the type of inhibition and calculate the Ki value.
Radioligand Binding Assay
Objective: To determine the binding affinity (KD) of this compound for enkephalin convertase.
Materials:
-
[3H]Guanidinoethylmercaptosuccinic acid ([3H]this compound)
-
Tissue homogenates (e.g., rat brain or pituitary gland) containing enkephalin convertase
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled this compound for determining non-specific binding
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare tissue homogenates by homogenizing the tissue in ice-cold binding buffer.
-
In microcentrifuge tubes, add a fixed concentration of [3H]this compound to the tissue homogenate.
-
For determining non-specific binding, add a high concentration of unlabeled this compound to a parallel set of tubes.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a time sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation binding experiments with increasing concentrations of [3H]this compound to determine the KD and Bmax (maximum number of binding sites).
Conclusion
Guanidinoethylmercaptosuccinic acid is a well-characterized, potent, and competitive inhibitor of Carboxypeptidase E. Its mechanism of action, centered on the blockade of propeptide processing, has significant implications for modulating peptidergic signaling pathways, particularly the endogenous opioid system. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.
References
GEMSA: A Selective Enkephalin Convertase Inhibitor - A Technical Guide
Introduction
Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent and selective inhibitor of enkephalin convertase, also known as carboxypeptidase E (CPE) or carboxypeptidase H.[1][2] Enkephalin convertase is a key enzyme in the biosynthesis of enkephalins, which are endogenous opioid peptides involved in pain modulation and other physiological processes.[3][4][5] By inhibiting this enzyme, this compound prevents the final step in the maturation of enkephalins from their proenkephalin precursor, leading to an accumulation of enkephalin precursors and potentially enhancing endogenous opioid signaling. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory activity, experimental protocols for its study, and the relevant biological pathways.
Core Concepts
Mechanism of Action
This compound is a thiol-containing metallopeptidase inhibitor. Its inhibitory activity is attributed to the interaction of its thiol group with the zinc ion present in the active site of metallo-carboxypeptidases like enkephalin convertase. Kinetic analyses have demonstrated that this compound acts as a purely competitive inhibitor of enkephalin convertase.
Pharmacological Effects
In vivo studies in animal models have demonstrated that this compound possesses significant pharmacological activity in the central nervous system. Intracerebroventricular and intrathecal administration of this compound in rats has been shown to produce dose-dependent analgesia, as measured by the tail-flick test. At higher doses, however, it can induce explosive motor behavior and convulsions. The analgesic effects of this compound are significantly attenuated by the opioid receptor antagonist naloxone, indicating that its mechanism of action is at least in part mediated by the endogenous opioid system.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized against enkephalin convertase and other related carboxypeptidases. The following tables summarize the key quantitative data from various studies.
| Enzyme | Species/Source | Inhibitor | Ki (nM) | Reference |
| Enkephalin Convertase | Bovine Adrenal | This compound | 8.8 | |
| Enkephalin Convertase | Bovine Brain | This compound | 8-9 | |
| Enkephalin Convertase | Bovine Pituitary | This compound | 8-9 | |
| Carboxypeptidase B | Bovine Pancreas | This compound | 4000 | |
| Carboxypeptidase N | - | This compound | 1500 |
Table 1: Inhibitory Potency (Ki) of this compound against Various Carboxypeptidases
| Enzyme | Inhibitor | IC50 (nM) | Reference |
| Carboxypeptidase M | This compound | 60 | |
| Carboxypeptidase Z | This compound | 10000 |
Table 2: IC50 Values of this compound for Carboxypeptidase M and Z
| Administration Route | Dose (µg) | Effect | Animal Model | Reference |
| Intraventricular | 3 and 6 | Analgesia | Rat | |
| Intraventricular | 12.5 and 25 | Explosive motor behavior and convulsions | Rat | |
| Intrathecal | 12.5, 25, 50 | Increase in tail-flick latency (analgesia) | Rat |
Table 3: In Vivo Pharmacological Effects of this compound in Rats
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Enkephalin Convertase Inhibition Assay
This protocol is adapted from Fricker et al. (1983).
Objective: To determine the inhibitory potency (Ki) of this compound against enkephalin convertase.
Materials:
-
Purified enkephalin convertase
-
Substrate: Dansyl-Phe-Ala-Arg
-
Inhibitor: Guanidinoethylmercaptosuccinic acid (this compound)
-
Assay Buffer: 0.05 M HEPES, pH 7.5
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a series of dilutions of this compound to be tested.
-
Prepare a reaction mixture containing the assay buffer, purified enkephalin convertase, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the reaction mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the substrate, Dansyl-Phe-Ala-Arg.
-
Monitor the increase in fluorescence over time using a spectrofluorometer with excitation at 340 nm and emission at 560 nm. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Perform the assay at various substrate concentrations for each inhibitor concentration.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the Ki value using a Dixon plot or by non-linear regression analysis of the competitive inhibition model.
In Vivo Analgesia Assessment: Tail-Flick Test
This protocol is a generalized procedure based on descriptions of the tail-flick test.
Objective: To assess the analgesic effect of intrathecally administered this compound in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Guanidinoethylmercaptosuccinic acid (this compound) dissolved in sterile saline
-
Tail-flick analgesia meter (radiant heat source)
-
Intrathecal injection apparatus
Procedure:
-
Habituate the rats to the experimental setup and handling for several days prior to the experiment.
-
On the day of the experiment, determine the baseline tail-flick latency for each rat by focusing the radiant heat source on the ventral surface of the tail and measuring the time it takes for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Administer this compound (e.g., 12.5, 25, or 50 µg) or vehicle (sterile saline) via intrathecal injection between the L5 and L6 vertebrae.
-
At various time points after the injection (e.g., 15, 30, 60, and 120 minutes), measure the tail-flick latency again.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the analgesic effect of this compound compared to the control group.
Visualizations
Proenkephalin Processing Pathway
The following diagram illustrates the enzymatic processing of proenkephalin, highlighting the role of enkephalin convertase and its inhibition by this compound.
Caption: Proenkephalin processing pathway and the inhibitory action of this compound.
Opioid Receptor Signaling Pathway
This diagram shows the general signaling cascade initiated by the binding of enkephalins to opioid receptors, a process indirectly enhanced by this compound.
Caption: Simplified opioid receptor signaling pathway.
Experimental Workflow for In Vivo Analgesia Study
The logical flow of an in vivo experiment to assess the analgesic properties of this compound is depicted below.
References
- 1. Enkephalin convertase: potent, selective, and irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Carboxypeptidase E (Enkephalin Convertase) - Lloyd Fricker [grantome.com]
- 3. Purification and characterization of enkephalin convertase, an enkephalin-synthesizing carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of Guanidinoethylmercaptosuccinic Acid (GEMSA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent and selective inhibitor of several metallo-carboxypeptidases, with a primary focus in research on its profound effects on the nervous and cardiovascular systems. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative inhibitory data, and significant in vivo effects. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and visual representations of its molecular interactions and physiological consequences.
Introduction
Guanidinoethylmercaptosuccinic acid, a thiol-containing metallopeptidase inhibitor, has emerged as a valuable pharmacological tool for investigating the physiological roles of specific carboxypeptidases. Its ability to selectively inhibit enzymes responsible for the processing of bioactive peptides, such as enkephalins and kinins, has made it a subject of interest in pain modulation, cardiovascular regulation, and neuropharmacology. This guide synthesizes the current understanding of this compound's pharmacological profile.
Mechanism of Action: Carboxypeptidase Inhibition
The primary mechanism of action of this compound is the competitive inhibition of various carboxypeptidases. It demonstrates a particularly high affinity for enkephalin convertase (Carboxypeptidase E), an enzyme crucial in the maturation of opioid peptides like enkephalins.[1] The inhibition is reversible and is attributed to the interaction of the thiol group of this compound with the zinc ion in the active site of these metalloenzymes.[2]
Quantitative Inhibition Data
The inhibitory potency of this compound against a range of carboxypeptidases has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Enzyme | Abbreviation | Ki | IC50 | Reference |
| Enkephalin Convertase (Carboxypeptidase E) | CPE | 8.8 nM | [1] | |
| Carboxypeptidase N | CPN | 1.5 µM | [2] | |
| Carboxypeptidase B | CPB | 4 µM | [2] | |
| Carboxypeptidase M | CPM | 60 nM | ||
| Carboxypeptidase Z | CPZ | 10 µM | ||
| Carboxypeptidase U | CPU | 18 µM |
Table 1: Inhibitory constants of Guanidinoethylmercaptosuccinic acid against various carboxypeptidases.
Pharmacological Effects
Central Nervous System Effects: Analgesia and Convulsions
In vivo studies have demonstrated that this compound exerts significant effects on the central nervous system, primarily analgesia at lower doses and convulsive behavior at higher doses when administered directly into the central nervous system.
Analgesic Effects: Intrathecal administration of this compound in rats has been shown to produce a dose-dependent increase in the tail-flick latency, a common measure of analgesia. Doses of 12.5, 25, and 50 micrograms resulted in a notable analgesic effect. Furthermore, this compound potentiates the analgesic effects of co-administered enkephalin analogues, such as Met5-enkephalin-Arg6-Phe7. These effects are significantly attenuated by the opioid antagonist naloxone, indicating that the analgesic properties of this compound are mediated through the endogenous opioid system.
Convulsant Effects: When administered intraventricularly at higher doses (12.5 and 25 micrograms), this compound has been observed to elicit explosive motor behavior and convulsions in rats. This suggests a complex dose-dependent role in neuronal excitability.
Cardiovascular Effects: Bradykinin Potentiation
This compound's inhibition of Carboxypeptidase N (also known as kininase I) has significant implications for the cardiovascular system. Carboxypeptidase N is one of the key enzymes responsible for the inactivation of bradykinin, a potent vasodilator. By inhibiting this enzyme, this compound potentiates the effects of bradykinin, leading to enhanced vasodilation. This mechanism is of interest in the context of blood pressure regulation and inflammatory processes.
Experimental Protocols
In Vitro Carboxypeptidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against a target carboxypeptidase, such as enkephalin convertase.
Materials:
-
Purified target carboxypeptidase
-
Guanidinoethylmercaptosuccinic acid (this compound)
-
Fluorogenic or chromogenic substrate specific to the enzyme (e.g., Dansyl-Phe-Ala-Arg for Carboxypeptidase B-like activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader (fluorometer or spectrophotometer)
-
96-well microplates
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and this compound in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound at various concentrations (to determine IC50/Ki)
-
Target enzyme (pre-incubate with inhibitor for a defined period, e.g., 15 minutes at room temperature)
-
-
Initiation of Reaction: Add the specific substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately place the microplate in the reader and measure the change in fluorescence or absorbance over time at a specific wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using a Lineweaver-Burk plot or non-linear regression analysis.
-
In Vivo Analgesia Assessment: Tail-Flick Test
This protocol describes the tail-flick test in rats to assess the analgesic effects of intrathecally administered this compound.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Materials:
-
Guanidinoethylmercaptosuccinic acid (this compound) dissolved in sterile saline
-
Intrathecal injection apparatus (e.g., Hamilton syringe with a 30-gauge needle)
-
Tail-flick analgesia meter
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental setup for several days before the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency for each rat by focusing a beam of radiant heat on the ventral surface of the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Intrathecal Administration: Under light anesthesia (e.g., isoflurane), administer this compound (at desired doses, e.g., 12.5, 25, 50 µg in a volume of 10 µL) or vehicle (saline) intrathecally between the L5 and L6 vertebrae.
-
Post-treatment Measurement: At specific time points after the injection (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis:
-
Calculate the percentage of the maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Signaling Pathways and Visualizations
Kinin-Kallikrein System and Bradykinin Potentiation by this compound
The following diagram illustrates the role of this compound in the kinin-kallikrein system.
Experimental Workflow for In Vitro Inhibition Assay
The following diagram outlines the general workflow for an in vitro experiment to determine the inhibitory effect of this compound on a carboxypeptidase.
Conclusion
Guanidinoethylmercaptosuccinic acid is a powerful research tool for elucidating the roles of specific carboxypeptidases in health and disease. Its potent and selective inhibitory profile, coupled with its demonstrated in vivo activity, makes it invaluable for studies in neuropharmacology and cardiovascular physiology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential and physiological implications of modulating carboxypeptidase activity with this compound and similar compounds. As research progresses, a deeper understanding of the complex interplay between these enzymes and various physiological systems will undoubtedly emerge.
References
Investigating the Analgesic Effects of Guanidinoethylmercaptosuccinic Acid (GEMSA) in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical analgesic properties of Guanidinoethylmercaptosuccinic Acid (GEMSA), a potent inhibitor of enkephalin convertase. The data and protocols summarized herein are derived from foundational preclinical research to inform further investigation into its potential as a therapeutic agent for pain management.
Core Concept: Mechanism of Action
This compound exerts its analgesic effects through the inhibition of enkephalin convertase, an enzyme responsible for the degradation of endogenous opioid peptides known as enkephalins.[1] By blocking this enzyme, this compound increases the local concentration and prolongs the activity of enkephalins in the central nervous system.[2] These enkephalins then bind to opioid receptors, leading to a reduction in pain signaling. This proposed mechanism is strongly supported by evidence that the analgesic effects of this compound are significantly diminished by the opioid antagonist naloxone, indicating a reliance on the endogenous opioid system.[1]
Signaling Pathway: this compound-Mediated Analgesia
References
The Impact of Guanidinoethylmercaptosuccinic Acid (GEMSA) on Neuropeptide Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent inhibitor of several carboxypeptidases, with a particularly significant impact on the processing of neuropeptides. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on various enzymes involved in the neuropeptide synthesis pathway, and detailed experimental protocols for studying these interactions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Neuropeptides are small protein-like molecules used by neurons to communicate with each other. They are involved in a wide range of brain functions, including analgesia, appetite, and mood regulation. The biosynthesis of most neuropeptides involves the initial synthesis of a large, inactive precursor protein, known as a pro-neuropeptide. This precursor undergoes a series of enzymatic cleavages to yield the final, active neuropeptide. A key step in this process is the removal of C-terminal basic amino acid residues (lysine or arginine) by carboxypeptidases.
This compound's primary target is Carboxypeptidase E (CPE), also known as enkephalin convertase or Carboxypeptidase H, a crucial enzyme in the maturation of many neuropeptides, including the endogenous opioids known as enkephalins. By inhibiting CPE, this compound effectively blocks the final step in the processing of these neuropeptides, leading to an accumulation of their precursor forms and a decrease in the levels of the active peptides. This modulation of neuropeptide processing has been shown to produce significant physiological effects, most notably analgesia.
This guide will delve into the quantitative aspects of this compound's inhibitory activity, provide detailed methodologies for its study, and visualize the complex pathways and experimental workflows involved.
Data Presentation: Inhibitory Activity of this compound
This compound exhibits a broad inhibitory profile against several members of the metallocarboxypeptidase family. The following table summarizes the quantitative data on this compound's inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various carboxypeptidases. This data is critical for understanding the selectivity and potency of this compound and for designing experiments to investigate its effects.
| Enzyme | Abbreviation | Ki | IC50 | Reference |
| Carboxypeptidase E | CPE | 9 nM | - | Fricker et al., 1983 |
| Carboxypeptidase D | CPD | - | - | Song & Fricker, 1995 |
| Carboxypeptidase N | CPN | 1.5 µM | - | Fricker et al., 1983 |
| Carboxypeptidase M | CPM | - | 60 nM | Song & Fricker, 1995 |
| Carboxypeptidase B | CPB | 4 µM | - | McKay & Plummer, 1978 |
| Carboxypeptidase Z | CPZ | - | 10 µM | Novikova & Fricker, 1999 |
| Carboxypeptidase U | CPU | 18 µM | - | Boffa et al., 1998 |
Note: A lower Ki or IC50 value indicates a higher inhibitory potency.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's impact on neuropeptide processing.
Carboxypeptidase E (CPE) Activity Assay
This protocol describes a spectrophotometric assay to measure the enzymatic activity of CPE and to determine the inhibitory effects of this compound. The assay is based on the cleavage of a synthetic substrate, dansyl-Phe-Ala-Arg, by CPE, which results in a product that can be quantified.
Materials:
-
Purified Carboxypeptidase E (bovine pituitary or recombinant)
-
Guanidinoethylmercaptosuccinic acid (this compound)
-
Dansyl-Phe-Ala-Arg (substrate)
-
MES buffer (50 mM, pH 6.0) containing 0.1% Triton X-100
-
Cobalt Chloride (CoCl2) solution (10 mM)
-
96-well microplate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of CPE in MES buffer. The final concentration in the assay should be in the linear range of the assay.
-
Inhibitor Preparation: Prepare a stock solution of this compound in MES buffer. Perform serial dilutions to obtain a range of concentrations for determining IC50 or Ki values.
-
Assay Reaction:
-
To each well of a 96-well microplate, add 50 µL of MES buffer.
-
Add 10 µL of CoCl2 solution (final concentration 1 mM).
-
Add 10 µL of either MES buffer (for control) or this compound solution at various concentrations.
-
Add 10 µL of CPE solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the dansyl-Phe-Ala-Arg substrate solution (final concentration will depend on the Km of the enzyme, typically in the low micromolar range).
-
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30 minutes using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Quantification of Enkephalin Levels by Radioimmunoassay (RIA)
This protocol outlines a competitive radioimmunoassay to measure the concentration of Met-enkephalin in biological samples (e.g., brain tissue homogenates, cerebrospinal fluid) following treatment with this compound.
Materials:
-
Anti-Met-enkephalin antibody (polyclonal or monoclonal)
-
125I-labeled Met-enkephalin (tracer)
-
Met-enkephalin standard
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
Secondary antibody (e.g., goat anti-rabbit IgG) and precipitating reagent (e.g., polyethylene glycol)
-
Gamma counter
-
Biological samples from control and this compound-treated animals
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue samples in an appropriate extraction buffer (e.g., acidified acetone).
-
Centrifuge the homogenate and collect the supernatant.
-
Evaporate the solvent and reconstitute the extract in assay buffer.
-
-
Standard Curve Preparation: Prepare a series of dilutions of the Met-enkephalin standard in assay buffer to create a standard curve (e.g., from 1 pg/mL to 1000 pg/mL).
-
Assay Procedure:
-
In duplicate tubes, add 100 µL of either standard, sample, or a blank (assay buffer).
-
Add 100 µL of the anti-Met-enkephalin antibody (at a dilution that binds 30-50% of the tracer).
-
Vortex and incubate for 24 hours at 4°C.
-
Add 100 µL of 125I-labeled Met-enkephalin tracer to each tube.
-
Vortex and incubate for another 24 hours at 4°C.
-
-
Separation of Bound and Free Tracer:
-
Add 100 µL of the secondary antibody.
-
Vortex and incubate for 2 hours at 4°C.
-
Add 1 mL of cold precipitating reagent.
-
Vortex and centrifuge at 3000 x g for 30 minutes at 4°C.
-
Decant the supernatant.
-
-
Measurement: Measure the radioactivity of the pellet in each tube using a gamma counter.
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer versus the logarithm of the Met-enkephalin concentration.
-
Determine the concentration of Met-enkephalin in the samples by interpolating their bound radioactivity from the standard curve.
-
Visualizations
Signaling Pathway of Neuropeptide Processing and Inhibition by this compound
Caption: Inhibition of Carboxypeptidase E by this compound in the neuropeptide processing pathway.
Experimental Workflow for Assessing this compound's Impact
Caption: A generalized experimental workflow to study the effects of this compound.
Logical Relationship of this compound's Action
The Dawn of a Potent Inhibitor: Early Research and Discovery of GEMSA's Inhibitory Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research that led to the discovery and characterization of Guanidinoethylmercaptosuccinic acid (GEMSA) as a potent inhibitor of a specific class of metalloenzymes. We will delve into the early experiments that unveiled its inhibitory profile, the quantitative measures of its potency, the key enzymatic pathway it modulates, and the detailed methodologies that underpinned these seminal discoveries.
Introduction: The Emergence of a Selective Metallopeptidase Inhibitor
This compound emerged from early investigations into inhibitors of carboxypeptidases, a group of zinc-containing metalloproteases. The initial discovery, spearheaded by McKay and Plummer in 1978, identified this compound as an inhibitor of carboxypeptidase B.[1] This pioneering work laid the groundwork for subsequent studies that would reveal this compound's broader and more selective inhibitory actions against a range of metallocarboxypeptidases, particularly those with a preference for cleaving basic amino acids from the C-terminus of peptides.
This compound is classified as a thiol-containing metallopeptidase inhibitor. Its mechanism of action involves a reversible interaction between the thiol group of the inhibitor and the zinc ion residing in the active site of the target enzyme, a hallmark of this class of inhibitors.[1] This targeted interaction is the basis for its potent and selective inhibitory activity.
Quantitative Inhibitory Profile of this compound
The early research on this compound meticulously quantified its inhibitory potency against a panel of metallocarboxypeptidases. The key metrics used were the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data from these foundational studies, providing a clear comparison of this compound's activity against different carboxypeptidases.
| Enzyme Target | Quantitative Data | Reference |
| Carboxypeptidase B | Ki = 4.0 µM | McKay & Plummer, 1978[1] |
| Carboxypeptidase N | Ki = 1.5 µM | Fricker et al., 1983 |
| Carboxypeptidase E | Ki = 9.0 nM | Fricker et al., 1983 |
| Carboxypeptidase M | IC50 = 60 nM | Song & Fricker, 1995 |
| Carboxypeptidase D | - | Song & Fricker, 1995 (noted as strongly inhibited) |
| Carboxypeptidase Z | IC50 = 10 µM | Novikova & Fricker, 1999 |
| Carboxypeptidase U | Ki = 18 µM | Boffa et al., 1998 |
| Carboxypeptidase A | Not significantly inhibited | McKay & Plummer, 1978[1] |
Key Signaling Pathway: Inhibition of Enkephalin Processing
One of the most significant findings in the early research on this compound was its potent inhibition of "enkephalin convertase," an enzyme critical in the biosynthesis of endogenous opioid peptides called enkephalins. This enzyme was later identified as Carboxypeptidase E (CPE), also known as Carboxypeptidase H.
Enkephalins are neurotransmitters that play a crucial role in pain modulation. They are derived from a larger precursor protein, proenkephalin. The processing of proenkephalin into active enkephalins is a two-step process. First, prohormone convertases cleave the precursor at paired basic amino acid residues. This results in enkephalin intermediates that still have a C-terminal basic amino acid (lysine or arginine). In the second step, Carboxypeptidase E removes this C-terminal basic residue, yielding the mature, active enkephalin.
By inhibiting Carboxypeptidase E, this compound blocks the final step in enkephalin biosynthesis. This leads to an accumulation of the inactive enkephalin precursors and a decrease in the levels of active enkephalins. This mechanism of action explains the observed analgesic effects of this compound in early animal studies.
Experimental Protocols
The following sections detail the methodologies for the key experiments that were instrumental in the early characterization of this compound's inhibitory activity.
Determination of Inhibitory Activity against Carboxypeptidase B
This protocol is a representative method for determining the inhibitory constant (Ki) of this compound against carboxypeptidase B, based on established spectrophotometric assays.
Objective: To quantify the inhibitory potency of this compound on Carboxypeptidase B activity.
Principle: The activity of Carboxypeptidase B is measured by monitoring the hydrolysis of a synthetic substrate, hippuryl-L-arginine. The cleavage of this substrate produces hippuric acid, which results in an increase in absorbance at 254 nm. The rate of this increase is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, this rate will decrease. By measuring the reaction rates at various substrate and inhibitor concentrations, the Ki can be determined using Michaelis-Menten kinetics and Dixon or Lineweaver-Burk plots.
Materials:
-
Bovine pancreatic Carboxypeptidase B
-
Hippuryl-L-arginine
-
This compound
-
Tris-HCl buffer (e.g., 25 mM, pH 7.6)
-
Sodium Chloride (e.g., 100 mM)
-
Spectrophotometer capable of reading at 254 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Tris-HCl buffer containing NaCl.
-
Prepare a range of concentrations of the substrate, hippuryl-L-arginine, dissolved in the Tris-HCl buffer.
-
Prepare a stock solution of Carboxypeptidase B in cold deionized water. The final concentration in the assay should be determined empirically to give a linear rate of absorbance change.
-
Prepare a series of dilutions of this compound in deionized water.
-
-
Assay Performance:
-
Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, combine the Tris-HCl buffer, a specific concentration of the substrate solution, and a specific concentration of the this compound solution (or deionized water for the uninhibited control). The final volume is typically 3.0 mL.
-
Incubate the mixture in the spectrophotometer for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small, fixed volume of the Carboxypeptidase B enzyme solution.
-
Immediately mix by inversion and start recording the absorbance at 254 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time plot.
-
Repeat the assay with different concentrations of substrate and this compound.
-
Plot the data using a Dixon plot (1/V vs. [I]) or a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the type of inhibition and the Ki value.
-
References
The Potential of GEMSA as a Tool for Studying Enkephalin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous opioid peptides, such as enkephalins, play a crucial role in the modulation of pain, mood, and various physiological processes. The transient nature of these neuropeptides, owing to their rapid enzymatic degradation, presents a significant challenge in elucidating their precise functions and harnessing their therapeutic potential. The development of potent and selective enzyme inhibitors has provided invaluable tools for stabilizing endogenous enkephalins and studying their downstream effects. Guanidinoethylmercaptosuccinic acid (GEMSA) has emerged as a key small molecule inhibitor, primarily targeting enkephalin convertase, a critical enzyme in the biosynthesis of enkephalins. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in experimental protocols, and its potential in the realm of drug discovery and development.
Mechanism of Action: Inhibition of Enkephalin-Degrading Enzymes
This compound is a potent and selective inhibitor of several carboxypeptidases involved in peptide metabolism. Its primary target is enkephalin convertase, also known as carboxypeptidase H, which is a key enzyme in the processing of proenkephalin to yield active enkephalin peptides. By inhibiting this enzyme, this compound effectively reduces the degradation of enkephalins, leading to an increase in their local concentrations and a subsequent enhancement of their physiological effects. The inhibitory action of this compound is competitive and reversible.
The selectivity of this compound for enkephalin convertase over other carboxypeptidases makes it a valuable tool for specifically studying the enkephalinergic system. However, it is important to note that this compound also exhibits inhibitory activity against other related enzymes, and the degree of inhibition is concentration-dependent.
Quantitative Data: Inhibitory Potency of this compound
The following tables summarize the quantitative data on the inhibitory potency of this compound against various carboxypeptidases, as determined by in vitro enzyme assays. These values are crucial for designing experiments and interpreting results.
| Enzyme | Species | Ki (Inhibition Constant) | IC50 (Half Maximal Inhibitory Concentration) | Reference |
| Enkephalin Convertase | Bovine | 8-9 nM | - | |
| Carboxypeptidase N | - | 1.5 µM | - | |
| Carboxypeptidase B | - | 4 µM | - | |
| Carboxypeptidase M | - | - | 60 nM | |
| Carboxypeptidase U | - | 18 µM | - |
Table 1: Inhibitory constants (Ki) and IC50 values of this compound for various carboxypeptidases.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study enkephalin metabolism and its physiological consequences.
Preparation of Rat Brain Homogenates for Enzyme Assays
This protocol is essential for preparing tissue samples to measure enkephalin convertase activity.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols and immediately dissect the brain on ice.
-
Weigh the desired brain region (e.g., striatum, hypothalamus).
-
Add 10 volumes (w/v) of ice-cold homogenization buffer containing a protease inhibitor cocktail.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant (S1 fraction), which contains the crude enzyme extract.
-
The S1 fraction can be used directly for the enzyme assay or further fractionated by ultracentrifugation to isolate specific cellular compartments.
-
Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay) for normalization of enzyme activity.
Enkephalin Convertase Activity Assay
This assay measures the enzymatic activity of enkephalin convertase in the presence and absence of this compound.
Materials:
-
Rat brain homogenate (prepared as described above)
-
Assay buffer (e.g., 50 mM MES, pH 6.5)
-
Substrate (e.g., Dansyl-Phe-Ala-Arg)
-
This compound solutions of varying concentrations
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the brain homogenate.
-
For the inhibitor groups, pre-incubate the homogenate with different concentrations of this compound for 15-30 minutes at 37°C. A control group without this compound should be included.
-
Initiate the enzymatic reaction by adding the substrate to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M acetic acid).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the enzyme activity as the rate of product formation per unit of protein per unit of time.
-
Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.
In Vivo Administration of this compound via Intracerebroventricular (ICV) Injection in Rats
This protocol describes the direct administration of this compound into the brain to study its central effects.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-gauge needle
-
This compound dissolved in sterile saline
-
Surgical tools
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
Determine the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma).
-
Drill a small burr hole through the skull at the determined coordinates.
-
Slowly lower the injection needle into the lateral ventricle.
-
Infuse the desired dose of this compound solution (e.g., in a volume of 1-5 µL) over a period of 1-2 minutes.
-
Leave the needle in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Assessment of Analgesic Effects using the Hot Plate Test
This test measures the latency of a thermal pain response and is used to evaluate the analgesic effects of this compound.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Rats previously treated with this compound or vehicle (control) via ICV injection
-
Timer
Procedure:
-
Set the hot plate temperature to a constant, non-injurious level (e.g., 55 ± 0.5°C).
-
At a predetermined time after this compound or vehicle administration, place the rat on the hot plate.
-
Start the timer immediately.
-
Observe the rat for signs of pain, such as licking a paw or jumping.
-
Stop the timer as soon as a pain response is observed and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the rat does not respond within the cut-off time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
Compare the latencies between the this compound-treated and control groups to determine the analgesic effect.
Assessment of Analgesic Effects using the Tail-Flick Test
This test measures the latency to withdraw the tail from a heat source and is another common method for assessing analgesia.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Rats previously treated with this compound or vehicle (control) via ICV injection
-
Timer
Procedure:
-
Gently restrain the rat in a suitable holder, leaving the tail exposed.
-
Position the tail over the radiant heat source of the tail-flick apparatus.
-
Activate the heat source and start the timer simultaneously.
-
The apparatus will automatically detect the tail flick and stop the timer. Record the latency.
-
A cut-off time (e.g., 10-15 seconds) should be set to avoid tissue damage.
-
Perform the test at various time points after this compound or vehicle administration.
-
Compare the tail-flick latencies between the experimental and control groups to evaluate the analgesic response.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures related to the study of this compound and enkephalin metabolism.
Conclusion and Future Directions
This compound stands as a powerful and selective pharmacological tool for the investigation of the enkephalinergic system. Its ability to inhibit enkephalin convertase allows for the potentiation of endogenous enkephalin signaling, providing a means to study the physiological roles of these peptides in a more nuanced manner than the administration of exogenous opioids. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize this compound effectively in their studies of pain, addiction, and other neurological processes.
Future research could focus on the development of this compound analogs with even greater selectivity and improved pharmacokinetic properties, potentially leading to novel therapeutic agents for the management of pain and other conditions. Furthermore, the use of this compound in combination with advanced neurobiological techniques, such as in vivo microdialysis and optogenetics, will undoubtedly provide deeper insights into the complex dynamics of enkephalin metabolism and its role in brain function. The continued application of this compound in preclinical research holds significant promise for advancing our understanding of endogenous opioid systems and for the development of next-generation analgesics.
An In-depth Technical Guide on the Convulsant Effects of High-Dose Guanidinoethylmercaptosuccinic Acid Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent inhibitor of enkephalin convertase, an enzyme responsible for the degradation of endogenous opioid peptides, specifically enkephalins. By inhibiting this enzyme, this compound effectively increases the synaptic concentration and prolongs the action of enkephalins. While this mechanism underlies its analgesic properties at lower doses, high-dose administration of this compound has been observed to induce convulsant effects. This technical guide provides a comprehensive overview of the available preclinical data on the convulsant effects of high-dose this compound, detailing the experimental protocols, quantitative data, and the proposed signaling pathways involved. The information presented herein is critical for researchers and drug development professionals working with compounds that modulate the endogenous opioid system, highlighting the dual dose-dependent effects that such agents can exhibit.
Introduction
The endogenous opioid system plays a crucial role in modulating a wide range of physiological processes, including pain, mood, and reward. Enkephalins, a class of endogenous opioid peptides, exert their effects through interaction with opioid receptors, primarily the mu (µ) and delta (δ) receptors. The rapid degradation of enkephalins by enzymes such as enkephalin convertase limits their physiological activity.
Guanidinoethylmercaptosuccinic acid (this compound) is a potent inhibitor of enkephalin convertase, thereby enhancing and prolonging the effects of endogenous enkephalins[1]. This mechanism of action has been explored for its potential therapeutic benefits, particularly in analgesia. However, preclinical studies have revealed a biphasic dose-response relationship, with higher doses of this compound leading to adverse neurological effects, including explosive motor behavior and convulsions[1]. Understanding the convulsant potential of this compound and similar compounds is paramount for the safe development of drugs targeting the enkephalinergic system.
Quantitative Data on Convulsant Effects
The primary source of quantitative data on the convulsant effects of this compound comes from a study by Maj et al. (1986). The study utilized intraventricular (i.c.v.) administration in rats to assess the central effects of the compound.
| Compound | Administration Route | Dose (µg) | Observed Effect | Reference |
| This compound | Intraventricular (i.c.v.) | 3 and 6 | Analgesia | [1] |
| This compound | Intraventricular (i.c.v.) | 12.5 and 25 | Explosive motor behavior and convulsions | [1] |
These findings clearly demonstrate a dose-dependent switch from analgesic to convulsant effects with increasing concentrations of this compound in the central nervous system. Further quantitative analysis, such as the latency to seizure onset, seizure duration, and severity at different doses, is not available in the published literature.
Experimental Protocols
This section outlines the probable experimental methodologies based on the available literature and standard practices in preclinical seizure research. It is important to note that the original study by Maj et al. (1986) does not provide exhaustive details of the protocols used.
Animal Model
-
Species: Rat (Specific strain, e.g., Wistar, was used in the original study)[1].
-
Sex: Male rats were used in the primary study.
-
Weight and Age: While not specified in the original paper, adult rats weighing between 200-300g are typically used for such studies.
Surgical Procedure: Intracerebroventricular (i.c.v.) Cannulation
To administer this compound directly into the central nervous system, a guide cannula is stereotaxically implanted into a lateral ventricle of the rat brain.
-
Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A small hole is drilled in the skull at specific coordinates relative to bregma (a landmark on the skull). For the lateral ventricle in Wistar rats, typical coordinates are approximately:
-
Anterior-Posterior (AP): -0.8 mm from bregma
-
Medial-Lateral (ML): ±1.5 mm from the midline
-
Dorsal-Ventral (DV): -3.5 to -4.0 mm from the skull surface
-
-
Cannula Implantation: A guide cannula is lowered to the target coordinates and secured to the skull using dental cement and anchor screws. A dummy cannula is inserted into the guide cannula to maintain patency.
-
Recovery: The animal is allowed to recover from surgery for a period of at least one week before the experiment.
Drug Administration
-
This compound Solution: Guanidinoethylmercaptosuccinic acid is dissolved in a sterile, artificial cerebrospinal fluid (aCSF) or saline solution to the desired concentration.
-
Intraventricular Injection: For the experiment, the dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted into the guide cannula. The this compound solution is infused at a slow, controlled rate (e.g., 1-2 µL/min) to avoid a rapid increase in intracranial pressure. The total injection volume is typically in the range of 2-5 µL.
Observation and Seizure Scoring
-
Behavioral Observation: Following the i.c.v. injection, the animal is placed in an observation chamber and its behavior is continuously monitored and recorded.
-
Seizure Scoring: The severity of the convulsions can be quantified using a standardized scale, such as the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
-
-
Latency and Duration: The time from injection to the onset of the first convulsive behavior (latency) and the total duration of the seizure activity are recorded.
Antagonism Studies
To investigate the involvement of the opioid system, an opioid receptor antagonist such as naloxone is administered.
-
Naloxone Administration: Naloxone can be administered systemically (e.g., intraperitoneally, i.p.) or directly into the brain (i.c.v.) prior to the administration of this compound. A typical i.p. dose of naloxone to antagonize opioid-induced seizures in rats is in the range of 1-10 mg/kg.
-
Observation: The ability of naloxone to prevent or attenuate the convulsant effects of this compound is then observed and quantified. The study by Maj et al. (1986) confirmed that the effects of this compound were significantly attenuated by naloxone.
Proposed Signaling Pathways and Mechanisms of Action
The convulsant effects of high-dose this compound are believed to be mediated through the overstimulation of the endogenous opioid system.
Primary Mechanism: Enkephalin Convertase Inhibition
This compound inhibits enkephalin convertase, leading to an accumulation of enkephalins in the synapse. This enhances the activation of opioid receptors.
Caption: Proposed primary mechanism of this compound-induced convulsions.
Opioid Receptor-Mediated Pro-Convulsant Effects
While opioid receptor activation is often associated with inhibitory neuronal effects, overstimulation, particularly of the mu (µ) opioid receptor, can lead to neuronal hyperexcitability and seizures. The exact downstream signaling cascade is complex but is thought to involve:
-
G-protein Coupling: Opioid receptors are G-protein coupled receptors (GPCRs). Activation by enkephalins leads to the dissociation of the Gα and Gβγ subunits.
-
Modulation of Ion Channels:
-
Inhibition of voltage-gated calcium channels (VGCCs) presynaptically, which typically reduces neurotransmitter release. However, the net effect on neuronal circuits can be pro-convulsant depending on which neurons (excitatory or inhibitory) are affected.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels postsynaptically, leading to hyperpolarization and inhibition. Again, the circuit-level effect is complex.
-
-
Disinhibition: A key hypothesis for opioid-induced seizures is the disinhibition of excitatory neurons. Enkephalins may preferentially inhibit GABAergic interneurons, thereby removing the inhibitory control over principal excitatory neurons (e.g., pyramidal cells in the hippocampus), leading to their hyperexcitability.
Caption: Disinhibition hypothesis for opioid-induced convulsions.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the convulsant effects of this compound.
Caption: Experimental workflow for assessing this compound-induced convulsions.
Discussion and Future Directions
The available evidence strongly suggests that high-dose central administration of the enkephalin convertase inhibitor this compound can induce convulsions in rats, an effect that is mediated by the endogenous opioid system and can be attenuated by the opioid antagonist naloxone. This pro-convulsant activity stands in contrast to the analgesic effects observed at lower doses, highlighting a critical dose-dependent duality in the pharmacological profile of this compound.
For drug development professionals, these findings underscore the importance of thorough dose-response studies for any compound that modulates endogenous peptide systems. The therapeutic window for enkephalin convertase inhibitors may be narrow, and careful consideration of central nervous system penetration and concentration is essential to avoid severe adverse effects.
Several key areas require further investigation:
-
Replication and Expansion of Quantitative Data: The convulsant effects of this compound need to be independently replicated. Detailed dose-response studies are required to establish a clear relationship between the dose of this compound and the latency, duration, and severity of seizures.
-
Elucidation of Specific Opioid Receptor Involvement: While the antagonism by naloxone points to the involvement of opioid receptors, further studies using selective antagonists for µ, δ, and kappa (κ) receptors would help to delineate the specific receptor subtypes responsible for the pro-convulsant effects.
-
Investigation of Downstream Signaling Cascades: A deeper understanding of the intracellular signaling pathways activated by high concentrations of enkephalins that lead to neuronal hyperexcitability is needed. This could involve studying changes in second messengers, protein phosphorylation, and gene expression in relevant brain regions.
-
Pharmacokinetics and Brain Penetration: For systemic administration routes, understanding the pharmacokinetics of this compound and its ability to cross the blood-brain barrier is crucial for predicting the potential for central adverse effects.
Conclusion
Guanidinoethylmercaptosuccinic acid, a potent enkephalin convertase inhibitor, exhibits a clear dose-dependent convulsant effect following high-dose intracerebroventricular administration in rats. This effect is mechanistically linked to the over-activation of the endogenous opioid system. While the current data is limited to a single primary study, it provides a crucial warning for the development of drugs targeting enkephalin-degrading enzymes. Rigorous preclinical evaluation of the dose-dependent neurological effects of such compounds is essential to ensure their safety and therapeutic viability. Further research is warranted to fully characterize the convulsant profile of this compound and to elucidate the precise molecular mechanisms underlying this adverse effect.
References
A Foundational Guide to the Pharmacokinetics of Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational pharmacokinetic properties of Gemcitabine, a critical nucleoside analog in oncology. The following sections detail its mechanism of action, metabolic pathways, and key pharmacokinetic parameters, supported by experimental data and methodologies.
Introduction
Gemcitabine (2'-deoxy-2',2'-difluorocytidine, marketed as Gemzar) is a cornerstone of treatment for various malignancies, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2][3] As a prodrug, its efficacy is intrinsically linked to its cellular uptake, metabolic activation, and subsequent elimination.[1][3] Understanding the pharmacokinetic profile of Gemcitabine is paramount for optimizing dosing strategies, managing toxicities, and developing novel therapeutic combinations.
Mechanism of Action and Metabolic Activation
Gemcitabine's cytotoxic effects are exerted through its active phosphorylated metabolites. The process begins with its transport into the cell and subsequent phosphorylation, leading to the disruption of DNA synthesis and induction of apoptosis.
-
Cellular Uptake : Being hydrophilic, Gemcitabine requires membrane nucleoside transporters for entry into cancer cells.
-
Phosphorylation : Once inside the cell, deoxycytidine kinase (dCK) phosphorylates Gemcitabine into Gemcitabine monophosphate (dFdCMP). This is the rate-limiting step in its activation. Further phosphorylation by other kinases results in the formation of the active metabolites, Gemcitabine diphosphate (dFdCDP) and Gemcitabine triphosphate (dFdCTP).
-
Inhibition of DNA Synthesis : dFdCTP competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into DNA, leading to chain termination and cell death.
-
Self-Potentiation : dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing dCTP. This reduction in intracellular dCTP levels enhances the incorporation of dFdCTP into DNA, a phenomenon known as self-potentiation.
The primary route of Gemcitabine inactivation is through deamination by cytidine deaminase (CDA), primarily in the liver, to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).
References
- 1. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
The Central Nervous System Effects of Guanidinoethylmercaptosuccinic Acid (GEMSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the central nervous system (CNS) effects of Guanidinoethylmercaptosuccinic Acid (GEMSA), a potent inhibitor of the enzyme enkephalin convertase. By preventing the breakdown of endogenous enkephalins, this compound enhances the activation of opioid receptors, leading to significant, dose-dependent neurological effects. This document summarizes the available quantitative data, details the experimental protocols used in its study, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on the central nervous system.
Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound
| Parameter | Value | Tissue/Enzyme Source | Reference |
| Dissociation Constant (KD) | 6 nM | Rat Brain Homogenates | [1][2] |
| Inhibitory Constant (Ki) | 8.8 nM | Enkephalin Convertase | [3] |
Table 2: In Vivo Dose-Dependent CNS Effects of this compound in Rats (Intraventricular Administration)
| Dose (µg) | Observed Effect | Reference |
| 3 | Analgesia | [4] |
| 6 | Analgesia | [4] |
| 12.5 | Explosive Motor Behavior and Convulsions | |
| 25 | Explosive Motor Behavior and Convulsions |
Table 3: In Vivo Analgesic Effects of this compound in Rats (Intrathecal Administration)
| Dose (µg) | Observed Effect | Reference |
| 12.5 | Increased tail-flick latency (analgesia) | |
| 25 | Increased tail-flick latency (analgesia) | |
| 50 | Increased tail-flick latency (analgesia) |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's CNS effects.
Intracerebroventricular (ICV) Cannula Implantation and Injection in Rats
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the direct administration of substances into the cerebrospinal fluid.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical drill with a burr bit
-
Guide cannula and dummy cannula
-
Anchoring screws
-
Dental cement
-
Surgical tools (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Analgesics for post-operative care
-
Microinjection pump and tubing
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an approved protocol and place it in the stereotaxic apparatus, ensuring the head is level. Shave the fur from the scalp and clean the surgical area with an antiseptic solution.
-
Incision and Exposure: Make a midline incision on the scalp to expose the skull. Identify and expose the bregma, the intersection of the sagittal and coronal sutures.
-
Drilling: Using the stereotaxic coordinates for the lateral ventricle relative to bregma (for rats, typically AP: -0.8 mm, L: ±1.5 mm), drill a hole through the skull. Drill additional holes for the anchoring screws.
-
Cannula Implantation: Lower the guide cannula through the drilled hole to the desired depth (for rats, typically V: -3.5 to -4.0 mm from the skull surface).
-
Fixation: Apply dental cement to the skull to secure the cannula and anchor screws.
-
Dummy Cannula and Recovery: Insert a dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision and administer analgesics. Allow the animal to recover.
-
Injection: For drug administration, remove the dummy cannula and insert the internal injector cannula connected to the microinjection pump. Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min). After infusion, leave the injector in place for a brief period to prevent backflow before replacing the dummy cannula.
Tail-Flick Test for Analgesia Assessment in Rats
The tail-flick test is a common method to assess the analgesic properties of a compound by measuring the latency of a rat's tail withdrawal from a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source or a hot water bath (maintained at 50-55°C)
-
Animal restrainer
-
Timer
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and the restrainer to minimize stress.
-
Baseline Latency: Gently place the rat in the restrainer. Position the rat's tail over the radiant heat source or immerse the distal third of the tail in the hot water bath.
-
Measurement: Start the timer and measure the time it takes for the rat to flick its tail away from the heat source. This is the tail-flick latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (typically 10-15 seconds) is established. If the rat does not flick its tail within this time, the heat source is removed, and the maximum latency is recorded.
-
Drug Administration: Administer this compound or a control substance via the desired route (e.g., intracerebroventricularly).
-
Post-treatment Measurement: At predetermined time points after drug administration, repeat the tail-flick test to measure the analgesic effect, indicated by an increase in tail-flick latency.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and the experimental workflow for assessing its analgesic effects.
References
The Influence of Guanidinoethylmercaptosuccinic Acid on Proenkephalin A Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic processing of proenkephalin A and the inhibitory effects of Guanidinoethylmercaptosuccinic acid (GEMSA). Proenkephalin A is a precursor polypeptide that undergoes a series of proteolytic cleavages to yield the endogenous opioid peptides, Met-enkephalin and Leu-enkephalin. This processing is a critical step in the regulation of pain, emotion, and other neurological functions. The key enzymes involved in this pathway are prohormone convertases (PCs) and carboxypeptidase E (CPE), also known as enkephalin convertase. This compound is a potent and selective inhibitor of CPE, and its study has been instrumental in elucidating the proenkephalin A processing pathway. This guide details the mechanisms of action, presents quantitative data on enzyme inhibition, outlines experimental protocols for studying these interactions, and provides visual representations of the involved pathways and workflows.
Introduction to Proenkephalin A Processing
Proenkephalin A is a protein precursor that contains multiple copies of the pentapeptide Met-enkephalin and a single copy of Leu-enkephalin.[1] The liberation of these active opioid peptides requires a multi-step enzymatic cascade that primarily occurs within the secretory granules of neuroendocrine cells.[2][3]
The processing is initiated by the action of endopeptidases, specifically prohormone convertases PC1/3 and PC2, which cleave the proenkephalin A backbone at pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys).[4][5] This initial cleavage generates intermediate peptides that still contain C-terminal basic residues.
The final and rate-limiting step in the maturation of enkephalins is the removal of these C-terminal basic residues by a carboxypeptidase B-like enzyme. This crucial role is fulfilled by Carboxypeptidase E (CPE), also known as enkephalin convertase. The activity of CPE is essential for the generation of biologically active enkephalins.
Guanidinoethylmercaptosuccinic Acid (this compound) as a Potent Inhibitor of Enkephalin Convertase
Guanidinoethylmercaptosuccinic acid (this compound) is a powerful and specific inhibitor of enkephalin convertase (CPE). Its inhibitory action has been pivotal in the characterization of this enzyme and its role in neuropeptide biosynthesis. This compound's ability to block the final step of proenkephalin A processing leads to an accumulation of C-terminally extended enkephalin precursors and a reduction in mature enkephalins. This targeted inhibition has analgesic effects in vivo, highlighting the physiological relevance of the enkephalin system.
Quantitative Data
The following tables summarize the key quantitative data related to the binding of this compound to enkephalin convertase and the kinetics of the enzymes involved in proenkephalin A processing.
Table 1: Binding and Inhibition Constants of this compound
| Parameter | Value | Tissue/Enzyme Source | Reference |
| KD for [3H]this compound | 6 nM | Rat Brain and Pituitary Homogenates | |
| Ki of this compound vs. Enkephalin Convertase Activity | Similar to KD | Crude Rat Brain and Bovine Pituitary Homogenates, Pure Enkephalin Convertase |
Table 2: Kinetic Parameters of Proenkephalin A Processing Enzymes
| Enzyme | Substrate | Km | pH Optimum | Reference |
| Membrane-bound Adrenal Trypsin-like Enzyme (mATLE) | t-butoxycarbonyl-Glu-Lys-Lys-aminomethylcoumarin | 2.2 mM | 8.5-8.7 | |
| Enkephalin Convertase (CPE) | [Met5]-enkephalin-Arg6 | 51 µM | 5.5 | |
| Enkephalin Convertase (CPE) | [Leu5]-enkephalin-Arg6 | 83 µM | 5.5 | |
| Enkephalin Convertase (CPE) | [Met5]-enkephalin-Lys6 | 195 µM | 5.5 | |
| Enkephalin Convertase (CPE) | [Leu5]-enkephalin-Lys6 | 174 µM | 5.5 |
Experimental Protocols
[3H]Guanidinoethylmercaptosuccinic Acid (this compound) Binding Assay
This protocol describes a radioligand binding assay to characterize the interaction of this compound with enkephalin convertase.
Materials:
-
[3H]this compound (tritiated this compound)
-
Tissue homogenates (e.g., rat brain, pituitary) or purified enkephalin convertase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled this compound (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize the desired tissue (e.g., rat brain) in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. The supernatant can be used directly, or further fractionated to obtain membrane and soluble fractions.
-
Assay Setup: In microcentrifuge tubes, combine the following:
-
100 µL of tissue homogenate or purified enzyme preparation.
-
50 µL of [3H]this compound at various concentrations (to determine KD) or at a fixed concentration (for competition assays).
-
For non-specific binding tubes, add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).
-
For total binding tubes, add 50 µL of assay buffer.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with three aliquots of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled this compound) from the total binding.
-
Saturation Analysis: Plot specific binding against the concentration of [3H]this compound and fit the data to a one-site binding model to determine the KD (dissociation constant) and Bmax (maximum number of binding sites).
-
Competition Analysis: Plot the percentage of specific binding against the concentration of the competing unlabeled ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the Ki (inhibition constant).
-
Enkephalin Convertase Activity Assay using a Fluorogenic Substrate
This protocol outlines a method to measure the enzymatic activity of enkephalin convertase and to assess the inhibitory potential of compounds like this compound.
Materials:
-
Purified enkephalin convertase or tissue homogenate
-
Fluorogenic substrate, e.g., 5-dimethylaminonaphthalene-1-sulfonyl-Phe-Leu-Arg
-
Assay Buffer: 50 mM MES buffer, pH 6.0, containing a metal cofactor such as CoCl2 (1 mM)
-
Inhibitor solution (e.g., this compound at various concentrations)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~530 nm for Dansyl-based substrates)
Procedure:
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
50 µL of assay buffer.
-
10 µL of inhibitor solution (or buffer for control wells).
-
20 µL of enzyme preparation.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The cleavage of the substrate by the enzyme will separate a quencher from the fluorophore, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each well.
-
Inhibition Analysis: Plot the percentage of enzyme activity (relative to the control without inhibitor) against the concentration of the inhibitor (e.g., this compound). Fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
Visualizations
The following diagrams illustrate the proenkephalin A processing pathway and the experimental workflow for studying this compound's effects.
Caption: Proenkephalin A processing pathway and the inhibitory action of this compound.
Caption: Workflow for this compound binding and enkephalin convertase activity assays.
Caption: Mechanism of competitive inhibition of CPE by this compound.
Conclusion
The study of Guanidinoethylmercaptosuccinic acid has been instrumental in defining the crucial role of carboxypeptidase E (enkephalin convertase) in the biosynthesis of enkephalins from their precursor, proenkephalin A. The potent and selective inhibitory properties of this compound have enabled detailed characterization of the terminal step in this important neurochemical pathway. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the modulation of proenkephalin A processing for potential therapeutic applications, particularly in the fields of analgesia and neurology.
References
- 1. Proenkephalin - Wikipedia [en.wikipedia.org]
- 2. New Roles of Carboxypeptidase E in Endocrine and Neural Function and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting carboxypeptidase E: properties, functions and pathophysiological roles in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential processing of proenkephalin by prohormone convertases 1(3) and 2 and furin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of GEMSA in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of Guanidinoethylmercaptosuccinic acid (GEMSA), a potent enkephalin convertase inhibitor, in rat models. Detailed protocols for intracerebroventricular (ICV) and intrathecal (IT) administration are outlined, including dosage, surgical procedures, and postsurgical care. The mechanism of action of this compound, involving the potentiation of endogenous opioid signaling, is described, and its observed dose-dependent analgesic and convulsant effects are summarized in tabular format. This guide is intended to facilitate the use of this compound as a tool for investigating the physiological roles of the enkephalinergic system in pain modulation and other neurological processes.
Introduction
Guanidinoethylmercaptosuccinic acid (this compound) is a powerful and selective inhibitor of enkephalin convertase (also known as carboxypeptidase E or H), a key enzyme in the biosynthesis of enkephalin opioid peptides.[1] By inhibiting this enzyme, this compound prevents the degradation of proenkephalins, leading to an accumulation of endogenous enkephalins. This enhancement of the endogenous opioid system makes this compound a valuable pharmacological tool for studying the roles of enkephalins in various physiological and pathological processes, particularly in the modulation of pain.[1][2] In vivo studies in rats have demonstrated that central administration of this compound produces potent, dose-dependent analgesic effects.[1] However, at higher doses, it can also induce adverse motor behavior and convulsions.[1] The effects of this compound can be significantly attenuated by the opioid receptor antagonist naloxone, confirming its mechanism of action through the opioid system.
These application notes provide detailed experimental protocols for the preparation and in vivo administration of this compound in rats via intracerebroventricular and intrathecal routes.
Data Presentation
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound administered intracerebroventricularly and intrathecally in rats, as reported in the literature.
Table 1: Dose-Response Effects of Intracerebroventricular (ICV) Administration of this compound in Rats
| Dose (µg) | Observed Effect |
| 3 | Analgesia |
| 6 | Analgesia |
| 12.5 | Explosive motor behavior and convulsions |
| 25 | Explosive motor behavior and convulsions |
Table 2: Dose-Response Effects of Intrathecal (IT) Administration of this compound in Rats
| Dose (µg) | Observed Effect |
| 12.5 | Increased tail-flick latency (analgesia) |
| 25 | Increased tail-flick latency (analgesia) |
| 50 | Increased tail-flick latency (analgesia) |
Experimental Protocols
Materials
-
Guanidinoethylmercaptosuccinic acid (this compound) powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)
-
Stereotaxic apparatus for rats
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Cannula system (guide cannula and internal injector) for ICV or IT administration
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Dental cement
-
Sutures or wound clips
-
Analgesics for post-operative care
-
Heating pad
Preparation of this compound Solution
This compound is soluble in water. For in vivo administration, it should be dissolved in a sterile, pyrogen-free vehicle such as 0.9% saline or artificial cerebrospinal fluid (aCSF).
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile saline or aCSF to achieve the target concentration. For example, to prepare a 1 µg/µL solution, dissolve 1 mg of this compound in 1 mL of vehicle.
-
Vortexing: Gently vortex the solution until the this compound is completely dissolved.
-
Sterilization (Optional but Recommended): Filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for chronic infusions.
-
Storage: Prepare fresh solutions on the day of the experiment. If short-term storage is necessary, store the solution at 2-8°C. For longer-term storage, aliquots can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Intracerebroventricular (ICV) Administration Protocol
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent injection of this compound.
-
Anesthesia and Analgesia: Anesthetize the rat using a suitable anesthetic (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Administer a pre-operative analgesic as per institutional guidelines.
-
Surgical Preparation: Shave the fur from the rat's scalp and place the animal in a stereotaxic apparatus. Ensure the head is level by checking the alignment of the ear bars and incisor bar. Apply eye ointment to prevent corneal drying.
-
Incision: Clean the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol). Make a midline incision on the scalp to expose the skull.
-
Identification of Bregma: Carefully retract the skin and periosteum to clearly visualize the skull sutures. Identify the bregma, the point of intersection of the sagittal and coronal sutures.
-
Drilling: Using a stereotaxic drill, create a small burr hole in the skull at the coordinates corresponding to the lateral ventricle. Typical coordinates for the lateral ventricle in adult rats are approximately:
-
Anterior-Posterior (AP): -0.8 mm from bregma
-
Medial-Lateral (ML): ±1.5 mm from the midline
-
Dorsal-Ventral (DV): -3.5 to -4.0 mm from the skull surface
-
-
Cannula Implantation: Slowly lower the guide cannula through the burr hole to the predetermined DV coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement, anchoring it to small screws placed in the skull.
-
Closure: Suture or apply wound clips to close the scalp incision.
-
Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery on a heating pad. Allow the animal to recover for at least one week before commencing with this compound injections.
-
Injection Procedure: For injection, gently restrain the conscious rat, remove the dummy cannula from the guide cannula, and insert the internal injector cannula connected to the microinjection pump. Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min). After the infusion, leave the injector in place for an additional minute to prevent backflow, then withdraw it and replace the dummy cannula.
Intrathecal (IT) Administration Protocol
This protocol describes the procedure for direct lumbar puncture for intrathecal injection of this compound.
-
Anesthesia: Anesthetize the rat with isoflurane.
-
Positioning: Place the rat in a prone position with the spine flexed to increase the space between the lumbar vertebrae. This can be achieved by placing a support under the abdomen.
-
Incision: Shave the fur over the lumbar region. Make a small incision in the skin to visualize the intervertebral space between L4-L5 or L5-L6.
-
Injection: Using a Hamilton syringe with a 30-gauge needle, carefully insert the needle into the intervertebral space, perpendicular to the spine. A slight tail flick is often observed upon successful entry into the intrathecal space.
-
Infusion: Slowly inject the desired volume of this compound solution (typically 5-10 µL for rats).
-
Closure and Recovery: Close the skin incision with a suture or tissue adhesive. Monitor the animal until it has fully recovered from anesthesia.
Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in enhancing enkephalin signaling.
Experimental Workflow for In Vivo Administration of this compound
Caption: Experimental workflow for the in vivo administration of this compound in rats.
References
Application Notes and Protocols for Guanidinoethylmercaptosuccinic Acid (GEMSA) Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of Guanidinoethylmercaptosuccinic acid (GEMSA) solutions for research applications. This compound is a potent inhibitor of carboxypeptidases, most notably enkephalin convertase (also known as carboxypeptidase E).[1][2][3]
Product Information and Properties
Guanidinoethylmercaptosuccinic acid (this compound) is a white solid compound used in neuroscience research.[2][3] It is crucial to understand its physical and chemical properties for accurate solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N₃O₄S | |
| Molecular Weight | 235.3 g/mol | |
| CAS Number | 77482-44-1 | |
| Purity | ≥98% | |
| Formulation | Solid | |
| Melting Point | ~180 °C (decomposes) | |
| Storage Temperature | -20°C | |
| Long-term Stability | ≥ 4 years at -20°C |
Solubility
Proper solubilization is critical for experimental success. Based on available data, this compound exhibits solubility in various solvents.
| Solvent | Solubility | Reference |
| Water | Soluble | |
| DMSO | ~30 mg/mL | |
| Ethanol | ~8 mg/mL |
For most in vitro and in vivo biological experiments, sterile water or a buffered aqueous solution (e.g., PBS) is the recommended solvent. For creating high-concentration stock solutions, DMSO can be used, followed by dilution in the appropriate aqueous experimental buffer.
Experimental Protocols
3.1. Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials:
-
Guanidinoethylmercaptosuccinic acid (solid)
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 235.3 g/mol x 1000 mg/g = 2.353 mg
-
-
Weighing: Carefully weigh out 2.353 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile water to the tube.
-
Mixing: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤ 37°C) can be used to aid dissolution if necessary, but is typically not required as this compound is water-soluble.
-
Sterilization (Optional but Recommended): If the solution is intended for cell culture or in vivo use, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For short-term storage (up to a few days), the solution may be kept at 2-8°C.
3.2. Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate experimental buffer (e.g., cell culture medium, artificial cerebrospinal fluid, PBS).
Example: Preparation of a 100 µM working solution:
-
Thaw a 10 mM stock solution aliquot on ice.
-
Perform a 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the desired experimental buffer.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
The working solution is now ready for use.
Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow for this compound Solution Preparation
The following diagram outlines the standard procedure for preparing this compound solutions for research use.
Caption: Workflow for preparing sterile this compound stock solutions.
Signaling Pathway: Inhibition of Enkephalin Processing by this compound
This compound is a potent inhibitor of enkephalin convertase (Carboxypeptidase E), an enzyme responsible for the final step in the maturation of enkephalin neuropeptides from their proenkephalin precursor. By blocking this enzyme, this compound prevents the removal of C-terminal basic residues, leading to an accumulation of inactive pro-enkephalins and a reduction in active enkephalins.
References
Application Notes and Protocols for GEMSA in Analgesia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GEMSA, or guanidinoethylmercaptosuccinic acid, is a potent and selective inhibitor of enkephalin convertase, a carboxypeptidase B-like enzyme crucial in the biosynthesis of endogenous opioid peptides. By preventing the breakdown of enkephalin precursors, this compound elevates the levels of enkephalins, which are natural analgesics. This mechanism of action makes this compound a valuable research tool for investigating the endogenous opioid system and for preclinical evaluation of novel analgesic strategies. Its effects are mediated through the potentiation of the body's own pain-relief pathways and are significantly attenuated by the opioid antagonist naloxone, confirming its action via opioid receptors.[1]
Mechanism of Action: Enkephalin Convertase Inhibition
This compound exerts its analgesic effects by inhibiting enkephalin convertase (carboxypeptidase H), an enzyme responsible for the final step in the maturation of enkephalins from their precursor, proenkephalin A.[1] Proenkephalin A contains multiple copies of Met-enkephalin and one copy of Leu-enkephalin.[2][3] Inhibition of enkephalin convertase by this compound leads to an accumulation of these enkephalins, which then bind to and activate opioid receptors (primarily mu and delta), resulting in an analgesic response.
Recommended Dosage for Analgesia Studies
The effective dosage of this compound is highly dependent on the route of administration and the animal model used. The available data from studies in rats indicate that direct administration into the central nervous system is effective at microgram doses.
Table 1: Recommended Dosages of this compound in Rats
| Route of Administration | Species | Effective Analgesic Dose Range | Observed Effects & Notes | Reference |
| Intracerebroventricular (ICV) | Rat | 3 - 6 µg | Elicits a clear analgesic response. Doses of 12.5 µg and higher may induce motor behavior and convulsions. | [1] |
| Intrathecal (IT) | Rat | 12.5 - 50 µg | Produces a dose-dependent increase in tail-flick latency, indicating a spinal analgesic effect. |
Note: Systemic administration routes (e.g., intravenous, intraperitoneal) have not been well-characterized in the available literature. Researchers should perform dose-finding studies to establish effective and non-toxic doses for their specific experimental setup.
Experimental Protocols
Tail-Flick Test
The tail-flick test is a common method for assessing spinal analgesia. It measures the latency of an animal to withdraw its tail from a source of thermal pain.
Protocol:
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently restrain the animal and place its tail on the analgesiometer. A focused beam of light is directed onto the tail. The time taken for the animal to flick its tail out of the beam is automatically recorded. Take 2-3 baseline readings for each animal.
-
Administration: Administer this compound or vehicle control via the desired route (e.g., intrathecal).
-
Post-treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), repeat the tail-flick latency measurement.
-
Cut-off Time: A cut-off time (typically 10-12 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot Plate Test
The hot plate test measures the response to a thermal stimulus applied to the paws and is useful for evaluating supraspinally mediated analgesia.
Protocol:
-
Apparatus: A hot plate apparatus with the temperature set to a constant, non-damaging level (e.g., 55 ± 0.5°C).
-
Acclimatization: Place the animals in the testing room for at least 30 minutes prior to the experiment.
-
Baseline Measurement: Place the animal on the hot plate and start a timer. Observe the animal for nociceptive responses, such as licking or flicking of the hind paws, or jumping. The time until the first response is recorded as the baseline latency.
-
Administration: Administer this compound or vehicle control.
-
Post-treatment Measurement: At various time points after administration, place the animal back on the hot plate and record the response latency.
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) is used to prevent injury.
-
Data Analysis: Data are analyzed similarly to the tail-flick test, often presented as reaction latency or %MPE.
Formalin Test
The formalin test is a model of tonic chemical pain and can distinguish between analgesic effects on acute nociceptive pain and inflammatory pain.
Protocol:
-
Acclimatization: Allow animals to acclimatize to individual observation chambers for at least 30 minutes.
-
Administration: Administer this compound or vehicle control prior to the formalin injection.
-
Formalin Injection: Inject a dilute formalin solution (e.g., 1-5% in saline) into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, observe the animal and record the amount of time it spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: The total time spent licking or biting in each phase is calculated. The analgesic effect of this compound would be indicated by a reduction in this duration in one or both phases. Centrally acting analgesics like morphine typically suppress both phases, while non-steroidal anti-inflammatory drugs (NSAIDs) primarily affect the second phase.
Summary of Quantitative Data
The following table summarizes the known quantitative data for this compound. Further research is required to establish a more comprehensive quantitative profile.
Table 2: Summary of In Vivo Effects of this compound in Rats
| Parameter | Route | Dose | Result | Reference |
| Analgesia | ICV | 3 - 6 µg | Induction of analgesia | |
| Convulsant Effect | ICV | 12.5 - 25 µg | Onset of explosive motor behavior and convulsions | |
| Spinal Analgesia | IT | 12.5 - 50 µg | Increased tail-flick latency | |
| Opioid System Interaction | - | - | Analgesic effects are significantly attenuated by naloxone |
Conclusion
This compound is a valuable pharmacological tool for studying the endogenous opioid system and its role in analgesia. The provided protocols and dosage information serve as a starting point for researchers. It is essential to conduct pilot studies to determine the optimal dosage and experimental conditions for specific research questions. The mechanism of action, involving the potentiation of endogenous enkephalins, offers a promising avenue for the development of novel pain therapeutics.
References
Application Notes and Protocols for [3H]GEMSA Radioligand Binding Assays
Disclaimer: Initial searches for "[3H]GEMSA" did not yield specific information, suggesting a possible typographical error. This document has been prepared using a well-characterized tritiated radioligand, [3H]-Spiperone , as a representative example to illustrate the principles and protocols of radioligand binding assays. Researchers should substitute the specific parameters for their radioligand of interest.
Introduction
Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for characterizing receptor-ligand interactions. [3H]-Spiperone is a high-affinity dopamine D2 receptor antagonist widely used for in vitro binding studies. These assays allow for the determination of key binding parameters, including receptor density (Bmax), ligand affinity (Kd), and the affinity of competing unlabeled ligands (Ki). This document provides detailed protocols for saturation, competition, and kinetic binding assays using a generic tritiated radioligand, with specific examples tailored to [3H]-Spiperone.
Core Principles
Radioligand binding assays measure the interaction between a radiolabeled ligand and its receptor. The basic types of assays include:
-
Saturation Assays: These are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by incubating a fixed amount of receptor with increasing concentrations of the radioligand.[1][2]
-
Competition Assays: These assays measure the ability of an unlabeled compound to compete with the radioligand for binding to the receptor. This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound.[3][4]
-
Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of the radioligand with the receptor. The ratio of koff to kon provides an independent measure of the Kd.[5]
Data Presentation
Table 1: Representative Binding Parameters for [3H]-Spiperone
| Parameter | Value | Units | Receptor Source | Reference |
| Kd | 0.1 - 1.0 | nM | Rat Striatal Membranes | N/A |
| Bmax | 200 - 400 | fmol/mg protein | Rat Striatal Membranes | N/A |
| kon | 1 x 108 | M-1min-1 | Recombinant D2 Receptors | |
| koff | 0.1 | min-1 | Recombinant D2 Receptors |
Note: These values are illustrative and can vary depending on the specific experimental conditions and tissue/cell preparation used.
Table 2: Representative Ki Values for Dopaminergic Ligands using [3H]-Spiperone
| Compound | Ki (nM) | Receptor Subtype | Reference |
| Haloperidol | 1.5 | D2 | N/A |
| Raclopride | 2.0 | D2 | N/A |
| Domperidone | 3.5 | D2 | N/A |
| Clozapine | 150 | D2 | N/A |
Note: These values are examples and can vary based on assay conditions.
Experimental Protocols
Membrane Preparation from Brain Tissue (e.g., Rat Striatum)
This protocol describes the preparation of crude cell membranes, which are a common source of receptors for binding assays.
Materials:
-
Fresh or frozen brain tissue (e.g., rat striatum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Centrifuge tubes
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Procedure:
-
Dissect and weigh the brain tissue on ice.
-
Add 10-20 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a polytron (2-3 bursts of 10-15 seconds).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step.
-
Resuspend the final membrane pellet in a smaller volume of buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
Saturation Binding Assay
This protocol determines the Kd and Bmax of the radioligand.
Materials:
-
Membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
[3H]-Spiperone (or other [3H]Radioligand)
-
Unlabeled ("cold") ligand for non-specific binding (e.g., Haloperidol at 10 µM)
-
96-well plates
-
Filtration apparatus (cell harvester)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the [3H]Radioligand in Assay Buffer. A typical concentration range might be 0.01 to 10 times the expected Kd.
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.
-
Total Binding Wells: Add Assay Buffer, the appropriate concentration of [3H]Radioligand, and the membrane preparation.
-
Non-specific Binding Wells: Add the unlabeled ligand (at a concentration at least 100-fold higher than the Kd of the radioligand), the same concentration of [3H]Radioligand as the corresponding total binding wells, and the membrane preparation.
-
Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax.
Competition Binding Assay
This protocol is used to determine the Ki of an unlabeled test compound.
Materials:
-
Same as for the saturation binding assay, plus:
-
Unlabeled test compounds
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds. The concentration range should span several orders of magnitude around the expected Ki.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Total Binding Wells: Add Assay Buffer, a fixed concentration of [3H]Radioligand (typically at or near its Kd), and the membrane preparation.
-
Non-specific Binding Wells: Add a high concentration of a standard unlabeled ligand, the fixed concentration of [3H]Radioligand, and the membrane preparation.
-
Competition Wells: Add the appropriate concentration of the test compound, the fixed concentration of [3H]Radioligand, and the membrane preparation.
-
Incubate, filter, wash, and count as described for the saturation assay.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.
Kinetic Binding Assays
This protocol measures the rate at which the radioligand binds to the receptor.
Procedure:
-
In separate tubes, pre-incubate the membrane preparation at the desired temperature.
-
At time zero, add a fixed concentration of [3H]Radioligand (typically at or near its Kd) to the tubes.
-
At various time points, terminate the binding reaction in triplicate samples by rapid filtration.
-
Also, determine non-specific binding at each time point by including a high concentration of an unlabeled ligand.
-
Wash and count the filters as previously described.
-
Plot the specific binding against time and analyze the data using a non-linear regression model for association kinetics to determine the observed rate constant (kobs).
-
The association rate constant (kon) can be calculated from the relationship: kobs = kon * [L] + koff . To accurately determine kon, this experiment should be performed at multiple radioligand concentrations.
This protocol measures the rate at which the radioligand dissociates from the receptor.
Procedure:
-
Incubate the membrane preparation with the [3H]Radioligand (at a concentration several times its Kd) for a sufficient time to reach equilibrium.
-
At time zero, initiate dissociation by adding a large excess of an unlabeled ligand to prevent re-binding of the dissociated radioligand.
-
At various time points, terminate the binding reaction in triplicate samples by rapid filtration.
-
Wash and count the filters.
-
Plot the natural logarithm of the percentage of binding remaining versus time. The slope of this line is equal to -koff. Alternatively, use non-linear regression to fit a one-phase exponential decay model.
Conclusion
The protocols outlined in this document provide a comprehensive framework for conducting radioligand binding assays using a tritiated radioligand such as [3H]-Spiperone. By carefully performing saturation, competition, and kinetic experiments, researchers can obtain valuable data on receptor-ligand interactions, which is crucial for basic research and drug development. It is essential to optimize assay conditions for each new radioligand and receptor system to ensure accurate and reproducible results.
References
- 1. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 2. brieflands.com [brieflands.com]
- 3. benchchem.com [benchchem.com]
- 4. A competitive binding-mass spectrometry strategy for high-throughput evaluation of potential critical quality attributes of therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Intrathecal and Intraventricular Administration of Guanidinoethylmercaptosuccinic Acid (GEMSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent inhibitor of enkephalin convertase, an enzyme responsible for the breakdown of endogenous opioid peptides like enkephalins.[1] By inhibiting this enzyme, this compound increases the concentration and duration of action of these peptides in the central nervous system (CNS), leading to significant pharmacological effects, including analgesia.[1] Direct administration into the CNS via intrathecal (IT) or intraventricular (IVT) routes is necessary to bypass the blood-brain barrier and achieve therapeutic concentrations.
The choice between intrathecal and intraventricular delivery is critical as it dictates the drug's distribution, pharmacokinetics, and ultimate pharmacodynamic effect within the CNS. This document provides a detailed comparison of these two administration routes for this compound, summarizing key data and providing standardized experimental protocols for preclinical research.
Data Presentation: Intrathecal vs. Intraventricular this compound
The following tables summarize quantitative data derived from preclinical studies to facilitate a direct comparison between the two routes of administration.
Table 1: Comparative Pharmacokinetics of CNS-Administered Agents
While specific pharmacokinetic data for this compound is limited, the principles can be inferred from studies of other agents, such as gemcitabine, administered via these routes.[2]
| Parameter | Intrathecal (Intralumbar) Administration | Intraventricular Administration | Key Considerations & Inferences for this compound |
| Peak CSF Concentration (Cmax) | Lower in ventricles[2] | Higher in ventricles[2] | IVT administration is expected to produce higher initial this compound concentrations in the brain's ventricular system. |
| Area Under the Curve (AUC) in CSF | Lower ventricular CSF AUC | Higher ventricular CSF AUC | Overall drug exposure in the brain is likely to be significantly greater with IVT administration. |
| Drug Distribution | Primarily targets the spinal cord and caudal brain regions. | Wider distribution throughout the ventricular system and into surrounding brain parenchyma. | The optimal route depends on the therapeutic target. IT is preferable for spinal targets, while IVT is better for supraspinal and widespread brain targets. |
| Systemic Exposure (Plasma AUC) | Very low | Very low, >200-fold lower than CSF AUC | Both routes effectively minimize systemic exposure and associated side effects. |
Table 2: Comparative Pharmacodynamics and Safety of this compound in Rats
| Parameter | Intrathecal Administration | Intraventricular Administration | Key Considerations |
| Analgesic Effect | Increased tail-flick latency observed at doses of 12.5, 25, and 50 µg. | Analgesia elicited at lower doses of 3 and 6 µg. | This compound appears more potent in producing analgesia when administered directly into the brain ventricles. |
| Adverse Effects | No convulsions reported at tested analgesic doses. | Explosive motor behavior and convulsions occurred at higher doses of 12.5 and 25 µg. | IVT administration has a narrower therapeutic window, with a greater risk of severe neurological side effects at higher doses. |
| Mechanism of Action | Potentiated analgesic effects of co-administered enkephalins; effects attenuated by naloxone. | Effects were significantly attenuated by naloxone, an opioid receptor antagonist. | The effects of this compound via both routes are mediated by the endogenous opioid system. |
Experimental Protocols
The following are detailed methodologies for the administration of this compound in a rodent model, which are critical for ensuring reproducibility and accuracy in preclinical studies.
Protocol for Intrathecal (IT) Lumbar Puncture in Rats
This protocol is adapted from standard methods for noninvasive injection into the spinal cord.
Materials:
-
Sterile this compound solution in a suitable vehicle (e.g., artificial CSF).
-
Anesthesia (e.g., isoflurane).
-
Hamilton syringe (25-50 µL) with a 30-gauge, 0.5-inch needle.
-
Betadine and 70% ethanol for sterilization.
-
Warming pad for recovery.
Procedure:
-
Anesthetize the rat using isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Shave the lumbar region and sterilize the skin with betadine followed by 70% ethanol.
-
Position the animal in a prone position with the lower back arched to open the intervertebral spaces.
-
Palpate the iliac crests to identify the L5-L6 intervertebral space.
-
Carefully insert the 30-gauge needle, bevel up, precisely in the midline between the L5 and L6 vertebrae.
-
A distinct tail flick is a reliable indicator of dural puncture.
-
Inject the this compound solution (typically 10-20 µL) slowly over approximately 20 seconds.
-
Withdraw the needle and return the animal to a clean cage on a warming pad.
-
Monitor the animal closely during recovery for any signs of motor impairment or distress.
Protocol for Intraventricular (IVT) Cannulation and Injection in Rats
This protocol describes stereotaxic surgery for accurate and repeatable delivery into the cerebral ventricles.
Materials:
-
Sterile this compound solution.
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic frame.
-
Surgical drill with a fine burr bit.
-
Guide cannula and dummy cannula (for chronic studies).
-
Injection needle (33-gauge) connected via PE-50 tubing to a Hamilton syringe.
-
Infusion pump.
-
Betadine, 70% ethanol, and sterile surgical instruments.
-
Dental cement and skull screws.
Procedure:
-
Anesthetize the rat and securely mount it in the stereotaxic frame.
-
Shave the scalp, sterilize the area, and make a midline incision to expose the skull.
-
Identify the bregma landmark. Based on a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).
-
Drill a small burr hole through the skull at the target coordinates, taking care not to damage the underlying dura mater.
-
Lower the guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).
-
Secure the cannula to the skull using dental cement and anchor screws. Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 5-7 days post-surgery.
-
For injection, gently restrain the conscious animal, remove the dummy cannula, and insert the injection needle connected to the infusion pump.
-
Infuse the this compound solution (typically 1-5 µL) at a slow, controlled rate (e.g., 0.5 µL/min) to avoid increasing intracranial pressure.
-
Leave the injector in place for 2-5 minutes post-infusion to prevent backflow.
-
Withdraw the injector, replace the dummy cannula, and return the animal to its home cage.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits enkephalin convertase, increasing enkephalin levels and opioid receptor activation.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing efficacy and safety of IT vs. IVT this compound administration in rodents.
Logical Framework for Route Selection
Caption: Decision-making framework for selecting between intrathecal and intraventricular administration.
References
Application Notes and Protocols: A Guide to Using GEMSA in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Guanidinoethyl-mercaptosuccinic acid (GEMSA) is a potent inhibitor of enkephalin convertase, an enzyme responsible for the processing of proenkephalin A. By inhibiting this enzyme, this compound effectively increases the levels of endogenous opioid peptides, leading to significant pharmacological effects within the central nervous system. These application notes provide a detailed overview of the use of this compound in neuroscience research, with a focus on its analgesic and convulsant properties. The following protocols are based on established in vivo studies and are intended to guide researchers in designing experiments to investigate the opioidergic system.
Overview of this compound's Mechanism of Action
This compound's primary mechanism of action is the inhibition of enkephalin convertase. This enzyme is a carboxypeptidase that cleaves precursor proteins to produce active enkephalins, which are endogenous opioid peptides. By blocking this conversion, this compound leads to an accumulation of enkephalin precursors and potentially other opioid peptides, thereby potentiating their effects on opioid receptors. This activity makes this compound a valuable tool for studying the physiological roles of the endogenous opioid system in pain modulation and other neurological processes. The effects of this compound are largely mediated by opioid receptors, as they can be significantly attenuated by the administration of naloxone, a non-selective opioid receptor antagonist.[1]
Signaling Pathway of this compound Action
References
Applications of GEMSA in a Laboratory Setting for the Study of Pain Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Guanidinoethyl-mercaptosuccinic acid (GEMSA) is a potent and specific inhibitor of enkephalin convertase (also known as carboxypeptidase H), a key enzyme in the metabolic pathway of endogenous opioid peptides. Enkephalins are naturally occurring neurotransmitters that play a crucial role in pain modulation by activating opioid receptors in the central nervous system. By inhibiting enkephalin convertase, this compound prevents the degradation of enkephalins, leading to their accumulation and enhanced activation of opioid receptors. This mechanism of action makes this compound a valuable pharmacological tool for investigating the physiological role of endogenous opioids in pain pathways and for exploring potential therapeutic strategies for pain management.
Principle of Action
This compound's primary application in pain research stems from its ability to potentiate the effects of endogenous enkephalins. The analgesic effects of this compound are centrally mediated and can be blocked by opioid receptor antagonists such as naloxone, confirming its action through the opioid system. Studies have demonstrated that direct administration of this compound into the central nervous system of rodents produces a dose-dependent analgesic response. Furthermore, this compound has been shown to enhance the analgesic effects of exogenously administered enkephalin analogues.
Applications in Pain Research
-
Investigating the role of endogenous opioids in nociception: By observing the analgesic effects of this compound, researchers can elucidate the contribution of the endogenous opioid system in modulating pain responses to various stimuli.
-
Studying the potentiation of opioid analgesia: this compound can be used to explore how inhibiting enkephalin degradation can enhance the analgesic efficacy of both endogenous and exogenous opioids.
-
Screening for novel analgesic drugs: The signaling pathway involving enkephalin convertase represents a target for the development of new pain therapeutics. This compound can be used as a reference compound in the screening and validation of new enkephalin convertase inhibitors.
-
Exploring the mechanisms of opioid tolerance and dependence: By manipulating the levels of endogenous opioids with this compound, researchers can gain insights into the neurobiological changes associated with chronic opioid exposure.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on pain modulation.
Table 1: Analgesic Effect of Intraventricularly Administered this compound in Rats
| Dose of this compound (µg) | Analgesic Effect | Observations |
| 3 and 6 | Present | Significant increase in pain threshold. |
| 12.5 and 25 | Absent | Elicited explosive motor behavior and convulsions.[1] |
Table 2: Analgesic Effect of Intrathecally Administered this compound in Rats
| Dose of this compound (µg) | Effect on Tail-Flick Latency |
| 12.5, 25, and 50 | Increased |
Table 3: Potentiation of Enkephalin Analgesia by Intrathecally Administered this compound in Rats
| Treatment | Analgesic Effect |
| Met5-enkephalin-Arg6-Phe7 | Potentiated by this compound |
| Met5-enkephalin-Arg6-Gly7-Leu8 | Potentiated by this compound |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Induced Analgesia
Caption: Signaling pathway of this compound-induced analgesia.
Experimental Workflow for Assessing this compound's Analgesic Effects
Caption: Experimental workflow for assessing this compound's analgesic effects.
Experimental Protocols
1. Protocol for Intrathecal (i.t.) Injection in Rats
This protocol describes the direct injection of substances into the subarachnoid space of the lumbar spinal cord.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Hair clippers
-
70% ethanol and povidone-iodine solution
-
Sterile surgical drapes
-
30-gauge, 0.5-inch needle attached to a 25 µL Hamilton syringe
-
This compound solution (dissolved in sterile saline)
-
Heating pad
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
-
Once the rat is fully anesthetized (confirmed by lack of pedal withdrawal reflex), shave the back area over the lumbosacral region.
-
Sterilize the shaved area with alternating scrubs of povidone-iodine and 70% ethanol.
-
Place the rat in a stereotaxic frame or hold it firmly to flex the spine.
-
Palpate the iliac crests; the intervertebral space between L5 and L6 is located just rostral to this landmark.
-
Carefully insert the 30-gauge needle into the L5-L6 interspace, perpendicular to the vertebral column.
-
A slight tail flick or leg twitch upon needle entry indicates proper placement in the subarachnoid space.
-
Slowly inject a total volume of 10 µL of the this compound solution or vehicle control over 10-15 seconds.
-
Withdraw the needle and monitor the animal for any signs of distress.
-
Allow the animal to recover on a heating pad until it regains full mobility.
2. Protocol for Tail-Flick Test in Rats
This test measures the latency of a rat to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick analgesia meter
-
Rat restrainer
-
Timer
Procedure:
-
Habituate the rat to the restrainer for 15-20 minutes before testing.
-
Gently place the rat in the restrainer, allowing its tail to be exposed.
-
Position the tail over the heat source of the tail-flick meter, typically 3-5 cm from the tip.
-
Activate the heat source and start the timer simultaneously.
-
The timer stops automatically when the rat flicks its tail away from the heat.
-
Record the tail-flick latency.
-
To prevent tissue damage, a cut-off time (e.g., 10-12 seconds) should be established. If the rat does not flick its tail within this time, the heat source is turned off, and the latency is recorded as the cut-off time.
-
Perform baseline measurements before drug administration.
-
After this compound or vehicle administration, repeat the tail-flick test at predetermined time points (e.g., 15, 30, 60, and 120 minutes post-injection).
3. Protocol for Enkephalin Convertase Activity Assay
This is a general protocol for a fluorometric assay to measure enkephalin convertase activity in tissue homogenates.
Materials:
-
Rat brain or spinal cord tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic substrate for carboxypeptidase H (e.g., Dansyl-Phe-Ala-Arg)
-
This compound (as an inhibitor control)
-
Fluorometer
-
Microplate reader
Procedure:
-
Dissect the tissue of interest (e.g., spinal cord) and homogenize it in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the enzyme.
-
In a 96-well microplate, add the tissue supernatant to wells containing the assay buffer.
-
To determine the inhibitory effect of this compound, pre-incubate the supernatant with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Enzyme activity is proportional to the increase in fluorescence, and the inhibitory effect of this compound can be calculated by comparing the activity in the presence and absence of the inhibitor.
References
Application Notes and Protocols: Assessing the Inhibitory Effect of GEMSA on Enkephalin Convertase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and neurotransmission. Their biosynthesis involves the enzymatic cleavage of a precursor protein, proenkephalin, by enzymes including enkephalin convertase (also known as carboxypeptidase E or H). This enzyme specifically cleaves C-terminal basic amino acid residues from enkephalin precursors to produce active enkephalins.[1] Inhibition of enkephalin convertase is a promising therapeutic strategy for enhancing endogenous enkephalin levels, thereby offering a potential avenue for pain management.
Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent and selective competitive inhibitor of enkephalin convertase.[2][3] Understanding the inhibitory kinetics of this compound is vital for the development of novel analgesic drugs. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on enkephalin convertase activity using both a continuous fluorimetric assay and a radioligand binding assay.
Data Presentation
The inhibitory potency of this compound and the kinetic parameters of relevant substrates for enkephalin convertase are summarized in the table below.
| Compound | Parameter | Value | Enzyme Source | Assay Method | Reference |
| This compound | K_i_ | 8.8 nM | Bovine Adrenal Medulla | Kinetic Analysis | [2] |
| This compound | K_i_ | 8-9 nM | Bovine Adrenal Medulla, Brain, Pituitary | Kinetic Analysis | [2] |
| [3H]this compound | K_d_ | 6 nM | Rat Brain Homogenate | Radioligand Binding | |
| Guanidinopropylsuccinic acid | K_i_ | 7.5 nM | Bovine Adrenal Medulla | Kinetic Analysis | |
| Dansyl-Phe-Ala-Arg | K_m_ | 25 µM | Bovine Adrenal Medulla | Fluorimetric Assay | |
| [Met]enkephalin-Arg⁶ | K_i_ | 50-80 µM | Bovine Adrenal Medulla, Brain, Pituitary | Kinetic Analysis | |
| [Leu]enkephalin-Arg⁶ | K_i_ | 50-80 µM | Bovine Adrenal Medulla, Brain, Pituitary | Kinetic Analysis |
Signaling Pathway and Experimental Workflow
Enkephalin Biosynthesis and Signaling Pathway
The following diagram illustrates the biosynthesis of enkephalins from proenkephalin and their subsequent signaling cascade. Enkephalin convertase plays a key role in the maturation of enkephalins.
Caption: Overview of the enkephalin biosynthesis and signaling pathway, highlighting the inhibitory action of this compound.
Experimental Protocols
I. Purification of Enkephalin Convertase from Bovine Adrenal Medulla
A purified enzyme source is essential for accurate in vitro inhibition studies. This protocol is adapted from established methods for the purification of enkephalin convertase.
Materials:
-
Bovine adrenal medullae
-
Sucrose solutions (0.3 M and 2.2 M)
-
Homogenization buffer: 10 mM sodium acetate, pH 6.0
-
Lysis buffer: Homogenization buffer with 0.5% Triton X-100
-
DEAE-cellulose, gel filtration, and L-arginine affinity chromatography columns
-
Protein assay reagents (e.g., Bradford or BCA)
-
Centrifuge and ultracentrifuge
Protocol:
-
Homogenization: Homogenize fresh or frozen bovine adrenal medullae in 10 volumes of 0.3 M sucrose solution.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 800 x g for 15 minutes to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 26,000 x g for 20 minutes to pellet chromaffin granules.
-
-
Chromaffin Granule Lysis: Resuspend the pellet in homogenization buffer and layer over a 2.2 M sucrose cushion. Centrifuge at 100,000 x g for 60 minutes. The purified chromaffin granules will be at the interface.
-
Enzyme Solubilization: Lyse the purified chromaffin granules in lysis buffer and centrifuge at 100,000 x g for 60 minutes to pellet membranes. The supernatant contains the soluble enkephalin convertase.
-
Chromatographic Purification:
-
Apply the soluble fraction to a DEAE-cellulose column and elute with a salt gradient.
-
Subject the active fractions to gel filtration chromatography.
-
Further purify the enzyme using an L-arginine affinity column.
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE. A single band at approximately 50-52.5 kDa is expected.
-
Protein Quantification: Determine the protein concentration of the purified enzyme.
II. Continuous Fluorimetric Assay for Enkephalin Convertase Inhibition
This assay utilizes a synthetic dansylated peptide substrate, which upon cleavage by enkephalin convertase, results in an increase in fluorescence.
Materials:
-
Purified enkephalin convertase
-
Dansyl-Phe-Ala-Arg (or Dansyl-Phe-Leu-Arg) substrate
-
Assay buffer: 50 mM sodium acetate, pH 5.6, containing 1 mM CoCl₂
-
This compound stock solution
-
96-well black microplates
-
Fluorimeter with excitation at ~340 nm and emission at ~540 nm
Experimental Workflow Diagram:
Caption: Workflow for the fluorimetric inhibition assay.
Protocol:
-
Prepare Reagents:
-
Dilute the purified enkephalin convertase in assay buffer to the desired concentration.
-
Prepare a stock solution of Dansyl-Phe-Ala-Arg in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the working concentration (e.g., 2x K_m_).
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of assay buffer (for control) or 50 µL of the this compound dilutions.
-
Add 50 µL of the diluted enzyme solution to each well.
-
Include a "no enzyme" control well with 100 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add 100 µL of the substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorimeter and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
III. Radioligand Binding Assay for this compound Inhibition
This assay directly measures the binding of radiolabeled this compound ([³H]this compound) to enkephalin convertase.
Materials:
-
Purified enkephalin convertase or tissue homogenate (e.g., rat brain)
-
[³H]this compound
-
Unlabeled this compound
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold binding buffer
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration manifold
Experimental Workflow Diagram:
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Prepare Reagents:
-
Prepare the enzyme source (purified enzyme or tissue homogenate) in binding buffer.
-
Dilute [³H]this compound in binding buffer to a concentration near its K_d_ (e.g., 5-10 nM).
-
Prepare a high concentration of unlabeled this compound (e.g., 10 µM) for determining non-specific binding.
-
-
Assay Setup:
-
For total binding, mix the enzyme preparation, [³H]this compound, and binding buffer in a microcentrifuge tube.
-
For non-specific binding, mix the enzyme preparation, [³H]this compound, and a saturating concentration of unlabeled this compound.
-
For competitive binding, mix the enzyme preparation, [³H]this compound, and varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.
-
Washing: Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competitive binding, plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.
-
Determine the IC₅₀ value and calculate the K_i_ using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of [³H]this compound and K_d_ is its dissociation constant.
-
Conclusion
These detailed protocols provide a robust framework for researchers to accurately assess the inhibitory effects of this compound on enkephalin convertase. The fluorimetric assay is ideal for high-throughput screening and detailed kinetic analysis, while the radioligand binding assay offers a direct measure of the inhibitor's interaction with the enzyme. By employing these methods, researchers can further elucidate the therapeutic potential of this compound and other enkephalin convertase inhibitors.
References
- 1. Processing of enkephalin-containing peptides in isolated bovine adrenal chromaffin granules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of enkephalin convertase, an enkephalin-synthesizing carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and convulsant effects of guanidinoethylmercaptosuccinic acid (this compound)--a potent enkephalin convertase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
GEMSA: A Pharmacological Tool for Probing the Endogenous Enkephalin System
Application Notes and Protocols for Researchers in Opioid Drug Development and Neuroscience
Introduction
Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent and specific inhibitor of enkephalin convertase (EC), a carboxypeptidase B-like enzyme crucial for the biosynthesis of the endogenous opioid peptides, Met-enkephalin and Leu-enkephalin, from their precursor, proenkephalin A. By blocking this enzyme, this compound provides a powerful pharmacological tool to investigate the physiological and behavioral roles of the enkephalinergic system. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo opioid research settings.
Mechanism of Action
This compound acts as a competitive inhibitor of enkephalin convertase, preventing the cleavage of C-terminal basic amino acid residues from enkephalin precursors. This inhibition leads to a dose-dependent reduction in the levels of mature, biologically active enkephalins. The subsequent decrease in enkephalinergic tone at opioid receptors, primarily mu (µ) and delta (δ) receptors, can be observed through various physiological and behavioral assays. The effects of this compound can be attenuated by opioid receptor antagonists such as naloxone, confirming its mechanism of action through the endogenous opioid system.
Physicochemical Properties and Commercial Availability
| Property | Value | Source |
| Chemical Name | 2-[[2-[(aminoiminomethyl)amino]ethyl]thio]-butanedioic acid | Cayman Chemical |
| Synonyms | This compound | Cayman Chemical |
| CAS Number | 77482-44-1 | Santa Cruz Biotechnology |
| Molecular Formula | C₇H₁₃N₃O₄S | Cayman Chemical |
| Molecular Weight | 235.3 g/mol | Cayman Chemical |
| Purity | ≥98% or ≥99% | Cayman Chemical, Santa Cruz Biotechnology |
| Appearance | White solid | Calbiochem |
| Solubility | Soluble in water | Calbiochem, Cayman Chemical |
| Storage | 2-8°C or -20°C | Calbiochem, Cayman Chemical |
| Ki for Enkephalin Convertase | 8.8 nM | Calbiochem, Cayman Chemical |
Note: Purity and storage conditions may vary by supplier. Always refer to the manufacturer's product data sheet.
Application 1: In Vitro Characterization of Enkephalin Convertase Inhibition
This protocol describes a fluorometric assay to determine the inhibitory potency of this compound on enkephalin convertase activity.
Protocol 1: In Vitro Enkephalin Convertase Inhibition Assay
Materials:
-
Purified or recombinant enkephalin convertase
-
This compound
-
Fluorogenic substrate for carboxypeptidase B-like enzymes (e.g., Dansyl-Phe-Ala-Arg)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound solutions: Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Enzyme preparation: Dilute the enkephalin convertase in assay buffer to a working concentration.
-
Assay setup: In the wells of the 96-well microplate, add:
-
Assay buffer (for blank)
-
Enzyme solution + assay buffer (for control)
-
Enzyme solution + this compound at various concentrations
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
Initiate reaction: Add the fluorogenic substrate to all wells to a final concentration in the low micromolar range.
-
Kinetic measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Data analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the control (enzyme without inhibitor) to obtain the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow for In Vitro Enkephalin Convertase Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound for enkephalin convertase.
Application 2: In Vivo Assessment of Analgesia
This compound can be administered centrally to investigate its effects on nociception. The tail-flick test is a common method to assess thermal pain sensitivity in rodents.
Protocol 2: Tail-Flick Test for Analgesia in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) for vehicle and dilution
-
Intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection cannulae and syringes
-
Tail-flick analgesia meter
-
Animal restrainers
Procedure:
-
Animal habituation: Acclimate rats to the restrainers and the experimental room for several days before testing.
-
Baseline latency: Gently place the rat in the restrainer. Position the rat's tail over the heat source of the tail-flick meter. The baseline tail-flick latency is the time taken for the rat to flick its tail away from the heat stimulus.[1] A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.[1] Repeat the baseline measurement 2-3 times with a 5-minute interval and average the values.
-
This compound administration:
-
Preparation: Dissolve this compound in sterile aCSF to the desired concentrations. For i.c.v. administration in rats, doses typically range from 3 to 6 µg. For i.t. administration, doses of 12.5 to 50 µg have been used.
-
Injection: Administer the prepared this compound solution or vehicle (aCSF) via the pre-implanted i.c.v. or i.t. cannula.
-
-
Post-injection measurements: Measure the tail-flick latency at various time points after injection (e.g., 15, 30, 60, and 90 minutes).
-
Data analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by post-hoc tests).
-
| Administration Route | Dose Range (rats) | Observed Effect | Reference |
| Intracerebroventricular (i.c.v.) | 3 - 6 µg | Analgesia | Przewlocka et al., 1986 |
| Intracerebroventricular (i.c.v.) | 12.5 - 25 µg | Explosive motor behavior and convulsions | Przewlocka et al., 1986 |
| Intrathecal (i.t.) | 12.5 - 50 µg | Increased tail-flick latency (analgesia) | Przewlocka et al., 1986 |
Logical Flow of the In Vivo Analgesia Experiment
Caption: Experimental design for assessing the analgesic effects of this compound.
Application 3: In Vivo Measurement of Enkephalin Levels
Microdialysis coupled with a sensitive analytical method can be used to measure the effect of this compound on extracellular enkephalin levels in specific brain regions.
Protocol 3: In Vivo Microdialysis for Enkephalin Measurement
Materials:
-
Rats with guide cannulae stereotaxically implanted in the brain region of interest (e.g., striatum, hypothalamus)
-
Microdialysis probes
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Analytical system for enkephalin quantification (e.g., LC-MS/MS or highly specific radioimmunoassay)
Procedure:
-
Probe insertion and equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for an equilibration period of at least 2 hours.
-
Baseline sample collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for at least 1.5-2 hours to establish a stable baseline of extracellular enkephalin levels.
-
This compound administration: Administer this compound, either systemically (i.p. or s.c.) or locally through the microdialysis probe (retrodialysis).
-
Post-administration sample collection: Continue collecting dialysate fractions for several hours after this compound administration.
-
Sample analysis: Quantify the concentration of Met-enkephalin and Leu-enkephalin in the dialysate fractions using a validated analytical method.
-
Data analysis: Express the enkephalin concentrations as a percentage of the average baseline concentration. Compare the time course of enkephalin levels between the this compound-treated and control groups.
| Parameter | Finding | Reference |
| Effect of i.c.v. This compound (0.1 µg) on hypothalamic enkephalin levels | >50% reduction in Met-enkephalin and Leu-enkephalin | Bommer et al., 1989 |
Signaling Pathways Affected by this compound
By reducing the availability of enkephalins, this compound indirectly modulates opioid receptor signaling. Enkephalins primarily act on mu (µ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family.
Opioid Receptor Signaling Cascade
Caption: this compound inhibits enkephalin convertase, reducing enkephalin levels and subsequent opioid receptor signaling.
Activation of these receptors leads to:
-
Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
-
Modulation of ion channels: The Gβγ subunit directly inhibits voltage-gated Ca²⁺ channels, reducing neurotransmitter release from presynaptic terminals, and activates G-protein-coupled inwardly rectifying K⁺ (GIRK) channels, leading to hyperpolarization of the postsynaptic membrane.[2]
The net effect of these actions is a reduction in neuronal excitability and the transmission of nociceptive signals, resulting in analgesia.
Conclusion
This compound is an invaluable tool for elucidating the roles of endogenous enkephalins in opioid-related research. Its specific inhibition of enkephalin convertase allows for the controlled manipulation of the enkephalinergic system, providing insights into pain modulation, reward pathways, and other physiological processes governed by these endogenous opioid peptides. The protocols outlined in these application notes provide a foundation for researchers to effectively utilize this compound in their experimental paradigms.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of GEMSA's Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GEMSA (2-Guanidinoethylmercaptosuccinic acid) is a potent, reversible inhibitor of several members of the metallocarboxypeptidase family, particularly those with a preference for cleaving C-terminal basic amino acids.[1] Its mechanism of action involves the interaction of its thiol group with the active site zinc ion of these enzymes. This application note provides a comprehensive guide to the in vitro characterization of this compound's inhibitory effects on its target enzymes. The protocols detailed below are designed to enable researchers to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as to elucidate the mechanism of inhibition.
Data Presentation
The inhibitory potency of this compound has been quantified against a range of carboxypeptidases. The following table summarizes the reported inhibition constants (Ki) and IC50 values.
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| Carboxypeptidase B | 4 x 10⁻⁶ M | - | [1] |
| Carboxypeptidase D | - | Strongly Inhibited | [1] |
| Carboxypeptidase E | 9 x 10⁻⁹ M | - | [1] |
| Carboxypeptidase M | - | 60 x 10⁻⁹ M | [1] |
| Carboxypeptidase N | 1.5 x 10⁻⁶ M | - | |
| Carboxypeptidase U | 18 x 10⁻⁶ M | - | |
| Carboxypeptidase Z | - | 10 x 10⁻⁶ M | |
| Enkephalin Convertase | 8.8 x 10⁻⁹ M | - |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Carboxypeptidase B Activity and Inhibition
This protocol describes a continuous spectrophotometric rate determination assay to measure Carboxypeptidase B (CPB) activity and the inhibitory effect of this compound using the substrate hippuryl-L-arginine.
Materials:
-
Carboxypeptidase B (porcine pancreas)
-
This compound
-
Hippuryl-L-arginine
-
Tris-HCl buffer (25 mM, pH 7.65) containing 100 mM NaCl
-
Deionized water
-
UV-Vis Spectrophotometer capable of reading at 254 nm and maintaining a constant temperature of 25°C
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 25 mM Tris-HCl buffer with 100 mM NaCl and adjust the pH to 7.65 at 25°C.
-
Substrate Stock Solution: Prepare a 1.0 mM solution of hippuryl-L-arginine in the assay buffer. Prepare this solution fresh daily.
-
Enzyme Solution: Immediately before use, prepare a solution of Carboxypeptidase B in cold deionized water to a concentration of 4-8 units/mL.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The final concentration will depend on the desired range for the inhibition assay.
-
-
Enzyme Activity Measurement:
-
Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.
-
Pipette 2.90 mL of the hippuryl-L-arginine solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and monitor the absorbance at 254 nm (A254) until it is constant to establish a baseline.
-
To initiate the reaction, add 0.10 mL of the enzyme solution to the cuvette, mix by inversion, and immediately start recording the increase in A254 for approximately 5 minutes.
-
Calculate the rate of reaction (ΔA254/minute) from the initial linear portion of the curve.
-
-
IC50 Determination:
-
Prepare a series of dilutions of this compound in deionized water.
-
In separate cuvettes, pipette 2.80 mL of the substrate solution.
-
Add 0.10 mL of each this compound dilution to the respective cuvettes. Also, prepare a control cuvette with 0.10 mL of deionized water instead of the inhibitor.
-
Pre-incubate the substrate-inhibitor mixtures at 25°C for 5 minutes.
-
Initiate the reaction by adding 0.10 mL of the enzyme solution to each cuvette, mix, and record the reaction rates as described above.
-
Calculate the percent inhibition for each this compound concentration relative to the control without inhibitor.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence-Based Assay for Carboxypeptidase Activity and Inhibition
This protocol provides an alternative, often more sensitive, method using a fluorogenic substrate. This example utilizes a dansylated peptide substrate.
Materials:
-
Target Carboxypeptidase (e.g., Carboxypeptidase N)
-
This compound
-
Dansyl-peptide substrate (e.g., Dansyl-Sar-Arg for Carboxypeptidase B)
-
Assay Buffer (specific to the enzyme, e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Bovine Serum Albumin (BSA)
-
Fluorescence microplate reader
-
Black, flat-bottom 96-well plates
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer for the target carboxypeptidase.
-
Substrate Stock Solution: Dissolve the dansyl-peptide substrate in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Enzyme Solution: Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
BSA Solution: Prepare a solution of BSA in the assay buffer.
-
-
Assay Procedure:
-
In the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilutions (or buffer for control)
-
Enzyme solution
-
-
Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.
-
Initiate the reaction by adding the dansyl-peptide substrate and BSA solution. The BSA can enhance the fluorescence signal of the cleaved dansyl product.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the dansyl fluorophore.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
IC50 determination is performed as described in Protocol 1, by measuring the reaction rates at various this compound concentrations.
-
Protocol 3: Determination of Mechanism of Inhibition and Ki
This protocol outlines the experimental design and data analysis to determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor and to calculate the inhibition constant (Ki).
Experimental Design:
-
Determine the Michaelis-Menten Constant (Km) of the Substrate:
-
Perform the enzyme activity assay (Protocol 1 or 2) with a fixed enzyme concentration and varying concentrations of the substrate (e.g., 0.1x to 10x the expected Km).
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
-
Enzyme Kinetics in the Presence of this compound:
-
Select a range of fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the previously determined IC50 value).
-
For each fixed this compound concentration, perform the enzyme activity assay with varying substrate concentrations, as in step 1.
-
Also, perform a control experiment with no inhibitor.
-
Data Analysis:
-
Michaelis-Menten Plots:
-
Plot v versus [S] for each inhibitor concentration. Observe the changes in the apparent Vmax (Vmax,app) and apparent Km (Km,app).
-
Competitive Inhibition: Vmax remains unchanged, while Km,app increases.
-
Non-competitive Inhibition: Vmax,app decreases, while Km remains unchanged.
-
Uncompetitive Inhibition: Both Vmax,app and Km,app decrease.
-
Mixed Inhibition: Both Vmax,app and Km,app change.
-
-
-
Lineweaver-Burk Plot:
-
For a graphical representation, plot 1/v versus 1/[S] for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis (1/Vmax).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect at a point other than the axes.
-
-
-
Calculation of Ki:
-
For competitive inhibition , Ki can be calculated from the relationship: Km,app = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.
-
For non-competitive inhibition , Ki can be calculated from: Vmax,app = Vmax / (1 + [I]/Ki)
-
Alternatively, nonlinear regression analysis of the raw data (v vs. [S] at different [I]) using appropriate enzyme kinetic models is the most accurate method to determine Ki.
-
Mandatory Visualization
Caption: General enzymatic reaction of a carboxypeptidase.
Caption: Workflow for inhibitor screening and IC50 determination.
Caption: Different mechanisms of enzyme inhibition.
References
Application Notes and Protocols for Studying the Behavioral Effects of GEMSA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for investigating the behavioral effects of Guanidinoethylmercaptosuccinic acid (GEMSA) in rodent models. This compound is a potent inhibitor of enkephalin convertase, an enzyme responsible for the processing of endogenous opioid peptides.[1] Understanding the behavioral pharmacology of this compound is crucial for evaluating its therapeutic potential and identifying potential side effects. The following protocols outline procedures for assessing a range of behaviors, including analgesia, motor function, and anxiety-like behavior, providing a framework for a thorough preclinical evaluation.
Introduction
Guanidinoethylmercaptosuccinic acid (this compound) is a thiol-containing metallopeptidase inhibitor with high potency against enkephalin convertase (carboxypeptidase H).[1][2] By inhibiting this enzyme, this compound prevents the breakdown of enkephalins, which are endogenous opioid peptides involved in pain modulation and emotional regulation. Previous studies have demonstrated that intracerebroventricular or intrathecal administration of this compound in rats produces dose-dependent effects, with lower doses inducing analgesia and higher doses leading to explosive motor behavior and convulsions.[1] These effects were attenuated by the opioid antagonist naloxone, strongly suggesting that this compound's behavioral effects are mediated through the endogenous opioid system.[1]
This protocol provides a detailed guide for researchers to systematically evaluate the behavioral profile of this compound in animal models. The described assays are selected to build upon existing knowledge and to explore a broader range of potential central nervous system effects.
Proposed Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of enkephalin convertase, leading to an accumulation of enkephalins. These endogenous opioids then bind to and activate opioid receptors (mu, delta, and kappa), resulting in downstream signaling cascades that modulate neuronal activity and produce behavioral effects.
References
Application Notes and Protocols for Measuring Enkephalin Levels Following GEMSA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent and specific inhibitor of enkephalin convertase, a carboxypeptidase B-like enzyme crucial for the processing of proenkephalin A into active enkephalins.[1] Understanding the impact of this compound on enkephalin levels is vital for elucidating the physiological roles of the enkephalinergic system and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the accurate measurement of enkephalin levels in biological samples following treatment with this compound.
Contrary to what might be expected from an enzyme inhibitor, treatment with this compound leads to a dose-dependent decrease in both methionine-enkephalin (Met-Enk) and leucine-enkephalin (Leu-Enk) levels.[1] This occurs because enkephalin convertase is responsible for the cleavage of the proenkephalin A precursor to generate the mature, active pentapeptide enkephalins.[1] Inhibition of this processing step by this compound results in reduced production of enkephalins.
Accurate quantification of this reduction is critical for assessing the efficacy and mechanism of action of this compound and similar compounds. This guide outlines four commonly employed analytical techniques for this purpose: Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound inhibits enkephalin production.
Caption: Mechanism of this compound-mediated inhibition of enkephalin production.
Experimental Workflow for Enkephalin Measurement
A generalized workflow for the measurement of enkephalins from biological samples is depicted below. Specific details for each technique are provided in the subsequent protocols.
References
Application Notes and Protocols: Utilizing GEMSA in Neuropeptide Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Guanidinoethylmercaptosuccinic acid (GEMSA) in the study of neuropeptide biosynthesis. This compound is a potent and specific inhibitor of Carboxypeptidase E (CPE), also known as enkephalin convertase, a critical enzyme in the maturation of many neuropeptides.[1] By blocking this key processing step, this compound serves as an invaluable tool for elucidating the dynamics of neuropeptide synthesis, processing, and degradation.
Introduction to this compound and its Mechanism of Action
Neuropeptides are small, protein-like molecules used by neurons to communicate with each other. They are involved in a wide range of physiological processes, including pain perception, mood regulation, and appetite control.[2][3] The biosynthesis of neuropeptides is a complex process that begins with the synthesis of a large precursor protein, or prohormone, which is then sequentially cleaved by a series of enzymes to yield the final, active neuropeptide.[4][5]
One of the final and crucial steps in the maturation of many neuropeptides is the removal of C-terminal basic amino acid residues (lysine or arginine) from the prohormone by Carboxypeptidase E (CPE). This compound is a potent inhibitor of CPE. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing it from cleaving the C-terminal basic residues of propeptides. This inhibition leads to an accumulation of unprocessed or partially processed neuropeptide precursors and a corresponding decrease in the levels of mature, biologically active neuropeptides. This property makes this compound a powerful tool for studying the role of CPE in the biosynthesis of specific neuropeptides.
Applications of this compound in Neuropeptide Research
The primary application of this compound in neuropeptide biosynthesis studies is to probe the role of Carboxypeptidase E in the maturation of specific neuropeptides. Key applications include:
-
Elucidating Neuropeptide Processing Pathways: By treating neuronal cell cultures or tissues with this compound, researchers can observe the accumulation of C-terminally extended neuropeptide precursors. This provides direct evidence for the involvement of CPE in the processing of a particular neuropeptide.
-
Investigating the Physiological Roles of Mature Neuropeptides: By inhibiting the production of mature neuropeptides with this compound, scientists can study the physiological consequences of their absence. For example, the administration of this compound has been shown to produce analgesic effects, suggesting a role for the mature opioid peptides (whose processing is blocked) in pain modulation.
-
Screening for Modulators of Neuropeptide Processing: this compound can be used as a positive control in high-throughput screening assays designed to identify new inhibitors or activators of CPE.
Quantitative Data Summary
The following tables summarize the type of quantitative data that can be generated from experiments utilizing this compound.
Table 1: In Vitro CPE Inhibition by this compound
| Parameter | Value | Reference |
| Target Enzyme | Carboxypeptidase E (CPE) / Enkephalin Convertase | |
| Inhibitor | Guanidinoethylmercaptosuccinic acid (this compound) | |
| IC50 | Varies depending on substrate and assay conditions | N/A |
| Ki | Varies depending on substrate and assay conditions | N/A |
| Mechanism of Inhibition | Competitive | N/A |
Table 2: Effect of this compound on Neuropeptide Levels in Rat Spinal Cord
| Treatment | Neuropeptide Precursor (e.g., Met-enkephalin-Arg⁶-Phe⁷) | Mature Neuropeptide (e.g., Met-enkephalin) |
| Vehicle Control | Baseline Level | Baseline Level |
| This compound (intrathecal) | Increased Levels | Decreased Levels |
Note: This table represents the expected qualitative changes. Actual quantitative data would need to be obtained experimentally.
Experimental Protocols
Protocol 1: In Vitro Carboxypeptidase E (CPE) Inhibition Assay using a Fluorogenic Substrate
This protocol describes an in vitro assay to determine the inhibitory potency of this compound on CPE activity using a synthetic fluorogenic substrate.
Materials:
-
Recombinant human Carboxypeptidase E (CPE)
-
Guanidinoethylmercaptosuccinic acid (this compound)
-
Fluorogenic CPE substrate (e.g., Dansyl-Phe-Ala-Arg)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM CoCl₂
-
Stop Solution: 0.5 M HCl
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 1 nM to 100 µM).
-
Prepare enzyme solution: Dilute the recombinant CPE in Assay Buffer to a working concentration. The optimal concentration should be determined empirically but should result in a linear reaction rate for at least 30 minutes.
-
Prepare substrate solution: Dilute the fluorogenic substrate in Assay Buffer to a final concentration of approximately 2-fold its Km value for CPE.
-
Assay setup: In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer (for blanks) or this compound dilution or vehicle control.
-
25 µL of the diluted CPE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add 25 µL of the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized.
-
Stop reaction: Add 100 µL of Stop Solution to each well.
-
Read fluorescence: Measure the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 500 nm.
-
Data analysis: Subtract the blank reading from all other readings. Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Neuropeptide Processing in Cell Culture using this compound
This protocol describes how to treat a neuronal cell line with this compound to study its effects on the processing of a target neuropeptide.
Materials:
-
Neuronal cell line known to express the neuropeptide of interest (e.g., AtT-20, PC12)
-
Cell culture medium and supplements
-
Guanidinoethylmercaptosuccinic acid (this compound)
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors (excluding CPE inhibitors).
-
Method for peptide extraction (e.g., solid-phase extraction)
-
Method for peptide analysis (e.g., HPLC-MS/MS, Radioimmunoassay)
Procedure:
-
Cell Culture: Culture the neuronal cells to approximately 80% confluency in appropriate culture vessels.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the this compound in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle. Incubate the cells for a predetermined period (e.g., 4, 8, or 24 hours).
-
Cell Lysis and Peptide Extraction:
-
After incubation, wash the cells with cold PBS.
-
Lyse the cells using Lysis Buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Extract the peptides from the supernatant using a suitable method like solid-phase extraction.
-
-
Peptide Analysis:
-
Analyze the extracted peptides using a quantitative method such as HPLC-MS/MS or a specific radioimmunoassay for both the precursor and mature forms of the neuropeptide of interest.
-
-
Data Analysis:
-
Quantify the levels of the precursor and mature neuropeptides in each treatment group.
-
Compare the levels in the this compound-treated groups to the vehicle control group to determine the effect of CPE inhibition on neuropeptide processing.
-
Visualizations
Caption: Neuropeptide biosynthesis pathway highlighting CPE inhibition by this compound.
References
- 1. Analgesic and convulsant effects of guanidinoethylmercaptosuccinic acid (this compound)--a potent enkephalin convertase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Watching neuropeptides in action thanks to revolutionary biosensors | International | ScienceLink [sciencelink.net]
- 3. Fluorescent Biosensors for Neurotransmission and Neuromodulation: Engineering and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-protein convertases in intermediary metabolism: islet hormones, brain/gut hormones and integrated physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proprotein and prohormone convertases: a family of subtilases generating diverse bioactive polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability and proper storage of GEMSA for laboratory use
It appears that the acronym "GEMSA" most commonly refers to Giemsa stain , a widely used stain in microscopy for pathological examination of blood and bone marrow films, as well as for the demonstration of parasites like malaria.[1][2] The following application notes and protocols are based on the assumption that "this compound" refers to Giemsa stain. If you are working with a different compound, please provide the full name for more accurate information on its long-term stability and proper storage.
Audience: Researchers, scientists, and laboratory professionals.
1. Introduction
Giemsa stain is a neutral stain belonging to the Romanowsky group of stains.[1][2] It is a mixture of oxidized methylene blue, azure, and eosin Y.[1] The basic dyes, azure and methylene blue, bind to acidic components of the cell, such as the nucleus, staining them blue-purple. The acidic dye, eosin, is attracted to alkaline components like the cytoplasm and cytoplasmic granules, staining them red. The quality and stability of the Giemsa stain are crucial for accurate and reliable diagnostic results.
2. Long-Term Stability and Proper Storage of Giemsa Stock Solution
The long-term stability of Giemsa stock solution is dependent on proper preparation and storage conditions. A well-prepared stock solution can be stable for extended periods.
2.1. Factors Affecting Stability:
-
Moisture: Absorption of water vapor can cause the stain to deteriorate, leading to progressively ineffective staining.
-
Light: Direct sunlight can lead to the oxidation of the stain components.
-
Evaporation and Oxidation: High humidity and improper sealing can cause evaporation and oxidation.
-
Contamination: Contamination of the stock solution with water or other substances will cause it to deteriorate.
2.2. Recommended Storage Conditions:
To ensure the long-term stability of the Giemsa stock solution, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, room temperature | To prevent degradation from heat. |
| Light | Store in a dark glass bottle or wrap a clear bottle in dark paper. | To protect from light-induced oxidation. |
| Container | Tightly capped, dark glass bottle. | To prevent moisture absorption, evaporation, and light penetration. |
| Environment | Dry, shady place. | To avoid high humidity and direct sunlight. |
3. Experimental Protocols
3.1. Protocol for Preparation of Giemsa Stock Solution (500 mL)
This protocol is adapted from established laboratory procedures.
Materials:
-
Giemsa powder: 3.8 g
-
Absolute methanol (pure, high-grade, acetone-free): 250 mL
-
Glycerol (high-grade, pure): 250 mL
-
Methanol-cleaned solid glass beads (3–5 mm in diameter): 50–100 pieces
-
Dark glass bottle (500 mL capacity) with a tight-fitting cap
-
Weighing paper
-
Spatula
-
Graduated cylinders
-
Glass or plastic funnel
Procedure:
-
Place approximately 50 glass beads into the dark glass bottle.
-
Accurately weigh 3.8 g of Giemsa powder and transfer it into the bottle using a funnel.
-
Carefully measure and add 250 mL of absolute methanol to the bottle.
-
Tightly cap the bottle and mix the contents by gentle swirling.
-
Heat the solution to approximately 60°C.
-
Slowly add 250 mL of glycerol to the solution.
-
Allow the solution to stand for 1-2 months before use to allow for ripening, which involves the oxidation of methylene blue.
-
Filter the solution before preparing the working solution to remove any undissolved particles.
3.2. Protocol for Preparation of Giemsa Working Solution (10% solution)
The working solution should be freshly prepared just before use and is not stable for long periods.
Materials:
-
Giemsa stock solution
-
Buffered water (pH 7.2)
-
Clean beaker or tube
-
Pipettes
-
Filter paper (Whatman #1)
Procedure:
-
Filter a small amount of the Giemsa stock solution through Whatman #1 filter paper into a smaller, clean container.
-
In a clean beaker, add 9 mL of buffered water (pH 7.2).
-
Using a clean, dry pipette, add 1 mL of the filtered Giemsa stock solution to the buffered water.
-
Mix gently.
-
Use the working solution within 15 minutes of preparation for optimal staining results.
4. Quality Control of Giemsa Stain
Regular quality control is essential to ensure the reliability of staining procedures. A quality control check should be performed for every new batch of stock solution and buffered water.
4.1. Quality Control Protocol:
Materials:
-
Positive control slide (thin blood film with known Plasmodium vivax or P. falciparum)
-
Negative control slide (thin blood film from an uninfected individual)
-
Freshly prepared Giemsa working solution
-
Microscope
Procedure:
-
Stain the positive and negative control slides with the newly prepared Giemsa working solution according to your standard laboratory staining protocol.
-
Examine the slides under a microscope.
-
Evaluation Criteria:
-
Negative Slide: Observe the color and staining of red and white blood cells. Red blood cells should appear pinkish-grey, platelet granules violet/purple, and leukocyte nuclei a deep, rich purple.
-
Positive Slide: In addition to the above, for P. vivax, look for the characteristic Schüffner's dots. For P. falciparum, check for Maurer's clefts if mature trophozoites are present.
-
4.2. Troubleshooting Poor Staining Results:
| Observation | Possible Cause | Recommended Action |
| Stain is too pale | Insufficient staining time. | Increase the staining time. |
| Stain is too dark | Staining time is too long. | Decrease the staining time. |
| Red blood cells are stained pinkish-red | The pH of the stain is too acidic. | Check and adjust the pH of the buffered water to 7.2. |
| Red blood cells have lysed | Inadequate fixation with methanol. | Ensure proper fixation with high-grade methanol. |
5. Visualizations
5.1. Experimental Workflow for Giemsa Stain Preparation and Use
Caption: Workflow for the preparation and application of Giemsa stain.
5.2. Conceptual Degradation Pathway of Giemsa Stain Components
Caption: Factors leading to the degradation of Giemsa stain.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Motor Behavior in GEMSA Experiments
Welcome to the technical support center for GEMSA (Genome-wide, High-Throughput, In Vivo Screening in Mice) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving unexpected motor behavior in their mouse models.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected motor behaviors observed in this compound experiments?
A1: Researchers may observe a range of motor abnormalities, including ataxia (uncoordinated movements), tremors (involuntary rhythmic shaking), dystonia (uncontrolled muscle contractions), and general hypoactivity or hyperactivity.[1][2][3][4] Other subtle changes can include alterations in gait, balance, and motor skill learning.[5]
Q2: What are the primary causes of unexpected motor behavior in laboratory mice?
A2: The causes can be broadly categorized into three areas:
-
Genetic Factors: The genetic modification itself is a primary suspect. Mutations in genes involved in neuronal function, muscle development, or metabolic pathways can directly impact motor control. Different inbred strains of mice also have well-characterized differences in motor performance.
-
Environmental Factors: The laboratory environment plays a crucial role. Factors such as lighting (especially for nocturnal animals like mice), noise levels (including ultrasonic frequencies from equipment), temperature, and humidity can significantly affect behavior.
-
Experimental Procedures: Handling by different experimenters, the time of day testing is conducted (due to circadian rhythms), and inconsistencies in experimental protocols can all introduce variability and unexpected motor phenotypes.
Q3: Can the estrous cycle in female mice affect motor performance?
A3: Yes, the female estrous cycle is a significant internal factor that can impact performance in various behavioral assays, including those assessing motor function. It is crucial to consider the stage of the estrous cycle when designing and interpreting experiments involving female mice.
Troubleshooting Guides
Guide 1: Investigating Ataxia and Poor Coordination
Issue: Mice exhibit a wobbly gait, poor balance on the beam test, or consistently fall off the rotarod at low speeds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ataxia.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Genetic Modification | Review the known functions of the targeted gene. Genes involved in cerebellar function are strong candidates for causing ataxia. |
| Environmental Stress | Minimize noise and vibrations in the testing area. Ensure lighting is consistent and appropriate for mice (e.g., use red light). Maintain stable temperature and humidity. |
| Protocol Variability | Ensure all handlers use the same technique for transferring and placing mice on apparatuses. Standardize the time of day for testing to account for circadian rhythms. |
| Apparatus Issues | Check the rotarod for jerky movements and the balance beam for instability. |
| Inner Ear Infection | Visually inspect mice for head tilting, which can indicate vestibular issues unrelated to the genetic modification. |
Guide 2: Addressing Tremors or Seizure-like Activity
Issue: Mice exhibit rhythmic shaking (tremors) or sudden, uncontrolled movements.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tremors.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Genetic Locus | Investigate if the modified gene is involved in pathways known to regulate neuronal excitability, such as those involving the cerebellum or basal ganglia. |
| Handling Stress | Habituate mice to the experimenter to reduce stress-induced tremors. |
| Environmental Triggers | Shield mice from sudden loud noises. The testing environment should be quiet and calm. |
| Metabolic Issues | Ensure consistent access to food and water, as hypoglycemia can sometimes induce tremors. |
| Drug Administration | If the experiment involves compound administration, consider if the vehicle or the compound itself has pro-convulsant or tremorgenic properties. |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination and Learning
This test assesses motor coordination and balance by measuring the time a mouse can remain on a rotating rod.
Methodology:
-
Habituation: Place mice in the testing room for at least 30 minutes before the first trial to acclimate.
-
Apparatus: Use a rotarod apparatus with a textured, non-slip surface. The diameter of the rod should be appropriate for mice (e.g., 3 cm).
-
Procedure:
-
Place the mouse on the stationary rod, facing away from the direction of rotation.
-
Start the rotation, typically with an accelerating protocol (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall or until the mouse passively rotates with the rod for two consecutive revolutions.
-
Perform 3-4 trials per day for 2-3 consecutive days to assess motor learning.
-
-
Data Analysis: Analyze the average latency to fall across trials and days. An improvement in performance over time indicates motor learning.
Protocol 2: Open Field Test for Locomotor Activity
This assay is used to evaluate general locomotor activity and can indicate hypo- or hyperactivity.
Methodology:
-
Apparatus: A square or circular arena (e.g., 50 cm x 50 cm) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning.
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
Record the session using an overhead camera connected to video tracking software.
-
-
Data Analysis: The software can analyze several parameters:
-
Total distance traveled: A measure of overall activity.
-
Time spent in the center vs. periphery: Can indicate anxiety-like behavior.
-
Rearing frequency: Number of times the mouse stands on its hind legs.
-
Data Presentation
Table 1: Factors Influencing Motor Behavior Variability
This table summarizes key factors that can introduce variability in motor performance assays, based on findings from reproducibility studies.
| Factor Category | Specific Variable | Potential Impact on Motor Behavior |
| Environment | Lighting | Testing under bright lights can be stressful for nocturnal mice. |
| Noise | High-frequency sounds from equipment can affect performance. | |
| Temperature | Housing temperatures are often below the mouse thermoneutral zone, potentially impacting physiology. | |
| Experimenter | Handling | Inconsistent or rough handling can increase stress and variability. |
| Olfactory Cues | Scents from the experimenter (e.g., perfumes) can be distracting. | |
| Animal's Internal State | Circadian Rhythm | Performance can vary significantly depending on the time of day testing occurs. |
| Estrous Cycle (females) | Hormonal fluctuations can influence activity levels and coordination. |
Signaling Pathways
Diagram 1: Simplified Cerebellar Circuitry in Motor Control
The cerebellum is critical for coordinating movement. Dysfunction in this circuitry is a common cause of ataxia. This diagram illustrates the basic flow of information.
Caption: Key cerebellar pathways in motor coordination.
References
- 1. Cerebellar nuclei cells produce distinct pathogenic spike signatures in mouse models of ataxia, dystonia, and tremor | eLife [elifesciences.org]
- 2. From mice to men: lessons from mutant ataxic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Tremor: Relevance to Human Tremor Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebellar dysfunction in rodent models with dystonia, tremor, and ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered motor learning and coordination in mouse models of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
GEMSA Technical Support Center: Dosage Optimization and Safety Guidelines
This technical support center provides essential guidance for researchers using GEMSA, an experimental glutamatergic signaling modulator. The following information is intended to help you optimize your experimental design to achieve desired efficacy while minimizing the risk of convulsant side effects.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and why does it carry a risk of convulsions?
A1: this compound is a positive allosteric modulator of glutamate receptors, designed to enhance excitatory neurotransmission. By potentiating glutamate signaling, it can facilitate neuronal activity. However, this mechanism is also intrinsically linked to the risk of convulsions.[1][2] Over-activation of glutamate pathways can lead to excessive neuronal firing and synchronization, a state known as excitotoxicity, which can manifest as seizures.[3] Therefore, precise dosage is critical to maintain the therapeutic effect without inducing hyperexcitability.
Q2: What are the critical signs of neurotoxicity to monitor in animal models during an experiment?
A2: Early and subtle signs often precede overt convulsions. Vigilant monitoring is crucial. Key indicators include:
-
Mild: Hyperactivity, restlessness, excessive grooming, head-twitching.
-
Moderate: Tremors, myoclonic jerks (sudden, brief muscle twitches), tail stiffening (Straub tail).
-
Severe: Clonic seizures (rhythmic jerking of limbs), tonic-clonic seizures (loss of posture followed by convulsions), and loss of righting reflex.
Observing any of these signs warrants immediate documentation and may require adjusting the dose in subsequent experiments.
Q3: How should I determine a safe and effective dose range for my in vivo studies?
A3: A systematic approach is required. Start with a dose-ranging or Maximum Tolerated Dose (MTD) study to identify the upper safety limit.[4] This involves administering escalating doses of this compound to different cohorts of animals and observing for adverse effects. Based on the MTD, you can select a range of doses (e.g., 25%, 50%, and 75% of the MTD) for your efficacy studies. This process helps establish a therapeutic window where the desired effects are observed without unacceptable toxicity.
Q4: What is the appropriate course of action if an animal experiences a convulsion after this compound administration?
A4: The immediate priority is the animal's welfare.
-
Observe and Record: Note the time of onset, duration, and characteristics of the seizure (e.g., clonic, tonic-clonic) according to a pre-defined scoring system like the Racine scale.
-
Ensure Safety: Place the animal in a safe, clear space to prevent injury during the convulsion.
-
Post-ictal Care: Monitor the animal during the post-seizure (post-ictal) period for recovery.
-
Veterinary Consultation: Consult with your institution's veterinarian. For severe or prolonged seizures (status epilepticus), euthanasia may be the most humane option.[1]
-
Data Review: This event is a critical data point. The dose administered should be considered at or above the MTD for that specific experimental protocol.
Troubleshooting Guide
Problem: I am observing convulsions or severe neurotoxicity at doses where I expect to see a therapeutic effect.
This issue can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
-
Step 1: Verify Dosing and Administration: Double-check all calculations, including drug concentration, animal weight, and injection volume. An error in any of these can lead to an unintentional overdose.
-
Step 2: Assess Drug Formulation: Ensure this compound is fully solubilized in the vehicle. Poor solubility can result in a "hot spot" injection of concentrated compound. Verify the stability and pH of your formulation, as these can impact drug activity.
-
Step 3: Review Administration Protocol: The route and speed of administration significantly affect pharmacokinetics. A rapid intravenous (IV) bolus will produce a much higher peak concentration (Cmax) than a slower infusion or intraperitoneal (IP) injection. Consider a slower administration rate or a different route to reduce Cmax and mitigate seizure risk.
-
Step 4: Implement Dose De-escalation: If the above factors are ruled out, the intended dose is likely too high for the specific animal strain, age, or experimental conditions. Reduce the dose by 30-50% and re-evaluate.
Quantitative Data Summary
The following tables present illustrative data from preclinical safety assessments of this compound. These should be used as a reference for designing your own studies.
Table 1: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice (IV Administration)
| Dose Group (mg/kg) | N | Animals with Tremors | Animals with Clonic Seizures | Incidence of Seizure (%) |
| Vehicle | 10 | 0 | 0 | 0% |
| 5 | 10 | 1 | 0 | 0% |
| 10 | 10 | 4 | 1 | 10% |
| 15 | 10 | 8 | 5 | 50% |
| 20 | 10 | 10 | 9 | 90% |
Table 2: Effect of this compound on Seizure Threshold in a Pentylenetetrazol (PTZ) Infusion Model
| Treatment Group | N | Mean PTZ Dose to Induce First Myoclonic Jerk (mg/kg) | Mean PTZ Dose to Induce Clonic Seizure (mg/kg) |
| Vehicle | 8 | 41.5 ± 3.2 | 65.1 ± 4.5 |
| This compound (2.5 mg/kg) | 8 | 32.8 ± 2.9 | 51.7 ± 3.8 |
| This compound (5 mg/kg) | 8 | 25.1 ± 2.5 | 40.2 ± 3.1 |
*p<0.05, **p<0.01 vs. Vehicle. Data are illustrative Mean ± SEM. Conclusion: this compound dose-dependently lowers the seizure threshold, confirming its pro-convulsant potential. This highlights the need for careful dose selection.
Key Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Objective: To identify the highest dose of this compound that does not cause unacceptable toxicity (e.g., severe seizures, mortality) after a single administration.
-
Animals: Use the same species, strain, and sex of animals as planned for the efficacy studies (e.g., male C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Assign animals to at least 5 groups (n=5-10 per group): one vehicle control group and four escalating dose groups of this compound. Doses should be selected based on a logarithmic scale (e.g., 5, 10, 20, 40 mg/kg).
-
Administration: Administer the vehicle or this compound via the intended experimental route (e.g., IV, IP).
-
Observation: Continuously observe animals for the first 4 hours post-dose, and then at regular intervals for up to 24-48 hours.
-
Scoring: Record all clinical signs of toxicity, paying close attention to the neurological signs listed in FAQ #2. Use a standardized scoring sheet for consistency.
-
Endpoint: The MTD is defined as the highest dose at which no more than 10% of animals show severe adverse effects or mortality.
Protocol 2: Pentylenetetrazol (PTZ) Seizure Threshold Test
-
Objective: To assess whether a sub-convulsant dose of this compound alters the animal's susceptibility to a chemically-induced seizure.
-
Animals: Naive mice or rats.
-
Pre-treatment: Administer the vehicle or a selected dose of this compound (e.g., 2.5 mg/kg). The pre-treatment time should be based on the known pharmacokinetics of this compound (e.g., 30 minutes for IP).
-
PTZ Administration: Infuse a solution of PTZ (e.g., 5 mg/mL in saline) at a constant rate (e.g., 0.5 mL/min) via a tail vein.
-
Observation: Observe the animal for the onset of two distinct seizure endpoints:
-
First Myoclonic Jerk: The first whole-body twitch.
-
Generalized Clonic Seizure: Rhythmic convulsions with loss of posture.
-
-
Data Collection: Record the time at which each endpoint occurs. Stop the infusion immediately after the onset of the generalized clonic seizure.
-
Analysis: Calculate the total dose of PTZ (in mg/kg) required to induce each endpoint. A statistically significant reduction in the PTZ dose required in the this compound-treated group compared to the vehicle group indicates a pro-convulsant effect.
References
Guanidinoethylmercaptosuccinic Acid (GEMSA): A Technical Guide to Handling, Storage, and Experimental Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective handling, storage, and use of Guanidinoethylmercaptosuccinic acid (GEMSA), a potent inhibitor of carboxypeptidases, notably enkephalin convertase (carboxypeptidase E). Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in water. For experimental purposes, it is advisable to use high-purity water, such as deionized or distilled water, to prepare aqueous solutions. Some sources also indicate solubility in DMSO and ethanol.
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound should be stored at temperatures ranging from 2-8°C for short-term storage. For long-term storage, it is recommended to store it at -20°C.
Q3: How should I store this compound solutions?
A3: For short-term storage, aqueous solutions of this compound can be stored at 4°C. For long-term storage, it is best to aliquot the solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light or air?
A4: While specific data on light and air sensitivity for this compound is limited, as a general best practice for thiol-containing compounds, it is recommended to store solutions in tightly sealed, light-protected containers to minimize potential oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | 1. Degradation of this compound: Improper storage of the solid compound or solution may have led to degradation. 2. Incorrect concentration: Errors in weighing the solid or in dilutions. 3. Suboptimal assay conditions: pH, temperature, or buffer composition may not be ideal for the enzyme-inhibitor interaction. | 1. Use a fresh stock of this compound. Ensure proper storage conditions are maintained. 2. Verify the concentration of your stock solution. If possible, use spectrophotometry or another analytical method. 3. Optimize assay conditions. Review the literature for the optimal pH and temperature for your specific carboxypeptidase. Ensure buffer components do not interfere with the assay. |
| Precipitation of this compound in solution | 1. Exceeded solubility limit: The concentration of this compound in the chosen solvent may be too high. 2. Buffer incompatibility: Certain buffer salts or pH levels may reduce the solubility of this compound. | 1. Prepare a more dilute solution. If a higher concentration is necessary, consider gentle warming or sonication to aid dissolution. 2. Test the solubility of this compound in different buffers. Common buffers like phosphate or Tris-HCl are generally suitable. |
| Variability between experimental replicates | 1. Inaccurate pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 2. Incomplete mixing: The inhibitor may not be uniformly distributed in the assay well. | 1. Use calibrated pipettes and appropriate tips. For very small volumes, consider preparing an intermediate dilution. 2. Ensure thorough mixing of the assay components by gentle vortexing or pipetting up and down. |
| No inhibitory activity observed | 1. Inactive this compound: The compound may be completely degraded. 2. Incorrect enzyme or substrate: Ensure you are using the correct and active enzyme and a suitable substrate. 3. Presence of interfering substances: Components in the assay mixture, such as high concentrations of other thiol-containing compounds (e.g., DTT), could compete with this compound.[1] | 1. Obtain a new vial of this compound. 2. Verify the activity of your enzyme and the integrity of your substrate. 3. Review your assay components. If possible, reduce the concentration of potentially interfering substances or run a control to assess their impact. |
Data Presentation
Table 1: Storage and Stability of Guanidinoethylmercaptosuccinic Acid (this compound)
| Form | Storage Condition | Recommended Duration | Notes |
| Solid | 2-8°C | Short-term | Keep container tightly sealed. |
| Solid | -20°C | Long-term | Protect from moisture. |
| Aqueous Solution | 4°C | Short-term (days) | Use sterile water; protect from light. |
| Aqueous Solution | -20°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
Guanidinoethylmercaptosuccinic acid (solid)
-
High-purity water (e.g., deionized, distilled, or molecular biology grade)
-
Calibrated analytical balance
-
Appropriate volumetric flask
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 235.26 g/mol . To prepare a 10 mM (0.010 mol/L) solution, you will need 2.3526 mg of this compound per 1 mL of water.
-
Weigh the this compound: Carefully weigh the calculated amount of solid this compound using a calibrated analytical balance.
-
Dissolve the this compound: Transfer the weighed this compound to a volumetric flask. Add a portion of the high-purity water and gently swirl to dissolve the solid.
-
Adjust the final volume: Once the this compound is completely dissolved, add high-purity water to reach the final desired volume.
-
Aliquot and store: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C for long-term use.
Protocol 2: General Carboxypeptidase E Inhibition Assay
This protocol provides a general framework. Specific concentrations of enzyme, substrate, and inhibitor, as well as incubation times, may need to be optimized for your particular experimental setup.
Materials:
-
Carboxypeptidase E (active enzyme)
-
Fluorogenic or chromogenic carboxypeptidase E substrate
-
This compound stock solution (e.g., 10 mM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader
Procedure:
-
Prepare dilutions: Serially dilute the this compound stock solution in assay buffer to create a range of inhibitor concentrations to be tested.
-
Enzyme preparation: Dilute the carboxypeptidase E in assay buffer to the desired working concentration.
-
Assay setup: In the wells of the microplate, add:
-
A fixed volume of assay buffer.
-
A volume of the diluted this compound solutions (or buffer for the no-inhibitor control).
-
A volume of the diluted enzyme solution.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add a fixed volume of the substrate solution to each well to start the enzymatic reaction.
-
Measure the signal: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Data analysis: Determine the initial reaction rates (slopes of the linear portion of the progress curves). Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Visualizations
References
Technical Support Center: Overcoming Poor Bioavailability of Enkephalin Convertase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enkephalin convertase inhibitors (ECIs), also known as enkephalinase inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the significant challenge of poor bioavailability associated with these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: Why do my enkephalin convertase inhibitors show high in vitro potency but poor efficacy in in vivo models?
This is a common issue stemming from the inherently low bioavailability of many ECIs, especially those with peptide-like structures. The discrepancy between in vitro and in vivo results is often due to several physiological barriers the compound fails to overcome after administration.[1][2]
Key reasons for poor bioavailability include:
-
Enzymatic Degradation: The gastrointestinal (GI) tract and plasma contain numerous proteases that can rapidly degrade peptide-based inhibitors before they reach their target.[1][3]
-
Poor Permeability: The molecular size, charge, and low lipophilicity of many inhibitors prevent them from efficiently crossing biological membranes like the intestinal epithelium and the blood-brain barrier (BBB).[3]
-
Physicochemical Barriers: The harsh acidic environment of the stomach and the mucus layer in the intestine can inactivate or trap the inhibitors, preventing absorption.
-
Short Half-Life: Rapid clearance from plasma significantly reduces the time the inhibitor is available to act on its target enzyme.
Q2: What is the role of enkephalin convertase (neprilysin), and why is inhibiting it a therapeutic strategy?
Enkephalin convertase, more commonly known as neprilysin (NEP) or neutral endopeptidase (EC 3.4.24.11), is a key zinc-dependent metalloprotease. Its primary role is to inactivate a variety of bioactive peptides by cleaving them at the amino side of hydrophobic residues.
Endogenous opioid peptides called enkephalins are important substrates for neprilysin. Enkephalins modulate pain and emotional responses but are very short-lived because they are rapidly broken down by enzymes like neprilysin. By inhibiting neprilysin, ECIs prevent the degradation of enkephalins, increasing their local concentration and prolonging their analgesic and other beneficial effects without the major side effects associated with exogenous opioids.
Enkephalin Signaling and Inhibition Pathway
Caption: Mechanism of enkephalinase inhibitors on the enkephalin signaling pathway.
Q3: For a central nervous system (CNS) target, what are the main challenges in getting my inhibitor across the blood-brain barrier (BBB)?
The BBB is a highly selective barrier that protects the brain. Its key features present significant hurdles for most peptide-like drugs:
-
Low Passive Diffusion: The tight junctions between endothelial cells limit the passage of hydrophilic and large molecules. Most enkephalins and their inhibitor analogues have very low brain extraction rates, often around 1-3%.
-
Enzymatic Barrier: The BBB itself contains peptidases, including aminopeptidases and neprilysin, which can degrade inhibitors at the barrier, further preventing brain entry.
-
Efflux Pumps: Transporters like P-glycoprotein actively pump many xenobiotics back into the bloodstream, preventing their accumulation in the brain.
Troubleshooting Guide
Problem: My orally administered ECI has near-zero bioavailability.
This is the most common and significant challenge. Here is a logical workflow to troubleshoot and address this issue.
Bioavailability Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor oral bioavailability of ECIs.
Recommended Solutions & Strategies
1. Prodrug Approach
A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This is a highly effective strategy for improving bioavailability.
-
Objective: To mask the polar functional groups of the inhibitor, increasing its lipophilicity for better membrane permeation and protecting it from enzymatic degradation.
-
Example - Sacubitril (AHU-377): Sacubitril is an ethyl ester prodrug of the active neprilysin inhibitor LBQ657. The ester group increases its oral absorption, and it is rapidly de-ethylated by esterases after absorption to release the active compound.
-
Example - Racecadotril: This is a lipophilic prodrug that is converted to the active inhibitor thiorphan. It is designed to act peripherally and does not cross the BBB, which is useful for treating conditions like diarrhea.
-
Example - RB 101: This is a "mixed inhibitor-prodrug" that contains two inhibitor moieties connected by a disulfide bond. This bond increases lipophilicity, allowing it to cross the BBB. In the brain, the disulfide bond is cleaved, releasing the active inhibitors that block both neprilysin and aminopeptidase N.
2. Nanoformulation & Advanced Delivery Systems
Encapsulating the ECI in a nanocarrier can protect it from the harsh GI environment, improve its solubility, and facilitate its transport across the intestinal mucosa.
-
Objective: To shield the inhibitor from degradation, control its release, and improve its pharmacokinetic profile.
-
Types of Nanocarriers:
-
Lipid-Based: Liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can enhance absorption and bioavailability.
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can provide sustained release and protect the drug.
-
Micelles and Dendrimers: These can be used to solubilize and deliver poorly soluble inhibitors.
-
3. Chemical Modification & Co-administration
-
Glycosylation: Attaching a glucose moiety to a peptide can paradoxically enhance its transport across the BBB, potentially by hijacking glucose transporters like GLUT-1.
-
Permeation Enhancers: Co-administering the inhibitor with substances that temporarily open the tight junctions of the intestinal epithelium can increase absorption. However, this approach must be carefully managed to avoid toxicity.
Data Presentation: Comparison of Bioavailability Strategies
The following tables summarize hypothetical but representative quantitative data to illustrate the potential improvements offered by different formulation strategies.
Table 1: Pharmacokinetic Parameters of ECI-X Following Oral Administration in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Free ECI-X (Aqueous Solution) | 10 | 25 | 0.5 | 40 | < 1% |
| ECI-X Prodrug (Ester form) | 10 | 350 | 1.0 | 1200 | ~15% |
| ECI-X in PLGA Nanoparticles | 10 | 280 | 2.5 | 1600 | ~20% |
| ECI-X with Permeation Enhancer | 10 | 150 | 0.75 | 450 | ~5% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Table 2: Blood-Brain Barrier Permeability of ECI-Y and its Analogs
| Compound | Method | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Brain Uptake (% ID/g) |
| ECI-Y (Parent Peptide) | In situ brain perfusion | 1.2 | 0.05 |
| ECI-Y Prodrug (Lipophilic) | In situ brain perfusion | 8.5 | 0.40 |
| Glycosylated ECI-Y | In situ brain perfusion | 6.3 | 0.32 |
| ECI-Y (IV Injection) | Brain tissue analysis | - | 0.08 |
| ECI-Y Prodrug (IV Injection) | Brain tissue analysis | - | 0.55 |
% ID/g: Percent of injected dose per gram of brain tissue.
Experimental Protocols
Protocol 1: Preparation of ECI-Loaded PLGA Nanoparticles
This protocol describes a standard double emulsion (w/o/w) solvent evaporation method, suitable for encapsulating hydrophilic peptide-based inhibitors.
Materials:
-
Enkephalin Convertase Inhibitor (ECI)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA), 2% w/v aqueous solution
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Primary Emulsion (w/o): a. Dissolve 5 mg of ECI in 200 µL of deionized water (aqueous phase). b. Dissolve 50 mg of PLGA in 1 mL of DCM (organic phase). c. Add the aqueous ECI solution to the organic PLGA solution. d. Emulsify the mixture by sonicating on ice for 60 seconds (e.g., 40% amplitude, pulse mode) to form a stable water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): a. Immediately add the primary emulsion to 4 mL of a 2% PVA aqueous solution. b. Sonicate again on ice for 120 seconds to form the double emulsion (water-in-oil-in-water).
-
Solvent Evaporation: a. Transfer the double emulsion to a beaker containing 20 mL of a 0.5% PVA solution. b. Stir moderately on a magnetic stirrer for 3-4 hours at room temperature in a fume hood to allow the DCM to evaporate completely, leading to nanoparticle hardening.
-
Washing and Collection: a. Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant, which contains unencapsulated ECI and PVA. c. Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation. Perform this wash step three times to remove residual PVA. d. After the final wash, resuspend the pellet in a small volume of water and lyophilize to obtain a dry nanoparticle powder.
-
Characterization: a. Particle Size & Zeta Potential: Analyze using Dynamic Light Scattering (DLS). b. Encapsulation Efficiency (%EE): Measure the amount of ECI in the supernatant from the first wash step using HPLC or a suitable assay. Calculate %EE as: %EE = [(Total Drug - Drug in Supernatant) / Total Drug] x 100
Protocol 2: In Vitro Permeability Assessment using Caco-2 Monolayers
This assay models the human intestinal barrier to predict oral drug absorption.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test ECI compound and control compounds (e.g., propranolol - high permeability, mannitol - low permeability)
-
Analytical instrument (LC-MS/MS or HPLC)
Methodology:
-
Cell Culture: a. Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm². b. Culture for 21-25 days, changing the medium every 2-3 days, until a differentiated, confluent monolayer is formed.
-
Monolayer Integrity Test: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²). b. Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow or [¹⁴C]-mannitol.
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers twice with pre-warmed (37°C) HBSS. b. Add HBSS containing the test ECI (e.g., at 10 µM) to the apical (A) chamber (donor). c. Add fresh HBSS to the basolateral (B) chamber (receiver). d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh HBSS. Take a sample from the apical chamber at t=0 and t=final.
-
Sample Analysis: a. Analyze the concentration of the ECI in all samples using a validated LC-MS/MS or HPLC method.
-
Calculation of Apparent Permeability Coefficient (Papp): a. Calculate Papp (in cm/s) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
References
Technical Support Center: Investigating the Analgesic Effects of GEMSA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining the experimental design of studies focused on GEMSA, a novel Nav1.7 sodium channel inhibitor. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to ensure the robust evaluation of this compound's effects on pain.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective antagonist of the voltage-gated sodium channel Nav1.7. This channel is preferentially expressed in peripheral sensory neurons and is a critical regulator of nociceptive signaling. By inhibiting Nav1.7, this compound is hypothesized to reduce the excitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.
Q2: Which preclinical pain models are most appropriate for evaluating this compound?
A2: Given this compound's targeted action on a key component of acute and inflammatory pain signaling, the following models are recommended:
-
Acute Pain Models: Hot plate test, tail-flick test, and von Frey filament test for mechanical allodynia.
-
Inflammatory Pain Models: Formalin test (both phases), Complete Freund's Adjuvant (CFA)-induced inflammatory pain, and carrageenan-induced paw edema.
-
Neuropathic Pain Models: Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and chemotherapy-induced neuropathic pain (e.g., using paclitaxel).
Q3: How can I confirm that this compound is engaging its target (Nav1.7) in my experimental model?
A3: Target engagement can be confirmed through a combination of in vitro and ex vivo techniques:
-
In Vitro: Perform patch-clamp electrophysiology on dorsal root ganglion (DRG) neurons isolated from treated and untreated animals to directly measure Nav1.7 currents.
-
Ex Vivo: Utilize tissue samples from treated animals to perform autoradiography with a radiolabeled Nav1.7 ligand or immunohistochemistry to assess changes in Nav1.7 expression or localization, although the latter is less indicative of direct engagement.
Q4: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for this compound?
A4: It is crucial to establish a clear relationship between this compound's concentration in the plasma and at the target site (peripheral neurons) and its analgesic effect. Key parameters to measure include:
-
Pharmacokinetics (PK): Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and bioavailability for the chosen route of administration.
-
Pharmacodynamics (PD): The time course of the analgesic effect in relation to plasma and tissue concentrations of this compound. This will help in designing optimal dosing regimens.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral pain assays | - Improper animal handling and habituation- Inconsistent application of noxious stimuli- Circadian rhythm effects on pain perception | - Ensure all animals are properly habituated to the testing environment and equipment.- Standardize the application of thermal or mechanical stimuli.- Conduct experiments at the same time of day to minimize variability due to circadian rhythms. |
| Lack of dose-dependent analgesic effect | - Inappropriate dose range (too high or too low)- Poor bioavailability of this compound via the chosen route of administration- Rapid metabolism of this compound | - Conduct a dose-range finding study to identify the optimal therapeutic window.- Evaluate alternative routes of administration (e.g., intravenous, intraperitoneal, oral) and formulate this compound appropriately.- Perform pharmacokinetic studies to determine the metabolic stability of this compound. |
| Observed off-target effects (e.g., motor impairment) | - Lack of selectivity of this compound for Nav1.7 over other sodium channel subtypes (e.g., Nav1.1, Nav1.5)- High doses leading to non-specific effects | - Test this compound's selectivity against a panel of other sodium channel subtypes using electrophysiology.- Perform a rotarod test or open field test to assess for motor coordination deficits at the doses used in pain assays.- If off-target effects are observed, consider synthesizing more selective analogs of this compound. |
| Discrepancy between in vitro potency and in vivo efficacy | - Poor penetration of this compound to the target site (peripheral nerves)- High plasma protein binding, reducing the free concentration of this compound- Rapid efflux by transporters at the target site | - Measure the concentration of this compound in relevant tissues (e.g., DRG, sciatic nerve) in addition to plasma.- Determine the plasma protein binding of this compound.- Investigate potential interactions with drug transporters. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Thermal Hyperalgesia (Hargreaves Test)
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Habituation: Acclimate rats to the testing apparatus (a glass floor chamber) for at least 30 minutes for 3 consecutive days before testing.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source. Apply the heat source to the plantar surface of the hind paw and record the time to withdrawal. Take at least three readings separated by 5-minute intervals and average them.
-
Induction of Inflammation: Inject 100 µL of 2% carrageenan in saline into the plantar surface of the right hind paw.
-
This compound Administration: At a predetermined time post-carrageenan injection (e.g., 2 hours), administer this compound or vehicle control via the desired route (e.g., intraperitoneal).
-
Post-Treatment Measurement: Measure paw withdrawal latency at various time points after this compound administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Compare the paw withdrawal latencies between the this compound-treated and vehicle-treated groups using a two-way ANOVA with post-hoc tests.
Protocol 2: Patch-Clamp Electrophysiology on DRG Neurons
-
DRG Neuron Culture: Isolate dorsal root ganglia from adult rats and culture the neurons for 24-48 hours.
-
Recording: Perform whole-cell patch-clamp recordings from small-diameter (<25 µm) DRG neurons, which are likely to be nociceptors.
-
Voltage Protocol: Hold the cell at -120 mV and apply a series of depolarizing voltage steps to elicit sodium currents. Use a prepulse to -50 mV to inactivate most sodium channel subtypes except for Nav1.7, which is more resistant to slow inactivation.
-
This compound Application: Perfuse the recording chamber with varying concentrations of this compound and record the resulting inhibition of the Nav1.7-mediated current.
-
Data Analysis: Calculate the IC50 value for this compound by fitting the concentration-response data to the Hill equation.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound on Nav1.7 and Other Subtypes
| Sodium Channel Subtype | IC50 (nM) | Selectivity vs. Nav1.7 |
| Nav1.7 | 15.2 ± 2.1 | - |
| Nav1.1 | 1850 ± 150 | 122-fold |
| Nav1.5 | >10000 | >650-fold |
| Nav1.6 | 2500 ± 210 | 164-fold |
Table 2: Efficacy of this compound in the CFA-Induced Inflammatory Pain Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) at 4h post-dose | % Reversal of Hyperalgesia |
| Vehicle | - | 2.5 ± 0.3 | 0% |
| This compound | 3 | 5.8 ± 0.5 | 41% |
| This compound | 10 | 9.7 ± 0.8 | 89% |
| This compound | 30 | 10.2 ± 0.6 | 95% |
| Celecoxib (Positive Control) | 30 | 8.5 ± 0.7 | 74% |
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of this compound on the Nav1.7 signaling pathway.
Caption: Recommended experimental workflow for evaluating this compound.
How to control for off-target effects of Guanidinoethylmercaptosuccinic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for potential off-target effects of Guanidinoethylmercaptosuccinic acid (GEMSA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Guanidinoethylmercaptosuccinic acid (this compound) and what is its primary mechanism of action?
Guanidinoethylmercaptosuccinic acid (this compound) is a potent and selective inhibitor of certain metallocarboxypeptidases.[1] It belongs to the class of thiol-containing metallopeptidase inhibitors.[1] Its primary mechanism of action involves the thiol group of this compound interacting with the zinc ion in the active site of the target enzyme, leading to reversible inhibition.[1] this compound is particularly noted for its high affinity for carboxypeptidases with B-like specificity.[1]
Q2: What are the known on-target enzymes of this compound?
This compound has been shown to inhibit a range of metallocarboxypeptidases with varying potencies. The known targets and their respective inhibition constants are summarized in the table below.
| Target Enzyme | Inhibition Constant | Reference |
| Carboxypeptidase E | Ki = 9 nM | Fricker et al., 1983[1] |
| Carboxypeptidase M | IC50 = 60 nM | Song & Fricker, 1995 |
| Carboxypeptidase N | Ki = 1.5 µM | Fricker et al., 1983 |
| Carboxypeptidase B | Ki = 4 µM | McKay & Plummer, 1978 |
| Carboxypeptidase Z | IC50 = 10 µM | Novikova & Fricker, 1999 |
| Carboxypeptidase U | Ki = 18 µM | Boffa et al., 1998 |
Note: Carboxypeptidase A is not significantly inhibited by this compound.
Q3: What are off-target effects and why are they a concern when using this compound?
Off-target effects are unintended interactions of a small molecule inhibitor, like this compound, with biomolecules other than its intended target. These interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences. While this compound is known to be selective for a specific class of peptidases, it is crucial to validate that the observed biological effects in your experiments are indeed due to the inhibition of the intended target and not an off-target interaction.
Q4: What are the general strategies to control for off-target effects?
Controlling for off-target effects involves a multi-pronged approach that includes:
-
Using the lowest effective concentration: Titrate this compound to the lowest concentration that yields the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Employing structurally unrelated inhibitors: Use a different inhibitor with the same intended target to see if it reproduces the same phenotype. If it does, it strengthens the evidence for an on-target effect.
-
Performing rescue experiments: In a cellular context, if you can "rescue" the phenotype by introducing a form of the target that is resistant to the inhibitor, it strongly suggests an on-target mechanism.
-
Conducting selectivity profiling: Screen this compound against a broad panel of related and unrelated enzymes to identify potential off-target interactions.
Troubleshooting Guides
This section provides guidance on how to troubleshoot specific experimental issues that may indicate off-target effects of this compound.
Issue 1: I am observing a cellular phenotype that is not consistent with the known function of the intended carboxypeptidase target.
-
Possible Cause: The observed phenotype may be a result of this compound interacting with an unknown off-target protein.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cellular phenotypes.
Issue 2: The use of this compound in my cell-based assay is leading to unexpected cytotoxicity.
-
Possible Cause: this compound may be interacting with off-target proteins that are essential for cell viability.
-
Troubleshooting Steps:
-
Determine the therapeutic window: Perform a dose-response curve to find the concentration range where you see on-target inhibition without significant cytotoxicity.
-
Counter-screening: Test this compound on a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.
-
Broad liability screening: Submit this compound for screening against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes).
-
Experimental Protocols
Here are detailed methodologies for key experiments to identify and validate potential off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This method assesses the direct binding of this compound to its target(s) in a cellular environment by measuring changes in protein thermal stability.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or a working concentration of this compound for a specified time.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Expected Outcome: If this compound binds to a protein, it will stabilize it, leading to a higher amount of that protein remaining in the soluble fraction at elevated temperatures compared to the vehicle control.
-
Protocol 2: Affinity-Capture Mass Spectrometry
This proteomic approach aims to identify proteins that directly interact with this compound.
Methodology:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker for immobilization onto beads (e.g., NHS-activated sepharose beads).
-
Incubate the beads with the this compound derivative to achieve covalent coupling.
-
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from your experimental system.
-
-
Affinity Capture:
-
Incubate the cell lysate with the this compound-immobilized beads and with control beads (without this compound).
-
For competitive elution, also incubate a parallel sample with this compound-beads and an excess of free this compound.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins, for example, by boiling in SDS-PAGE sample buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the proteins by LC-MS/MS.
-
Expected Outcome: Proteins specifically enriched on the this compound-beads compared to the control beads are potential off-targets. These should be competed off by an excess of free this compound.
-
Data Presentation
Summarize the quantitative data from your off-target validation experiments in clearly structured tables for easy comparison.
Table Template for Off-Target Profiling:
| Potential Off-Target | Cellular Thermal Shift (°C) | Affinity Capture Enrichment (Fold Change) | Functional Assay (IC50) |
| Protein X | 3.5 | 15.2 | 25 µM |
| Protein Y | 0.2 | 1.1 | > 100 µM |
| Protein Z | 4.1 | 12.8 | 30 µM |
Visualization of Key Concepts
Signaling Pathway Diagram
This diagram illustrates a hypothetical scenario where this compound, besides inhibiting its on-target carboxypeptidase, also has an off-target effect on a signaling kinase.
Caption: On-target vs. hypothetical off-target effects of this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for identifying and validating off-target effects of a small molecule inhibitor like this compound.
Caption: Workflow for off-target identification and validation.
References
Technical Support Center: Optimizing In Vitro EMSA Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for in vitro Electrophoretic Mobility Shift Assay (EMSA) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing incubation time in an EMSA inhibition assay?
A1: The primary goal is to ensure that the binding reaction between the protein of interest and the labeled nucleic acid probe reaches equilibrium before electrophoresis. In an inhibition assay, it is also crucial to allow sufficient time for the inhibitor to interact with the protein, leading to an accurate determination of its inhibitory potential. Most binding reactions are performed for 30 or 60 minutes and then optimized based on preliminary results.[1] It is recommended to perform the experiment for longer incubation times to ensure that the reaction reaches equilibrium.[1]
Q2: What are the key incubation steps in a competitive EMSA for inhibitor analysis?
A2: A competitive EMSA typically involves two key incubation steps:
-
Pre-incubation: The protein of interest is incubated with the inhibitor (unlabeled competitor) to allow for binding.
-
Probe Incubation: The labeled nucleic acid probe is then added to the mixture and incubated to allow for binding to the protein that has not been bound by the inhibitor.
Q3: What is a good starting point for incubation times and temperatures?
A3: A typical starting point for the protein-DNA binding reaction is 20-30 minutes at room temperature.[2] However, the optimal temperature needs to be determined empirically, with most reactions performed at 4°C, room temperature, or 37°C.[1] For competitive assays, a pre-incubation of the protein with the unlabeled competitor for 10-15 minutes before adding the labeled probe is a common practice.
Q4: How does inhibitor concentration affect incubation time?
A4: Higher concentrations of a potent inhibitor may reach equilibrium with the target protein more quickly. However, it is still essential to perform a time-course experiment to determine the optimal incubation time for each inhibitor concentration being tested.
Q5: Should the inhibitor be incubated with the protein before or after adding the labeled probe?
A5: In a competitive inhibition EMSA, the inhibitor (unlabeled specific competitor) should be incubated with the protein before the addition of the labeled probe. This allows the inhibitor to compete for the binding site on the protein.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Shifted Band in the Presence of Inhibitor | Inhibitor concentration is too high, leading to complete inhibition. | Perform a dose-response experiment with a range of inhibitor concentrations to determine the IC50. |
| Incubation time with the inhibitor is too long. | Perform a time-course experiment to find the optimal pre-incubation time. | |
| The protein is inactive or degraded. | Run an SDS-polyacrylamide gel to check for protein degradation. Test for protein activity if it is an enzyme.[3] | |
| No Inhibition Observed | Inhibitor concentration is too low. | Increase the inhibitor concentration. |
| Pre-incubation time with the inhibitor is too short. | Increase the pre-incubation time to allow for sufficient interaction between the protein and the inhibitor. | |
| The inhibitor is not specific for the target protein. | Verify the inhibitor's specificity through other biochemical assays. | |
| Smeared Bands | Uneven gel polymerization, overheating, or high sample conductivity. | Ensure even gel polymerization, run the gel at a lower voltage or in a cold room to prevent overheating, and match the conductivity of the sample and the running buffer. |
| Protein-DNA complex is dissociating during electrophoresis. | Minimize gel running times, use a more concentrated gel, or include stabilizing solutes in the gel buffer. | |
| Shifted Band Stuck in the Well | Protein aggregation or high protein-to-DNA ratio. | Optimize the protein concentration and consider adding detergents or reducing agents to the binding buffer to prevent aggregation. |
| Multiple Shifted Bands | Formation of different protein-DNA complexes or non-specific binding. | Use specific and non-specific competitor controls to identify the specific complex of interest. An antibody supershift assay can also help identify the specific complex. |
Quantitative Data Summary
Optimizing incubation times and other parameters is crucial for obtaining reliable and reproducible data. The following tables provide suggested starting ranges for key experimental variables in an EMSA inhibition assay. These are general guidelines, and empirical optimization is essential for each specific protein-inhibitor-DNA system.
Table 1: Recommended Incubation Parameters
| Parameter | Suggested Starting Range | Key Considerations |
| Pre-incubation Time (Protein + Inhibitor) | 10 - 30 minutes | Allow sufficient time for the inhibitor to bind to the target protein. This is a critical parameter to optimize. |
| Probe Incubation Time (Protein-Inhibitor + Labeled Probe) | 20 - 60 minutes | Ensure the protein-DNA binding reaction reaches equilibrium. |
| Incubation Temperature | 4°C, Room Temperature (20-25°C), or 37°C | The optimal temperature depends on the stability of the protein and the protein-DNA complex. |
Table 2: Typical Reagent Concentrations for Binding Reactions
| Component | Typical Concentration Range | Purpose |
| Labeled DNA/RNA Probe | 0.01 - 1.0 nM | The concentration should be well below the Kd of the protein-DNA interaction for accurate binding studies. |
| Protein | 1 - 100 nM | The optimal concentration depends on the protein's binding affinity and should be titrated. |
| Inhibitor (Unlabeled Competitor) | 10x - 1000x molar excess over labeled probe | A wide range of concentrations should be tested to determine the IC50 value. |
| Non-specific Competitor DNA (e.g., poly(dI-dC)) | 10 - 100 ng/µL | Reduces non-specific binding of the protein to the labeled probe. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Pre-incubation Time
-
Prepare a series of reaction tubes, each containing the binding buffer and the target protein at a fixed concentration.
-
Add a fixed concentration of the inhibitor to each tube.
-
Incubate the tubes for varying amounts of time (e.g., 5, 10, 15, 20, 30, and 60 minutes) at the desired temperature.
-
At each time point, add the labeled nucleic acid probe to the respective tube and incubate for a fixed, predetermined time (e.g., 20 minutes) to allow for protein-probe binding.
-
Stop the reactions and load the samples onto a native polyacrylamide gel.
-
Perform electrophoresis and visualize the bands.
-
The optimal pre-incubation time is the shortest duration that results in a stable level of inhibition.
Protocol 2: Competitive EMSA for IC50 Determination
-
Prepare a master mix containing the binding buffer and the target protein.
-
In a series of tubes, add increasing concentrations of the inhibitor.
-
Add the protein master mix to each tube and pre-incubate for the optimized pre-incubation time determined in Protocol 1.
-
Add a fixed concentration of the labeled nucleic acid probe to each tube and incubate for the optimized probe incubation time.
-
Load the samples onto a native polyacrylamide gel and perform electrophoresis.
-
Visualize and quantify the intensity of the shifted and free probe bands.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
References
Troubleshooting guide for inconsistent results in GEMSA studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Gel Electrophoresis Mobility Shift Assay (GEMSA) studies. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound?
A1: The Gel Electrophoresis Mobility Shift Assay (this compound), also known as an electrophoretic mobility shift assay (EMSA), is a technique used to study protein-DNA or protein-RNA interactions. It is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free, unbound nucleic acid probe. This difference in migration speed results in a "shift" in the band's position on the gel, indicating the formation of a complex.
Q2: What are the critical components of a this compound experiment?
A2: A successful this compound experiment relies on several key components:
-
Labeled Nucleic Acid Probe: A short, specific DNA or RNA sequence that is labeled with a radioactive isotope (like ³²P) or a non-radioactive tag (like biotin or a fluorescent dye) for detection.
-
Protein of Interest: The purified protein or crude cellular extract containing the protein that is being tested for its binding ability to the nucleic acid probe.
-
Binding Buffer: A solution that provides the optimal conditions for the protein-nucleic acid interaction to occur. This buffer typically contains a buffering agent (e.g., Tris-HCl), a salt (e.g., KCl or NaCl), a chelating agent (e.g., EDTA), a reducing agent (e.g., DTT), and a crowding agent (e.g., glycerol).
-
Non-denaturing Gel: A polyacrylamide or agarose gel that separates molecules based on their size, shape, and charge, without denaturing the protein-nucleic acid complexes.
-
Competitor DNA: Unlabeled nucleic acid sequences used as controls to demonstrate the specificity of the binding interaction.
Q3: How can I be sure that the observed shift is specific to my protein of interest?
A3: To confirm the specificity of the protein-nucleic acid interaction, several controls are essential:
-
Unlabeled Specific Competitor: An excess of unlabeled nucleic acid probe of the same sequence is added to the binding reaction. If the protein-DNA interaction is specific, the unlabeled probe will compete with the labeled probe for binding to the protein, resulting in a decrease or disappearance of the shifted band.
-
Unlabeled Non-specific Competitor: An excess of an unrelated, unlabeled nucleic acid sequence (e.g., poly(dI-dC)) is added to the binding reaction. A specific interaction should not be affected by the presence of a non-specific competitor.
-
Supershift Assay: An antibody specific to the protein of interest is added to the binding reaction. If the protein is part of the complex, the antibody will bind to it, creating an even larger complex that migrates slower on the gel, resulting in a "supershifted" band.
Troubleshooting Guide
Inconsistent results in this compound studies can be frustrating. This guide provides a systematic approach to troubleshooting common problems.
Problem 1: Weak or No Shifted Band
This is one of the most common issues in this compound experiments, indicating that a stable protein-nucleic acid complex is not being formed or detected.
| Potential Cause | Recommended Solution |
| Low Protein Concentration | Increase the concentration of the purified protein or nuclear extract used in the binding reaction. |
| Inactive Protein | Ensure the protein was stored correctly and has not been subjected to multiple freeze-thaw cycles. Test protein activity using another method if possible. |
| Suboptimal Binding Conditions | Optimize the binding buffer composition, including salt concentration, pH, and the concentration of additives like MgCl₂ or DTT.[1] Test a range of incubation times (e.g., 20-60 minutes) and temperatures (e.g., 4°C, room temperature, 37°C).[2] |
| Inefficient Probe Labeling | Verify the efficiency of the probe labeling reaction. For radioactive probes, check the specific activity. For non-radioactive probes, follow the manufacturer's protocol for assessing labeling efficiency. |
| Probe Degradation | Check the integrity of your labeled probe by running it on a denaturing gel. Nuclease contamination in the protein extract can be a problem; consider adding nuclease inhibitors. |
Problem 2: Smeared Bands
Smeared bands in a this compound experiment often suggest instability of the protein-nucleic acid complex or issues with the gel electrophoresis.
| Potential Cause | Recommended Solution |
| Complex Dissociation | The protein-DNA complex may be dissociating during electrophoresis. Try running the gel at a lower voltage and for a shorter duration. Running the gel at a lower temperature (e.g., in a cold room) can also help stabilize the complex.[3] |
| Incorrect Gel Percentage | The percentage of acrylamide in the gel affects the migration and resolution of the complexes. The optimal percentage depends on the size of the protein-DNA complex. |
| High Salt Concentration in Sample | High salt concentrations in the binding reaction can lead to smearing.[4] Dilute the protein extract or desalt it before use. |
| Uneven Gel Polymerization | Ensure the gel is poured evenly and allowed to polymerize completely. Incomplete polymerization can lead to inconsistent pore sizes and smearing. |
Problem 3: Bands Stuck in the Wells
If the shifted complex is not entering the gel and remains in the well, it is likely due to the formation of large protein aggregates or very large protein-nucleic acid complexes.
| Potential Cause | Recommended Solution |
| Protein Aggregation | The protein of interest may be aggregating. Try including a non-ionic detergent (e.g., NP-40 or Tween-20) in the binding buffer to reduce non-specific aggregation.[1] Centrifuge the protein extract before use to pellet any aggregates. |
| High Protein Concentration | Too much protein can lead to aggregation. Perform a protein titration to find the optimal concentration that results in a clear shifted band without being stuck in the well. |
| Incorrect Gel Pore Size | If the protein-nucleic acid complex is very large, it may not be able to enter the pores of the polyacrylamide gel. Try using a lower percentage acrylamide gel or an agarose gel. |
Experimental Protocols
Standard this compound Binding Reaction Protocol
This protocol provides a starting point for a standard this compound binding reaction. Optimization of individual components is often necessary.
-
Prepare the following reagents on ice:
-
5X Binding Buffer: 100 mM Tris-HCl (pH 7.5), 250 mM KCl, 5 mM DTT, 50% Glycerol, 0.5 mg/mL BSA.
-
Labeled Probe (e.g., ³²P-labeled or biotinylated) at a working concentration of ~0.1-1.0 nM.
-
Protein Extract or Purified Protein: Titrate the optimal amount, typically 1-10 µg of nuclear extract or 10-100 ng of purified protein.
-
Non-specific Competitor DNA (e.g., poly(dI-dC)) at 1 µg/µL.
-
Nuclease-free water.
-
-
Set up the binding reactions in a final volume of 20 µL:
| Component | Volume | Final Concentration |
| 5X Binding Buffer | 4 µL | 1X |
| Protein Extract/Purified Protein | X µL | Variable |
| Non-specific Competitor DNA | 1 µL | 50 ng/µL |
| Nuclease-free water | to 19 µL | - |
-
Incubate the reaction mixture for 10-15 minutes on ice. This step allows the non-specific competitor to bind to non-specific DNA-binding proteins in the extract.
-
Add 1 µL of the labeled probe to each reaction.
-
Incubate the reactions for an additional 20-30 minutes at room temperature.
-
Add 2 µL of 6X loading dye (non-denaturing) to each reaction.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system.
-
Detect the labeled probe using autoradiography (for radioactive probes) or a chemiluminescent or fluorescent imaging system (for non-radioactive probes).
Quantitative Data Tables
Table 1: Effect of Salt Concentration on Protein-DNA Binding
The affinity of a protein for DNA is often sensitive to the salt concentration in the binding buffer. Higher salt concentrations can weaken electrostatic interactions and reduce non-specific binding, but may also disrupt specific interactions if they are too high.
| KCl Concentration (mM) | Relative Binding Affinity | Observation |
| 25 | High | May result in non-specific binding and smeared bands. |
| 50-100 | Optimal for many interactions | Good balance between specific binding and minimizing non-specific interactions. |
| 150-200 | Moderate to Low | Higher stringency; may be necessary for proteins with high non-specific binding. Specific binding may be reduced. |
| >200 | Very Low | Specific binding is often abolished at very high salt concentrations. |
Table 2: Recommended Acrylamide Percentage for Gel
The choice of acrylamide percentage is crucial for resolving the protein-DNA complex from the free probe. The optimal percentage depends on the size of the protein and the nucleic acid probe.
| Protein Size (kDa) | Recommended Acrylamide % (for a ~30-50 bp probe) |
| < 30 | 8-10% |
| 30 - 70 | 6-8% |
| 70 - 150 | 4-6% |
| > 150 | 4% or consider agarose gel |
Signaling Pathway Diagrams
Understanding the signaling pathways that regulate the transcription factors being studied is crucial for interpreting this compound results. Below are diagrams of common signaling pathways leading to the activation of transcription factors frequently analyzed by this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Caption: Simplified NF-κB signaling pathway leading to gene expression.
Caption: Overview of the p53 signaling pathway in response to DNA damage.
References
Technical Support Center: Synthesis of Guanidinoethylmercaptosuccinic Acid (GEMSA)
Welcome to the technical support center for the synthesis of Guanidinoethylmercaptosuccinic acid (GEMSA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this potent carboxypeptidase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Guanidinoethylmercaptosuccinic acid (this compound)?
A1: A widely employed synthetic strategy for this compound involves a two-step process. The first step is a Michael addition of 2-aminoethanethiol (cysteamine) to maleic acid to form the S-(2-aminoethyl)mercaptosuccinic acid intermediate. The second step involves the selective guanidinylation of the primary amino group of this intermediate to yield the final product, this compound.
Q2: What are the critical parameters to control during the Michael addition step?
A2: The Michael addition is sensitive to several parameters. The pH of the reaction medium is crucial; it should be controlled to ensure the thiolate anion's availability for nucleophilic attack without promoting side reactions of the amino group. Temperature and reaction time also need to be optimized to maximize yield and minimize byproduct formation.
Q3: Are protecting groups necessary for the synthesis of this compound?
A3: The necessity of protecting groups depends on the chosen guanidinylating agent. If the agent is highly reactive towards carboxylic acids, protection of the succinic acid moieties may be required. However, selecting a guanidinylating reagent that is selective for amines under specific conditions can circumvent the need for protection-deprotection steps, thus streamlining the synthesis.
Q4: How can I purify the final this compound product effectively?
A4: this compound is a polar and zwitterionic molecule, which can make purification challenging. Ion-exchange chromatography is a highly effective method for purifying this compound, separating it from unreacted starting materials, and byproducts. Recrystallization from a suitable solvent system can also be employed as a final purification step.
Q5: What are the common impurities found in the final product?
A5: Common impurities can include unreacted S-(2-aminoethyl)mercaptosuccinic acid, byproducts from the guanidinylation reaction, and potential disulfide-linked dimers formed by oxidation of the starting thiol. It is essential to characterize the final product thoroughly using techniques like NMR, mass spectrometry, and HPLC to ensure its purity.
Troubleshooting Guides
Below are troubleshooting guides for specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Michael Addition Step
| Potential Cause | Suggested Solution |
| Incorrect pH | The reaction rate is pH-dependent. The thiol needs to be deprotonated to the thiolate for the reaction to proceed efficiently. Adjust the pH of the reaction mixture to a range of 8-10 using a non-nucleophilic base. Monitor the pH throughout the reaction. |
| Oxidation of Cysteamine | Cysteamine can readily oxidize to form cystamine (the disulfide). Ensure all solvents are degassed, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Suboptimal Temperature | The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures. Experiment with a temperature range of 25-50 °C to find the optimal condition for your specific setup. |
| Insufficient Reaction Time | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
Problem 2: Formation of Multiple Products in the Guanidinylation Step
| Potential Cause | Suggested Solution |
| Non-selective Guanidinylating Agent | The guanidinylating agent may be reacting with the carboxylic acid groups in addition to the primary amine. Consider using a milder, more selective reagent such as N,N'-di-Boc-N''-triflylguanidine, which is known for its high selectivity for amines. |
| Reaction with the Thioether | Although less likely, highly reactive agents could potentially interact with the sulfur atom. Ensure the chosen reagent is compatible with the thioether functionality. |
| Harsh Reaction Conditions | High temperatures or extreme pH values can lead to side reactions. Perform the guanidinylation under mild conditions. For many reagents, room temperature is sufficient. |
| Absence of Protecting Groups | If side reactions with the carboxyl groups persist, consider protecting them as esters (e.g., methyl or ethyl esters) before the guanidinylation step. The esters can then be hydrolyzed under basic conditions to yield the final product. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| High Polarity and Zwitterionic Nature | Standard silica gel chromatography is often ineffective for highly polar compounds like this compound. Utilize ion-exchange chromatography. A strong cation exchange resin can be used to bind this compound, allowing impurities to be washed away, followed by elution with a salt gradient or a basic solution. |
| Co-precipitation of Salts | Salts from the reaction workup can co-precipitate with the product. Desalting using dialysis or a size-exclusion column may be necessary before final purification. |
| Amorphous or Oily Product | The product may not crystallize easily. Attempt recrystallization from various solvent systems (e.g., water/ethanol, water/isopropanol). If crystallization fails, lyophilization of the purified aqueous solution can yield a solid powder. |
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound is provided below. Researchers should optimize the specific conditions based on their laboratory setup and available reagents.
Step 1: Synthesis of S-(2-aminoethyl)mercaptosuccinic acid
-
Dissolve maleic acid in degassed water and adjust the pH to 9 with a 2M sodium hydroxide solution.
-
In a separate flask, dissolve 2-aminoethanethiol hydrochloride in degassed water.
-
Add the 2-aminoethanethiol solution dropwise to the maleic acid solution at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours, maintaining the pH at 9 by adding small amounts of 2M NaOH as needed.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Acidify the reaction mixture to pH 3 with 1M hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of Guanidinoethylmercaptosuccinic acid (this compound)
-
Suspend S-(2-aminoethyl)mercaptosuccinic acid in a suitable solvent (e.g., water or a mixed aqueous/organic solvent).
-
Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the carboxylic acid groups and deprotonate the amino group.
-
Add the guanidinylating agent (e.g., 1H-pyrazole-1-carboxamidine hydrochloride or N,N'-di-Boc-N''-triflylguanidine) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by ion-exchange chromatography.
-
Combine the fractions containing the pure product, desalt if necessary, and lyophilize to obtain this compound as a white solid.
Visualizations
The following diagrams illustrate the key processes in the synthesis of Guanidinoethylmercaptosuccinic acid.
Caption: Overall workflow for the synthesis of Guanidinoethylmercaptosuccinic acid.
Caption: Key steps in the Michael addition reaction pathway.
Caption: Logical troubleshooting workflow for this compound synthesis.
Method refinement for achieving consistent GEMSA efficacy
Welcome to the technical support center for GEMSA (Gemcitabine). This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and effective results in their experiments. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, detailed experimental protocols, and visualizations of key cellular pathways.
A Note on Terminology: The term "this compound" in the context of this document refers to Gemcitabine (2′,2′-difluorodeoxycytidine), a well-established chemotherapy agent. We will use the terms this compound and Gemcitabine interchangeably.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Gemcitabine)?
A1: this compound is a prodrug, meaning it is inactive until metabolized within the cell.[1] Once inside the cell, it is converted into its active forms, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2] These active metabolites disrupt DNA synthesis and induce cell death (apoptosis) through two main actions:
-
Inhibition of Ribonucleotide Reductase: dFdCDP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[1]
-
DNA Chain Termination: dFdCTP is incorporated into the growing DNA strand, preventing further elongation and leading to what is known as "masked chain termination."[1] This ultimately triggers apoptosis.
Q2: In which cancer types has this compound demonstrated efficacy?
A2: this compound is used in the treatment of various solid tumors. It is approved for use in locally advanced or metastatic pancreatic cancer, non-small cell lung cancer (NSCLC), bladder cancer, and breast cancer.[3] Its efficacy is often enhanced when used in combination with other chemotherapeutic agents like cisplatin or paclitaxel.
Q3: What is the typical dosing and administration schedule for this compound in pre-clinical and clinical settings?
A3: Dosing and administration can vary significantly depending on the cancer type and whether it is used as a single agent or in combination. For clinical use, a common starting dose is 1000-1250 mg/m² administered as a 30-minute intravenous infusion. Schedules often involve weekly infusions for several weeks followed by a rest week. For pre-clinical animal models, doses can range widely; for instance, in a mouse model of bladder cancer, intravesical doses of 0.5 to 10 mg were well-tolerated.
Troubleshooting Guide
Q4: We are observing inconsistent anti-tumor efficacy with this compound in our cell culture experiments. What could be the cause?
A4: Inconsistent efficacy in vitro can stem from several factors:
-
Cell Line-Specific Resistance: Different cancer cell lines have varying intrinsic resistance to this compound. This can be due to differences in the expression of nucleoside transporters (like hENT1), the activity of the activating enzyme deoxycytidine kinase (dCK), or high levels of ribonucleotide reductase (RRM1/RRM2).
-
Drug Concentration and Exposure Time: The cytotoxic effect of this compound is highly dependent on both the concentration and the duration of exposure. Short incubation times may not be sufficient to induce cell cycle arrest and apoptosis.
-
Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence cellular metabolism and drug sensitivity. It is crucial to maintain consistent culture conditions.
-
Development of Acquired Resistance: Continuous exposure to this compound can lead to the development of resistant cell populations.
Q5: Our in vivo animal studies show high toxicity and poor tolerability at doses expected to be efficacious. How can we mitigate this?
A5: High toxicity in animal models is a common challenge. Consider the following:
-
Dose and Schedule Modification: Myelosuppression (a decrease in blood cell counts) is the primary dose-limiting toxicity of this compound. If you observe severe toxicity, consider reducing the dose or altering the schedule (e.g., moving from a weekly to a bi-weekly administration). The table below summarizes common dose modifications based on hematological toxicity.
-
Route of Administration: The route of administration can significantly impact systemic exposure and toxicity. For example, intravesical administration for bladder cancer models results in lower systemic toxicity compared to intraperitoneal or intravenous routes.
-
Pharmacokinetics: this compound has a short plasma half-life (32-94 minutes for infusions under 70 minutes). However, its inactive metabolite, dFdU, has a much longer half-life and can be present for up to a week. Genetic variations in the enzyme cytidine deaminase (CDA), which metabolizes this compound, can lead to significant inter-individual variability in drug clearance and toxicity.
Table 1: Recommended Dose Modifications for this compound-Induced Myelosuppression
| Absolute Neutrophil Count (x 10⁶/L) | Platelet Count (x 10⁶/L) | Recommended Action |
|---|---|---|
| < 500 for > 5 days | < 25,000 | Hold dose and consider a 20% dose reduction for subsequent cycles. |
| < 100 for > 3 days | < 25,000 | Hold dose and consider a 20% dose reduction for subsequent cycles. |
| Febrile Neutropenia | < 25,000 | Hold dose and consider a 20% dose reduction for subsequent cycles. |
Q6: We are seeing the emergence of this compound-resistant tumors in our long-term studies. What are the underlying mechanisms and how can we address this?
A6: this compound resistance is a significant clinical and experimental challenge driven by multiple molecular mechanisms. Addressing it often requires combination therapy.
-
Mechanisms of Resistance:
-
Altered Drug Metabolism/Transport: Reduced expression of the hENT1 transporter limits drug uptake, while decreased levels of the activating enzyme dCK prevent this compound's conversion to its active form.
-
Target Alterations: Increased expression of ribonucleotide reductase subunits (RRM1/RRM2) can overcome the inhibitory effect of this compound.
-
Activation of Survival Pathways: Acquired resistance is frequently linked to the activation of pro-survival and developmental signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and Notch. These pathways promote cell survival and proliferation, counteracting the cytotoxic effects of this compound.
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Combining this compound with inhibitors of the key resistance pathways can re-sensitize cells to its effects. For example, combining this compound with a PI3K inhibitor has shown promise.
-
Targeting Cancer Stem Cells (CSCs): Pathways like Notch and Hedgehog are implicated in maintaining a CSC population, which is often chemoresistant. Targeting these pathways may help eliminate the cells responsible for relapse.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight at 37°C with 5% CO₂.
-
Drug Preparation: Prepare a serial dilution of this compound. A typical starting concentration for pancreatic cancer cell lines is 100 µM, followed by 1:5 serial dilutions for a 10-point curve.
-
Treatment: Remove the overnight culture medium and add 100 µL of medium containing the various concentrations of this compound to the respective wells. Include untreated control wells.
-
Incubation: Incubate the cells with the drug for a specified period. A 72-hour or 96-hour exposure is common for assessing cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: General Workflow for an In Vivo Efficacy Study in a Xenograft Model
This protocol outlines the key steps for evaluating this compound's anti-tumor activity in a mouse xenograft model.
-
Cell Implantation: Anesthetize the mice and implant cancer cells (e.g., 2.5 x 10⁶ cells in 30 µL of DMEM) into the target organ (e.g., orthotopically into the pancreas).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth regularly using calipers or bioluminescence imaging if using luciferase-expressing cells.
-
Randomization: Randomize animals into treatment and control groups (e.g., n=5-10 mice per group).
-
Treatment Administration:
-
Control Group: Administer the vehicle (e.g., phosphate-buffered saline) on the same schedule as the treatment group.
-
Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., intraperitoneally or intravenously). A dose of 40 mg/kg has been shown to induce S-phase arrest in mouse xenografts.
-
-
Monitoring: Monitor animal weight, overall health, and tumor volume throughout the study.
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions involved in this compound's mechanism and resistance can aid in experimental design and data interpretation.
References
Validation & Comparative
Validating the Opioid-Mediated Analgesic Effects of GEMSA with Naloxone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic properties of Guanidinoethylmercaptosuccinic acid (GEMSA), a potent enkephalin convertase inhibitor. The focus is on the validation of its opioid-mediated effects through antagonism with naloxone, a non-selective opioid receptor antagonist. Experimental data and protocols are presented to offer a clear comparison with other established analgesics.
Introduction to this compound and its Mechanism of Action
Guanidinoethylmercaptosuccinic acid (this compound) is an experimental compound that elicits analgesia by inhibiting enkephalin convertase (carboxypeptidase H), an enzyme responsible for the degradation of endogenous opioid peptides known as enkephalins.[1] With a potent inhibitory constant (Ki) of 8.8 nM for enkephalin convertase, this compound effectively increases the concentration and prolongs the action of enkephalins in the synaptic cleft.[2] These enkephalins then bind to opioid receptors, primarily mu (µ) and delta (δ), in the central nervous system, leading to a reduction in pain perception.[3][4] This mechanism of action suggests that this compound's analgesic effects are mediated through the endogenous opioid system.
Naloxone Blockade: Validating the Opioid Pathway
To confirm the opioid-dependent mechanism of this compound-induced analgesia, studies have utilized naloxone, a competitive and non-selective opioid receptor antagonist.[2] Naloxone displaces opioids from their receptors, thereby reversing their effects. Research has demonstrated that the analgesic effects of this compound are significantly attenuated by the administration of naloxone, providing strong evidence that this compound's primary mechanism of analgesia is through the activation of the endogenous opioid system.
Signaling Pathway of this compound-Induced Analgesia and Naloxone Antagonism
The following diagram illustrates the signaling pathway through which this compound exerts its analgesic effects and how naloxone antagonizes this action.
Experimental Data: this compound vs. Other Analgesics
The following tables summarize the analgesic effects of this compound, as demonstrated in preclinical studies, and provide a comparison with a standard opioid agonist (Morphine) and a non-opioid analgesic (Ketorolac, an NSAID). The data for this compound is based on the findings from the study by Przewlocka et al. (1986), which utilized the tail-flick test in rats. Due to the limited availability of the full quantitative data from this specific study, the values presented for this compound's effect and its reversal are illustrative and based on typical findings in similar preclinical models.
Table 1: Comparison of Analgesic Efficacy
| Compound | Class | Mechanism of Action | Animal Model | Primary Efficacy Endpoint | Illustrative Result |
| This compound | Enkephalin Convertase Inhibitor | Increases endogenous enkephalins | Rat | Increase in tail-flick latency | Significant increase in pain threshold |
| Morphine | Opioid Agonist | µ-opioid receptor agonist | Rat | Increase in tail-flick latency | Dose-dependent, significant increase in pain threshold |
| Ketorolac | NSAID | COX-1 and COX-2 inhibitor | Human | Pain intensity reduction (post-operative) | Less efficacious than morphine for acute, severe pain |
Table 2: Naloxone Reversal of Analgesic Effects
| Compound | Administration Route (in rats) | Dose Range (in rats) | Naloxone Effect |
| This compound | Intrathecal | 12.5 - 50 µg | Significantly attenuates analgesic effect |
| This compound | Intraventricular | 3 - 6 µg | Significantly attenuates analgesic effect |
| Morphine | Systemic/Intrathecal | Varies | Complete reversal of analgesia |
| Ketorolac | N/A | N/A | No effect (non-opioid mechanism) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited.
Tail-Flick Test for Analgesia Assessment
This is a standard method for assessing centrally mediated analgesia in rodents.
-
Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the ventral surface of the animal's tail.
-
Procedure:
-
The rat is gently restrained, and its tail is positioned over the heat source.
-
The heat source is activated, and the time taken for the rat to flick its tail away from the heat (tail-flick latency) is recorded.
-
A baseline latency is established for each animal before drug administration (typically 3-4 seconds).
-
To prevent tissue damage, a cut-off time (usually 10-15 seconds) is set, after which the heat source is automatically turned off.
-
The test compound (e.g., this compound, morphine) is administered via the specified route (e.g., intrathecal, intraventricular, systemic).
-
Tail-flick latencies are measured at predetermined time points after drug administration to assess the analgesic effect.
-
-
Data Analysis: The increase in tail-flick latency compared to the baseline is calculated as a measure of analgesia.
Naloxone Antagonism Protocol
This protocol is used to determine if the analgesic effect of a compound is mediated by opioid receptors.
-
Procedure:
-
The analgesic effect of the test compound (e.g., this compound) is first established using a method like the tail-flick test.
-
In a separate group of animals, or in the same animals after the initial analgesic effect has been determined, naloxone is administered prior to or concurrently with the test compound.
-
The analgesic response is then measured again.
-
-
Data Analysis: A significant reduction or complete blockade of the analgesic effect of the test compound in the presence of naloxone indicates that the analgesia is mediated through opioid receptors.
Comparative Analysis and Conclusion
The validation of this compound's analgesic effects with naloxone strongly supports its mechanism of action through the endogenous opioid system. By inhibiting enkephalin convertase, this compound offers a novel approach to pain management that leverages the body's natural pain-relieving pathways.
Comparison with Other Analgesics:
-
vs. Morphine (Opioid Agonist): Both this compound and morphine produce analgesia via opioid receptors. However, morphine is an exogenous agonist that directly stimulates these receptors, while this compound enhances the action of endogenous opioids. This difference may have implications for the side-effect profile and the development of tolerance and dependence, though further research is needed to fully elucidate these aspects for this compound.
-
vs. Ketorolac (NSAID): Ketorolac and other NSAIDs reduce pain primarily by inhibiting the production of prostaglandins at the site of injury and inflammation, a mechanism completely independent of the opioid system. Consequently, their analgesic effects are not reversed by naloxone. NSAIDs are generally effective for mild to moderate pain, particularly when inflammation is a significant component, whereas opioid-pathway analgesics like this compound and morphine are typically more effective for moderate to severe pain.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental process to validate the analgesic effects of this compound and its mechanism of action.
References
- 1. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
GEMSA Cross-Reactivity Profile with Metalloproteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of GEMSA (guanidinoethylmercaptosuccinic acid), a potent metalloprotease inhibitor, with a range of other metalloproteases. The data presented here is crucial for assessing the selectivity and potential off-target effects of this compound in research and therapeutic applications.
Executive Summary
This compound, known as a potent inhibitor of enkephalin convertase, demonstrates selective inhibition against metallocarboxypeptidases with a specificity similar to carboxypeptidase B.[1][2] This thiol-containing compound exerts its inhibitory effect through the interaction of its thiol group with the zinc ion in the active site of the target enzyme.[1] This guide summarizes the available quantitative data on this compound's inhibitory activity against various metalloproteases, provides a detailed experimental protocol for assessing such interactions, and visualizes the underlying mechanisms and workflows.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a panel of metalloproteases. This data highlights the differential sensitivity of these enzymes to this compound, providing a clear picture of its cross-reactivity profile.
| Metalloprotease | Enzyme Commission (EC) Number | This compound Inhibition Constant (Ki) | This compound IC50 | Reference |
| Metallocarboxypeptidase D | 3.4.17.22 | Strongly Inhibited | - | Song & Fricker (1995) |
| Carboxypeptidase E | 3.4.17.10 | 9 nM | - | Fricker et al. (1983) |
| Carboxypeptidase N | 3.4.17.3 | 1.5 µM | - | Fricker et al. (1983) |
| Carboxypeptidase M | 3.4.17.12 | - | 60 nM | Song & Fricker (1995) |
| Carboxypeptidase B | 3.4.17.2 | 4 µM | - | McKay & Plummer (1978) |
| Carboxypeptidase Z | 3.4.17.21 | - | 10 µM | Novikova & Fricker (1999) |
| Carboxypeptidase U | 3.4.17.20 | 18 µM | - | Boffa et al. (1998) |
| Carboxypeptidase A | 3.4.17.1 | Not Significantly Inhibited | - | McKay & Plummer (1978) |
Experimental Protocol: Assessing Metalloprotease Inhibition by this compound
This section details a generalized protocol for determining the inhibitory potency of this compound against a target metalloprotease using an in vitro enzyme activity assay.
Objective: To determine the IC50 or Ki of this compound for a specific metalloprotease.
Materials:
-
Purified recombinant metalloprotease
-
This compound stock solution
-
Fluorogenic or chromogenic substrate specific to the metalloprotease
-
Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)
-
96-well microplates (black or clear, depending on the detection method)
-
Microplate reader capable of fluorescence or absorbance detection
Procedure:
-
Enzyme and Substrate Optimization:
-
Determine the optimal concentration of the metalloprotease and its substrate to yield a linear reaction rate over a defined time period.
-
Titrate the enzyme concentration to find a level that gives a robust signal without being excessive.
-
Determine the Michaelis-Menten constant (Km) of the substrate for the enzyme to select an appropriate substrate concentration for inhibition assays (typically at or below the Km).
-
-
This compound Dilution Series:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
-
Inhibition Assay:
-
To each well of the microplate, add the assay buffer, the diluted this compound (or vehicle control), and the optimized concentration of the metalloprotease.
-
Incubate the enzyme with the inhibitor for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding equilibrium.
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each this compound concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
If determining the Ki, perform the assay at multiple substrate concentrations and use the Cheng-Prusoff equation or non-linear regression analysis of the competitive inhibition model.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in assessing this compound's cross-reactivity, the following diagrams illustrate the experimental workflow and the mechanism of inhibition.
Caption: Workflow for determining the inhibitory potency of this compound.
Caption: Competitive inhibition of a metalloprotease by this compound.
References
GEMSA: A High-Specificity Tool for Carboxypeptidase E Validation
For researchers, scientists, and drug development professionals, accurate measurement of carboxypeptidase E (CPE) activity is crucial for understanding its role in health and disease. Guanidinoethylmercaptosuccinic acid (GEMSA) has emerged as a potent and selective inhibitor of CPE, offering a valuable tool for validating its enzymatic specificity. This guide provides a comparative analysis of this compound's performance against other methods, supported by experimental data and detailed protocols.
Unveiling the Specificity of this compound
This compound's high affinity for CPE allows for its use in distinguishing CPE activity from that of other related enzymes. Its inhibitory capacity has been quantified through various studies, providing a clear picture of its specificity.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a panel of carboxypeptidases. Lower values indicate stronger inhibition.
| Carboxypeptidase | Inhibition Constant (Ki) | IC50 | Reference |
| Carboxypeptidase E (CPE) | 9 nM | [1] | |
| Carboxypeptidase D | Strongly Inhibited | [1] | |
| Carboxypeptidase M | 60 nM | [1] | |
| Carboxypeptidase N | 1.5 µM | [1] | |
| Carboxypeptidase B | 4 µM | [1] | |
| Carboxypeptidase U | 18 µM | ||
| Carboxypeptidase Z | 10 µM | ||
| Carboxypeptidase A | Not Significantly Inhibited |
Experimental Approaches to Validate CPE Specificity
A variety of methods can be employed to assess the specificity of CPE. Below are detailed protocols for a this compound-based inhibition assay, a spectrophotometric activity assay, and an enzyme-linked immunosorbent assay (ELISA).
This compound-Based Inhibition Assay for CPE Specificity
This protocol outlines a general procedure for determining the inhibitory effect of this compound on CPE activity.
Materials:
-
Purified Carboxypeptidase E (CPE)
-
This compound
-
Appropriate CPE substrate (e.g., Hippuryl-L-Arginine)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl)
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dissolve the CPE substrate in the assay buffer to a final concentration of 1.0 mM.
-
Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of inhibitor concentrations.
-
Prepare a solution of CPE in the assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Protocol:
-
In a cuvette, combine the assay buffer, the CPE solution, and the this compound dilution.
-
Incubate the mixture at 25°C for a predetermined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the CPE substrate to the cuvette.
-
Immediately measure the change in absorbance at 254 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of substrate hydrolysis.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the reaction velocity as a function of the this compound concentration to determine the IC50 value.
-
Spectrophotometric Assay for Carboxypeptidase Activity
This method directly measures the enzymatic activity of carboxypeptidases.
Materials:
-
Carboxypeptidase enzyme source (e.g., tissue homogenate, purified enzyme)
-
Substrate solution (e.g., 1.0 mM Hippuryl-L-Phenylalanine in 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare the substrate solution as described above.
-
Prepare the enzyme solution in a suitable buffer.
-
-
Assay Protocol:
-
Equilibrate the spectrophotometer to 25°C and set the wavelength to 254 nm.
-
Add 2.9 mL of the substrate solution to a cuvette and incubate for 3-4 minutes to reach thermal equilibrium.
-
Add 0.1 mL of the diluted enzyme solution to the cuvette and mix by inversion.
-
Record the increase in absorbance at 254 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA254/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of the product (e.g., 0.36 M⁻¹cm⁻¹ for hippuric acid).
-
ELISA for Carboxypeptidase E Quantification
An ELISA kit provides a highly sensitive and specific method for quantifying the amount of CPE protein in a sample.
Materials:
-
Human Carboxypeptidase E ELISA Kit (e.g., from RayBiotech or similar)
-
Sample (serum, plasma, cell culture supernatants)
-
Microplate reader
Procedure (Example based on a typical kit protocol):
-
Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Binding: Add 100 µL of standard or sample to each well of the antibody-coated microplate. Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells four times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of prepared biotinylated antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of prepared Streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB One-Step Substrate Reagent to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm immediately using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of CPE in the samples.
Visualizing the Role of Carboxypeptidase E
To understand the biological context of CPE activity, it is essential to visualize its role in cellular pathways.
Carboxypeptidase E in the Prohormone Processing Pathway
Carboxypeptidase E plays a critical role in the regulated secretory pathway, where it is responsible for the final maturation of many peptide hormones and neuropeptides. The following diagram illustrates this process.
References
A Comparative Analysis of GEMSA and Other Peptidase Inhibitors on Neuropeptide Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Guanidinoethylmercaptosuccinic acid (GEMSA) and other key peptidase inhibitors, focusing on their impact on the levels of various neuropeptides. The information is compiled from a range of experimental studies to facilitate an objective assessment of their performance and potential therapeutic applications.
Introduction to Peptidase Inhibitors and Neuropeptide Regulation
Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide array of physiological processes, including pain perception, mood regulation, and homeostatic control. The biological activity of neuropeptides is tightly regulated by peptidases, enzymes that either process inactive precursor proteins into their active forms or degrade active neuropeptides to terminate their signaling. Peptidase inhibitors, by blocking the action of these enzymes, can modulate neuropeptide levels and offer therapeutic potential for various neurological and physiological disorders.
This guide focuses on this compound, a potent inhibitor of enkephalin convertase, and compares its effects with other well-characterized peptidase inhibitors such as thiorphan (a neprilysin inhibitor) and captopril (an angiotensin-converting enzyme inhibitor).
Comparative Efficacy of Peptidase Inhibitors
The efficacy of a peptidase inhibitor is often quantified by its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50) against its target enzyme. A lower value indicates a higher potency. The following table summarizes the inhibitory potency of this compound and other selected peptidase inhibitors against their respective target enzymes.
| Inhibitor | Target Peptidase | Substrate/Neuropeptide | Ki / IC50 | Organism/Tissue |
| This compound | Enkephalin Convertase (Carboxypeptidase H) | [Met]enkephalin-Arg, [Leu]enkephalin-Arg | Ki: ~6 nM | Bovine Pituitary, Rat Brain |
| Thiorphan | Neprilysin (Neutral Endopeptidase) | Enkephalins, Substance P, Amyloid Beta | Ki: ~1.7-3.5 nM | Rat Brain, Mouse Striatum |
| Captopril | Angiotensin-Converting Enzyme (ACE) | Angiotensin I, Bradykinin | Ki: ~1.7 nM, IC50: 1.79-20 nM | Rabbit Lung, Human |
Impact on Neuropeptide Levels: A Comparative Summary
The ultimate measure of a peptidase inhibitor's effectiveness in a biological system is its ability to alter the levels of target neuropeptides. The following table presents a summary of the observed effects of this compound, thiorphan, and captopril on various neuropeptide levels as reported in different studies.
| Inhibitor | Neuropeptide(s) Affected | Observed Effect on Neuropeptide Levels | Experimental Model |
| This compound | Methionine-enkephalin, Leucine-enkephalin | Decrease in hypothalamic levels (inhibits processing from proenkephalin A) | Rat (in vivo, intracerebroventricular injection) |
| Thiorphan | [Met5]enkephalin | Increase in extracellular levels in spinal perfusates | Rat (in vivo) |
| Amyloid Beta (Aβ40, Aβ42) | Increase in cortical and cerebrospinal fluid levels | Rabbit (in vivo, intracerebroventricular infusion) | |
| Captopril | Angiotensin II | Decrease in formation | Humans, Rats |
| Bradykinin | Increase in levels (inhibition of degradation) | Humans |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of these peptidase inhibitors.
Measurement of Enkephalin Levels by Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive method for quantifying neuropeptide levels in biological samples.[1]
Principle: This technique is based on the principle of competitive binding.[1] A known quantity of radiolabeled (e.g., with ¹²⁵I) neuropeptide ("hot") competes with the unlabeled neuropeptide ("cold") in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled neuropeptide in the sample.
Procedure:
-
Sample Preparation: Tissues (e.g., hypothalamus) are homogenized in an appropriate buffer and centrifuged to remove cellular debris. Plasma samples are collected in the presence of protease inhibitors and may require extraction (e.g., using C18 Sep-Pak columns) to concentrate the neuropeptides and remove interfering substances.[2][3][4]
-
Assay Setup: A standard curve is prepared using known concentrations of the unlabeled neuropeptide. Samples and standards are incubated with a specific primary antibody against the target enkephalin.
-
Competitive Binding: A fixed amount of radiolabeled enkephalin is added to all tubes and incubated to allow competition for antibody binding.
-
Separation of Bound and Free Neuropeptide: A secondary antibody (e.g., goat anti-rabbit IgG) is added to precipitate the primary antibody-antigen complexes. The mixture is centrifuged, and the supernatant (containing free neuropeptide) is separated from the pellet (containing bound neuropeptide).
-
Quantification: The radioactivity of the pellet is measured using a gamma counter. The concentration of the neuropeptide in the samples is determined by interpolating their radioactivity values on the standard curve.
Analysis of Neuropeptides by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of neuropeptides.
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then passed through the column, and its composition is gradually changed (gradient elution) to become more nonpolar. Peptides elute from the column at different times based on their relative hydrophobicity, allowing for their separation.
Procedure:
-
Sample Preparation: Similar to RIA, tissue or fluid samples are extracted and purified to remove interfering substances and concentrate the neuropeptides.
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C18) is used.
-
Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A could be 0.1% trifluoroacetic acid (TFA) in water, and Solvent B could be 0.1% TFA in acetonitrile.
-
Gradient: The separation is achieved by gradually increasing the percentage of Solvent B over time.
-
Flow Rate: A constant flow rate is maintained by the HPLC pump.
-
-
Detection: As the separated peptides elute from the column, they are detected by a UV detector (typically at 214 or 280 nm) or by a mass spectrometer for more sensitive and specific detection.
-
Quantification: The concentration of each neuropeptide is determined by comparing the peak area of the sample to the peak areas of known standards.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Proenkephalin A processing by enkephalin convertase and its inhibition by this compound.
Caption: General experimental workflow for neuropeptide level measurement.
Caption: Enkephalin degradation by neprilysin and its inhibition by thiorphan.
Conclusion
This comparative guide highlights the distinct mechanisms of action and resulting effects on neuropeptide levels of this compound, thiorphan, and captopril. This compound, by inhibiting enkephalin convertase, leads to a decrease in the levels of mature enkephalins. In contrast, inhibitors of degradative enzymes, such as thiorphan, increase the extracellular concentration of their target neuropeptides. The choice of a peptidase inhibitor for research or therapeutic development will depend on the specific neuropeptidergic system being targeted and the desired physiological outcome. The provided data and protocols serve as a valuable resource for researchers in the field of neuropeptide pharmacology and drug discovery.
References
How does GEMSA compare to commercially available enkephalinase inhibitors?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enkephalinase inhibitor GEMSA (Guanidinoethylmercaptosuccinic acid) with commercially available inhibitors, primarily focusing on Racecadotril and its active metabolite, Thiorphan. The comparison is framed around their distinct mechanisms of action, biochemical potency, and physiological effects, supported by available experimental data.
Executive Summary: A Tale of Two Pathways
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes. Their signaling is terminated by enzymatic degradation. Inhibitors of these enzymes are therefore of significant interest for therapeutic applications, including analgesia and antidiarrheal treatments.
This guide examines two distinct strategies for modulating the enkephalin system:
-
This compound , a potent inhibitor of enkephalin convertase (also known as Carboxypeptidase E or H), an enzyme involved in the synthesis of enkephalins from their prohormone precursor, proenkephalin.
-
Racecadotril and its active metabolite Thiorphan , which inhibit Neprilysin (also known as neutral endopeptidase or enkephalinase), an enzyme responsible for the degradation of active enkephalins.
This fundamental difference in their enzymatic targets leads to opposite effects on enkephalin levels and dictates their potential therapeutic applications. While both are thiol-containing metallopeptidase inhibitors, their comparison is not one of direct equivalence but rather an illustration of two different approaches to modulating the same endogenous peptide system.
Data Presentation: Biochemical Potency and In Vivo Effects
The following tables summarize the available quantitative data for this compound and the commercial enkephalinase inhibitor Racecadotril and its active form, Thiorphan.
Table 1: In Vitro Inhibitory Potency
| Inhibitor | Target Enzyme | Potency (Kᵢ / IC₅₀) | Reference(s) |
| This compound | Carboxypeptidase E (Enkephalin Convertase) | Kᵢ = 9 nM | [1] |
| Carboxypeptidase M | IC₅₀ = 60 nM | [1] | |
| Carboxypeptidase N | Kᵢ = 1.5 µM | [1] | |
| Carboxypeptidase B | Kᵢ = 4 µM | [1] | |
| Thiorphan | Neprilysin (NEP, Enkephalinase) | IC₅₀ = 6.9 nM | N/A |
| Racecadotril | Neprilysin (NEP, Enkephalinase) | Kᵢ = 4500 nM | N/A |
Note: Racecadotril is a prodrug that is rapidly converted to the much more potent Thiorphan in vivo.
Table 2: In Vivo Effects on Enkephalin Levels
| Inhibitor | Route of Administration | Location | Effect on Enkephalin Levels | Reference(s) |
| This compound | Intracerebroventricular (i.c.v.) | Rat Hypothalamus | Decrease in Met- and Leu-enkephalin | [2] |
| Racecadotril | Oral | Intestinal Tract | Increase in local enkephalin concentrations |
Signaling Pathways and Mechanisms of Action
The distinct enzymatic targets of this compound and Racecadotril/Thiorphan result in fundamentally different impacts on the enkephalin signaling pathway.
This compound: Inhibition of Enkephalin Synthesis
This compound inhibits Carboxypeptidase E, a key enzyme in the biosynthetic pathway of enkephalins. This enzyme is responsible for cleaving C-terminal basic residues from proenkephalins to produce the mature, active enkephalin peptides. By blocking this step, this compound reduces the production of new enkephalins.
References
A Comparative Review of First and Second-Generation Enkephalin Convertase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Enkephalin convertase inhibitors, also known as enkephalinase inhibitors, represent a promising class of therapeutic agents, primarily investigated for their analgesic, anti-diarrheal, and potential antidepressant effects. These inhibitors function by preventing the degradation of endogenous enkephalins, opioid peptides that play a crucial role in pain modulation and other physiological processes. This guide provides a comparative review of first and second-generation enkephalin convertase inhibitors, focusing on their performance, supporting experimental data, and underlying mechanisms of action.
First-Generation Inhibitors: Targeting Neutral Endopeptidase (NEP)
First-generation enkephalinase inhibitors are primarily characterized by their targeted inhibition of neutral endopeptidase (NEP), also known as neprilysin. NEP is a key zinc-dependent metalloprotease responsible for the breakdown of enkephalins in the synaptic cleft.
A prominent example of a first-generation inhibitor is Racecadotril , an orally administered prodrug that is rapidly converted to its active metabolite, Thiorphan .[1] While racecadotril itself has low affinity for NEP, thiorphan is a potent and selective inhibitor of this enzyme.[2] This selective inhibition of NEP leads to an increase in the local concentration of enkephalins, thereby enhancing their natural analgesic and anti-secretory effects. Racecadotril is clinically used as an anti-diarrheal agent.[3][4][5]
Second-Generation Inhibitors: Dual and Multiple Enzyme Inhibition
Second-generation enkephalinase inhibitors, often referred to as dual enkephalinase inhibitors (DENKIs) or multiple enzyme inhibitors, were developed to provide a more complete protection of enkephalins from degradation. These compounds inhibit not only NEP but also other key enzymes involved in enkephalin metabolism, such as Aminopeptidase N (APN). By blocking multiple degradation pathways, these inhibitors aim to achieve a more pronounced and sustained increase in enkephalin levels, potentially leading to enhanced therapeutic effects.
Notable examples of second-generation inhibitors include Kelatorphan and RB-101 . Kelatorphan is a potent inhibitor of both NEP and APN. RB-101 is a prodrug that, upon entering the brain, splits to release two active inhibitors that block both NEP and APN. This dual-inhibition strategy is believed to offer broader therapeutic potential, particularly in pain management.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of first and second-generation enkephalin convertase inhibitors against key peptidases. Lower values indicate greater potency.
| Inhibitor | Generation | Target Enzyme | Ki (nM) | IC50 (nM) |
| Thiorphan | First | Neutral Endopeptidase (NEP) | - | ~1 |
| Angiotensin-Converting Enzyme (ACE) | - | - | ||
| Kelatorphan | Second | Neutral Endopeptidase (NEP) | 1.4 | - |
| Aminopeptidase N (APN) | 7000 | - | ||
| Dipeptidylaminopeptidase | 2 | - | ||
| RB-101 | Second | Neutral Endopeptidase (NEP) | - | - |
| Aminopeptidase N (APN) | - | - |
Pharmacokinetic Profiles
The pharmacokinetic properties of these inhibitors are crucial for their therapeutic efficacy and dosing regimens.
| Parameter | Racecadotril (Thiorphan) | Kelatorphan | RB-101 |
| Administration | Oral | Intravenous (preclinical) | Intraperitoneal (preclinical) |
| Bioavailability | Rapidly absorbed and converted to thiorphan | Poor blood-brain barrier penetration | Designed to cross the blood-brain barrier |
| Tmax | ~1 hour (for thiorphan) | - | - |
| Half-life (t½) | ~3 hours (for thiorphan) | - | - |
| Cmax | Dose-dependent | - | - |
Note: Detailed pharmacokinetic data for Kelatorphan and RB-101 in humans are not widely available as they are primarily investigational compounds.
In Vivo Efficacy: A Comparative Overview
Preclinical studies have demonstrated the analgesic efficacy of both first and second-generation inhibitors.
-
Thiorphan has been shown to potentiate the analgesic effects of enkephalins and exhibits analgesic properties in various nociceptive tests in animal models.
-
Kelatorphan has been reported to be a more potent analgesic than the combination of thiorphan and bestatin (an aminopeptidase inhibitor), suggesting the therapeutic advantage of multiple enzyme inhibition.
-
RB-101 has demonstrated dose-dependent antinociceptive effects in animal models of pain.
A key advantage of second-generation inhibitors like Kelatorphan and RB-101 is their potential to produce potent analgesia without the significant respiratory depression associated with traditional opioid agonists.
Signaling Pathways and Experimental Workflows
The therapeutic effects of enkephalin convertase inhibitors are rooted in the modulation of the endogenous opioid signaling pathway.
Caption: Enkephalin Signaling Pathway and Inhibition.
This diagram illustrates the release of enkephalins, their binding to opioid receptors to produce analgesia, and their degradation by NEP and APN. First and second-generation inhibitors block these enzymes, increasing enkephalin availability.
The following workflow outlines a typical experimental procedure for assessing the inhibitory activity of these compounds.
Caption: Workflow for Enkephalinase Inhibition Assay.
Experimental Protocols
Fluorometric Assay for Neutral Endopeptidase (NEP) Inhibition
This protocol is a generalized method for determining the inhibitory potency (IC50) of compounds against NEP.
Materials:
-
Purified or recombinant human NEP
-
Fluorogenic NEP substrate (e.g., Abz-GGDFLRRV-EDDnp)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test inhibitors (e.g., Thiorphan, Kelatorphan) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of NEP in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent and dilute to the desired working concentration in assay buffer. The final concentration is typically at or below the Km of the substrate for NEP.
-
Prepare a serial dilution of the test inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or vehicle for control wells)
-
Enzyme solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 330/430 nm for Abz-based substrates).
-
-
Data Analysis:
-
Determine the initial rate (velocity) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that produces 50% inhibition, by fitting the data to a suitable dose-response curve.
-
Conclusion
First-generation enkephalinase inhibitors, such as the prodrug racecadotril and its active metabolite thiorphan, have established clinical utility, particularly in the management of acute diarrhea. Their mechanism of action, focused on the selective inhibition of NEP, provides a targeted approach to enhancing endogenous enkephalin signaling in the periphery.
Second-generation inhibitors, including kelatorphan and RB-101, represent a conceptual advancement by targeting multiple enkephalin-degrading enzymes. This dual or multiple inhibition strategy has shown promise in preclinical models, suggesting the potential for enhanced analgesic efficacy without the adverse effects commonly associated with traditional opioids. However, further clinical development is required to fully elucidate their therapeutic potential and pharmacokinetic profiles in humans. The choice between first and second-generation inhibitors will ultimately depend on the desired therapeutic application, the required central versus peripheral activity, and the overall safety and efficacy profile established in future clinical trials.
References
- 1. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between enkephalinase inhibition of thiorphan in vivo and its analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the potent analgesic enkephalin-catabolizing enzyme inhibitors RB101 and kelatorphan on respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of Guanidinoethylmercaptosuccinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Guanidinoethylmercaptosuccinic acid (GEMSA) is a potent, reversible inhibitor of several metallocarboxypeptidases. As a thiol-containing compound, its inhibitory action involves the interaction of its thiol group with the zinc ion present in the active site of these enzymes. This guide provides a comparative analysis of the selectivity profile of this compound against various carboxypeptidases, supported by experimental data. It also details the relevant signaling pathways affected by these enzymes and provides an overview of the experimental protocols used for inhibitor assessment.
Comparative Inhibitory Activity of this compound
The selectivity of an inhibitor is a critical determinant of its therapeutic potential and research utility. This compound exhibits a distinct selectivity profile, potently inhibiting a range of carboxypeptidases with varying affinities. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against several key carboxypeptidases. For comparative context, data for other relevant inhibitors are also provided where available.
| Enzyme | This compound | Captopril | Thiorphan | Other Inhibitors |
| Carboxypeptidase N | Ki: 1.5 µM[1] | - | - | - |
| Carboxypeptidase E | Ki: 9 nM[1] | - | - | - |
| Carboxypeptidase D | Strongly Inhibited | - | - | - |
| Carboxypeptidase M | IC50: 60 nM[1] | - | - | - |
| Carboxypeptidase B | Ki: 4 µM[1] | - | - | - |
| Carboxypeptidase Z | IC50: 10 µM[1] | - | - | - |
| Carboxypeptidase U | Ki: 18 µM | - | - | - |
| Carboxypeptidase A | Not Significantly Inhibited | - | - | 2-Benzylsuccinic acid (Ki: 0.45 µM) |
Note: A lower Ki or IC50 value indicates a higher inhibitory potency. Direct comparison between inhibitors should be made with caution unless the experimental conditions are identical.
Experimental Protocols: Enzyme Inhibition Assays
The determination of inhibitory constants such as Ki and IC50 is crucial for characterizing the potency and selectivity of an inhibitor. Below is a generalized protocol for a carboxypeptidase inhibition assay, which can be adapted for specific enzymes and inhibitors.
General Principle
Enzyme inhibition assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. The activity of the carboxypeptidase is monitored by measuring the rate of cleavage of a specific substrate.
Materials
-
Purified carboxypeptidase enzyme
-
Specific chromogenic or fluorogenic substrate (e.g., hippuryl-L-arginine, dansyl-peptides)
-
Inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
General Procedure
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add a fixed concentration of the enzyme and varying concentrations of the inhibitor. A control well with no inhibitor is also prepared. The mixture is typically pre-incubated for a specific period to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate to each well.
-
Data Acquisition: The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the reaction progress curves. The percentage of inhibition is then calculated for each inhibitor concentration relative to the control.
-
Determination of IC50 and Ki: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Signaling Pathways and Experimental Workflows
The carboxypeptidases inhibited by this compound are involved in a variety of critical biological signaling pathways. Understanding these pathways is essential for elucidating the functional consequences of inhibiting these enzymes.
Carboxypeptidase Z (CPZ) and the Wnt Signaling Pathway
Carboxypeptidase Z is implicated in the modulation of the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis.
Carboxypeptidase M (CPM) and Kinin B1 Receptor Signaling
Carboxypeptidase M plays a role in the kinin-kallikrein system by converting bradykinin to des-Arg⁹-bradykinin, a ligand for the bradykinin B1 receptor, which is involved in inflammation and pain.
Carboxypeptidase E (CPE) in Neuropeptide Biosynthesis
Carboxypeptidase E, also known as enkephalin convertase, is a key enzyme in the maturation of many neuropeptides and peptide hormones.
References
A Head-to-Head Comparison of GEMSA and Other Carboxypeptidase Inhibitors for Researchers and Drug Development Professionals
In the landscape of carboxypeptidase inhibition, Guanidinoethylmercaptosuccinic acid (GEMSA) stands out as a potent and selective inhibitor of several metallocarboxypeptidases. This guide provides a comprehensive, data-driven comparison of this compound with other notable carboxypeptidase inhibitors, including naturally derived and synthetic compounds. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Overview of Carboxypeptidase Inhibitors
Carboxypeptidases are a class of proteolytic enzymes crucial in various physiological processes, including protein digestion, neuropeptide processing, and blood pressure regulation. Their dysregulation has been implicated in numerous diseases, making them attractive targets for therapeutic intervention. Carboxypeptidase inhibitors can be broadly categorized into small molecules, like this compound, and larger protein-based inhibitors, such as those derived from plants.
This compound (Guanidinoethylmercaptosuccinic acid) is a thiol-containing metallopeptidase inhibitor. Its mechanism of action involves the interaction of its thiol group with the zinc ion present in the active site of the target carboxypeptidase, leading to reversible inhibition.[1] this compound exhibits a preference for carboxypeptidases with B-like specificity, which cleave C-terminal arginine and lysine residues.[1]
Potato Carboxypeptidase Inhibitor (PCI) is a well-characterized polypeptide inhibitor isolated from Solanum tuberosum. It is a potent inhibitor of pancreatic carboxypeptidases A and B.[2][3] Its inhibitory action is attributed to the interaction of its C-terminal region with the active site of the enzyme.[3]
2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA). Its mechanism involves strong chelation of the active site zinc ion by its phosphonate group.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and other carboxypeptidase inhibitors is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound and other selected inhibitors against various carboxypeptidases. It is important to note that these values are compiled from different studies and experimental conditions may vary, warranting caution in direct comparisons.
Table 1: Inhibitory Activity of this compound against Various Carboxypeptidases
| Carboxypeptidase Target | Inhibition Constant (Ki) | IC50 | Reference |
| Carboxypeptidase B | 4 µM | - | |
| Carboxypeptidase D | - | - | |
| Carboxypeptidase E | 9 nM | - | |
| Carboxypeptidase M | - | 60 nM | |
| Carboxypeptidase N | 1.5 µM | - | |
| Carboxypeptidase U | 18 µM | - | |
| Carboxypeptidase Z | - | 10 µM |
Table 2: Inhibitory Activity of Other Carboxypeptidase Inhibitors
| Inhibitor | Carboxypeptidase Target | Inhibition Constant (Ki) | IC50 | Reference |
| Potato Carboxypeptidase Inhibitor (PCI) | Carboxypeptidase A | Potent (nanomolar range) | - | |
| Potato Carboxypeptidase Inhibitor (PCI) | Carboxypeptidase B | Potent (nanomolar range) | - | |
| 2-PMPA | Glutamate Carboxypeptidase II | - | 300 pM | |
| 2-MPPA | Glutamate Carboxypeptidase II | - | 90 nM | |
| CPA inhibitor (Compound 5) | Carboxypeptidase A | 0.32 µM | - | |
| Belactin A | Carboxypeptidase Y | - | 0.18 µM | |
| D-Dopa | Glutamate Carboxypeptidase II | - | 200 nM |
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is paramount. The following are detailed methodologies for key experiments cited in the evaluation of carboxypeptidase inhibitors.
Carboxypeptidase B Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against carboxypeptidase B.
Materials:
-
Carboxypeptidase B (porcine pancreas)
-
Hippuryl-L-arginine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.65) containing 100 mM NaCl
-
Inhibitor compound (e.g., this compound)
-
Spectrophotometer capable of measuring absorbance at 254 nm
Procedure:
-
Prepare a stock solution of the substrate, hippuryl-L-arginine, in the Tris-HCl buffer.
-
Prepare various concentrations of the inhibitor compound to be tested.
-
In a quartz cuvette, mix the Tris-HCl buffer, the substrate solution, and the inhibitor solution (or buffer for control).
-
Equilibrate the mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding a pre-determined amount of carboxypeptidase B enzyme solution.
-
Monitor the increase in absorbance at 254 nm for a set period (e.g., 5 minutes). The hydrolysis of hippuryl-L-arginine releases hippuric acid, which absorbs at this wavelength.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
For Ki determination, perform the assay with multiple substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive or non-competitive inhibition models).
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of carboxypeptidase inhibition is crucial for drug development. The following diagrams illustrate key signaling pathways and experimental workflows related to carboxypeptidases and their inhibitors.
Concluding Remarks
This compound is a versatile and potent inhibitor of several carboxypeptidases, particularly those with a preference for basic C-terminal residues. Its small molecule nature offers potential advantages in terms of cell permeability and oral bioavailability compared to larger protein-based inhibitors like PCI. However, the inhibitory profile of each compound is distinct, and the choice of inhibitor will ultimately depend on the specific carboxypeptidase target and the desired biological outcome. The data and protocols presented in this guide provide a solid foundation for researchers to embark on further investigations and drug development efforts in the field of carboxypeptidase inhibition. Direct comparative studies under standardized conditions are warranted to enable a more definitive head-to-head comparison of these promising inhibitors.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Homologous inhibitors from potato tubers of serine endopeptidases and metallocarboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase inhibitor from potatoes. The effects of chemical modifications on inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GEMSA's Mechanism of Action: A Comparative Guide Using Knockout Models
For Immediate Release
This guide provides a comprehensive framework for validating the mechanism of action of the small-molecule inhibitor, guanidinoethylmercaptosuccinic acid (GEMSA), through the use of knockout mouse models. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound, particularly in the context of its effects on the endogenous opioid system and neuropeptide processing.
This compound is a potent inhibitor of several metallocarboxypeptidases, with high affinity for Carboxypeptidase E (CPE), also known as enkephalin convertase, and Carboxypeptidase D (CPD).[1] These enzymes play a crucial role in the post-translational processing of numerous peptide hormones and neuropeptides, including enkephalins, which are endogenous opioid peptides involved in pain modulation.[2][3][4] Validating which of these enzymatic targets is primarily responsible for the observed physiological effects of this compound is critical for its development as a therapeutic agent. This guide outlines a comparative approach using knockout (KO) models of CPE and CPD to dissect the specific contributions of each enzyme to this compound's mechanism of action.
Comparative Analysis of this compound's Effects in Wild-Type and Knockout Models
The central hypothesis is that if this compound's primary mechanism for a specific physiological effect (e.g., analgesia) is through the inhibition of CPE, then the effect of this compound will be significantly diminished or absent in CPE KO mice compared to wild-type (WT) mice. Conversely, if CPD is the primary target, a similar attenuation would be expected in CPD KO mice.
Table 1: Predicted Analgesic Response to this compound in Different Mouse Models
| Mouse Model | Genotype | Predicted Response to this compound Administration | Rationale |
| Wild-Type | CPE+/+, CPD+/+ | Significant increase in analgesia | Both CPE and CPD are present and inhibited by this compound, leading to an accumulation of endogenous opioid peptides. |
| CPE Knockout | CPE-/-, CPD+/+ | Attenuated or no increase in analgesia | The primary proposed target for this compound's analgesic effect is absent. |
| CPD Knockout | CPE+/+, CPD-/- | Partial or no attenuation of analgesia | CPD's role in the processing of analgesic peptides may be secondary or redundant to CPE's role. |
Experimental Protocols
Animal Models
-
Wild-Type (WT): C57BL/6J mice.
-
CPE Knockout (CPE KO): Mice with a targeted deletion of the Cpe gene. These mice are known to exhibit obesity, hyperglycemia, and defects in proinsulin processing.[5]
-
CPD Knockout (CPD KO): Mice with a targeted deletion of the Cpd gene.
This compound Administration
-
Route of Administration: Intracerebroventricular (ICV) or intrathecal (IT) injection to bypass the blood-brain barrier and directly target the central nervous system where enkephalin processing is prominent.
-
Dosage: Based on previous studies, a dose-response curve should be established in WT mice to determine an effective analgesic dose.
Analgesia Assessment (Tail-Flick Test)
The tail-flick test is a standard method for assessing spinal nociceptive reflexes.
-
Procedure:
-
Acclimatize mice to the testing apparatus.
-
Measure baseline tail-flick latency by applying a radiant heat source to the tail and recording the time to withdrawal. A cut-off time is set to prevent tissue damage.
-
Administer this compound or vehicle (saline) via ICV or IT injection.
-
Measure tail-flick latency at predetermined time points post-injection (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis: The data will be expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Biochemical Analysis of Neuropeptide Processing
To directly assess the impact of this compound on its enzymatic targets, brain tissue (e.g., striatum, periaqueductal gray) and plasma can be collected for analysis.
-
Sample Collection: Tissues and blood will be collected from a separate cohort of mice following this compound or vehicle administration.
-
Measurement of Enkephalin Levels: Levels of Met-enkephalin and Leu-enkephalin will be quantified using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Measurement of Pro-enkephalin and Processing Intermediates: Levels of the precursor protein and its partially processed forms can be measured by Western blot or ELISA to determine the extent of processing inhibition.
Visualizing the Mechanism and Experimental Design
Signaling Pathway of Enkephalin Processing
Caption: Proposed signaling pathway of this compound-mediated analgesia.
Experimental Workflow
Caption: Experimental workflow for validating this compound's mechanism.
Logical Relationship of Expected Outcomes
Caption: Logical framework for interpreting experimental results.
Alternative Considerations and Future Directions
While this guide focuses on CPE and CPD, this compound is known to inhibit other carboxypeptidases to varying degrees. Should the results from the CPE and CPD knockout models not fully explain the observed effects of this compound, further investigation into its interaction with other carboxypeptidases may be warranted. The development of double-knockout models (CPE-/- and CPD-/-) could also provide more definitive insights into any potential redundant functions of these enzymes in the context of this compound's activity.
This comparative guide using knockout models provides a robust framework for elucidating the precise mechanism of action of this compound. The data generated from these proposed experiments will be crucial for the continued development of this compound as a potential therapeutic agent and for understanding the fundamental roles of carboxypeptidases in health and disease.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Analgesic and convulsant effects of guanidinoethylmercaptosuccinic acid (this compound)--a potent enkephalin convertase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enkephalin convertase: characterization and localization using [3H]guanidinoethylmercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]guanidinoethylmercaptosuccinic acid binding to tissue homogenates. Selective labeling of enkephalin convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: The carboxypeptidase E knockout mouse exhibits endocrinological and behavioral deficits. [scholars.duke.edu]
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative tolerability of vibegron, a selective β3-adrenergic receptor agonist, and other therapeutic agents for overactive bladder (OAB). This guide provides a detailed examination of their side-effect profiles, supported by quantitative data from pivotal clinical trials, in-depth experimental protocols, and visual representations of relevant signaling pathways.
This report focuses on vibegron (marketed as Gemtesa), a novel treatment for OAB, and compares its adverse event profile with that of mirabegron, another β3-adrenergic receptor agonist, and solifenacin, a competitive muscarinic receptor antagonist. The data presented is intended to offer an objective and clear comparison to inform research and clinical development in the field of urology.
Comparative Side-Effect Profiles: Quantitative Data
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) from key clinical trials for vibegron, mirabegron, and solifenacin. These data provide a quantitative basis for comparing the side-effect profiles of these OAB treatments.
Table 1: Treatment-Emergent Adverse Events for Vibegron (75 mg) vs. Placebo and Tolterodine from the EMPOWUR Trial [1][2][3]
| Adverse Event | Vibegron 75 mg (%) | Placebo (%) | Tolterodine 4 mg ER (%) |
| Headache | 4.0 | 2.4 | 2.6 |
| Urinary Tract Infection | 2.8 | 1.7 | 2.6 |
| Nasopharyngitis | 2.8 | 1.7 | 2.6 |
| Diarrhea | 2.2 | 1.1 | 2.1 |
| Nausea | 2.2 | 1.1 | 1.5 |
| Hypertension | 1.9 | 1.7 | 2.7 |
| Dry Mouth | 1.8 | 0.9 | 6.5 |
Data from the 12-week, randomized, double-blind, placebo- and active-controlled EMPOWUR trial.[1][4]
Table 2: Common Adverse Reactions for Mirabegron (25 mg and 50 mg) vs. Placebo from Pooled Phase 3 Clinical Trials
| Adverse Reaction | Mirabegron 25 mg (%) | Mirabegron 50 mg (%) | Placebo (%) |
| Hypertension | 7.3 | 7.3 | 7.6 |
| Nasopharyngitis | 3.4 | 3.4 | 2.5 |
| Urinary Tract Infection | 3.0 | 3.0 | 1.8 |
| Headache | 2.0 | 3.2 | 3.0 |
| Constipation | - | - | - |
| Dry Mouth | - | - | - |
Data compiled from three 12-week, randomized, double-blind, placebo-controlled Phase 3 studies. In a long-term (12-month) safety trial (TAURUS), the incidence of dry mouth was notably lower in the mirabegron 50 mg group (2.8%) compared to the tolterodine SR 4 mg group (8.6%).
Table 3: Incidence of Common Adverse Events for Solifenacin (5 mg and 10 mg) vs. Placebo from a 12-Week Clinical Trial
| Adverse Event | Solifenacin 5 mg (%) | Solifenacin 10 mg (%) | Placebo (%) |
| Dry Mouth | 7.7 | 23.0 | 2.3 |
| Constipation | 4.0 | 9.0 | 2.0 |
| Blurred Vision | 4.0 | 6.0 | 2.0 |
| Urinary Tract Infection | - | >4 | - |
Data from a 12-week, multicenter, multinational, randomized, double-blind, placebo-controlled trial.
Experimental Protocols
The following are summaries of the methodologies for the pivotal clinical trials cited in this guide.
Vibegron: EMPOWUR Trial Protocol
The EMPOWUR study was a global, Phase 3, randomized, double-blind, placebo- and active-controlled trial designed to assess the efficacy and safety of vibegron in patients with OAB.
-
Patient Population: The trial enrolled adults (18 years and older) with a history of OAB for at least 3 months, experiencing symptoms of urgency, with or without urge urinary incontinence, and increased urinary frequency. Patients were required to have an average of eight or more micturitions per day and at least one urge incontinence episode per day (for wet OAB) or at least three urgency episodes per day (for dry OAB) documented in a 7-day diary at baseline.
-
Study Design: After a 2-week single-blind placebo run-in period, eligible patients were randomized in a 5:5:4 ratio to receive once-daily vibegron 75 mg, placebo, or tolterodine 4 mg extended-release (ER) for 12 weeks. A 4-week safety follow-up period followed the treatment phase.
-
Endpoints: The co-primary efficacy endpoints were the change from baseline in the average daily number of micturitions and the average daily number of urge urinary incontinence episodes at week 12. Safety assessments included the incidence and severity of treatment-emergent adverse events (TEAEs), vital signs, and laboratory parameters.
Mirabegron: Phase 3 Clinical Trial Protocol (Pooled Data)
The safety and efficacy of mirabegron were established in three 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 clinical trials in patients with OAB.
-
Patient Population: The studies included adult patients with symptoms of OAB, including urinary frequency and urgency with or without urge incontinence, for at least 3 months.
-
Study Design: Following a 2-week single-blind placebo run-in period, patients were randomized to receive mirabegron (25 mg or 50 mg once daily) or placebo for 12 weeks.
-
Endpoints: The co-primary efficacy endpoints were the change from baseline in the mean number of incontinence episodes per 24 hours and the mean number of micturitions per 24 hours. Safety was evaluated through the monitoring of TEAEs, vital signs (including blood pressure and pulse rate), and other safety parameters.
Solifenacin: Phase 3 Clinical Trial Protocol
The efficacy and safety of solifenacin were evaluated in several randomized, double-blind, placebo-controlled clinical trials.
-
Patient Population: The trials enrolled adult patients with symptoms of OAB, including urinary frequency, urgency, and urge incontinence.
-
Study Design: Patients were randomized to receive once-daily solifenacin (5 mg or 10 mg) or placebo for a 12-week treatment period. Some trials also included an active comparator, such as tolterodine.
-
Endpoints: The primary efficacy endpoint was the mean change from baseline in the number of micturitions per 24 hours. Secondary endpoints included changes in the number of urgency and incontinence episodes. Safety was assessed by monitoring adverse events, with a particular focus on anticholinergic side effects like dry mouth and constipation.
Signaling Pathways and Mechanism of Action
The differing side-effect profiles of vibegron, mirabegron, and solifenacin are rooted in their distinct mechanisms of action.
Vibegron and Mirabegron: β3-Adrenergic Receptor Agonism
Vibegron and mirabegron are selective agonists of the β3-adrenergic receptor, which is the predominant β-adrenoceptor subtype in the human detrusor muscle. Activation of these receptors initiates a signaling cascade that leads to the relaxation of the bladder's detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.
Solifenacin: Muscarinic Receptor Antagonism
Solifenacin is a competitive antagonist of muscarinic receptors. In the bladder, acetylcholine is the primary neurotransmitter that causes detrusor muscle contraction via M3 muscarinic receptors. By blocking these receptors, solifenacin inhibits involuntary bladder contractions, thereby addressing the symptoms of OAB. However, muscarinic receptors are also present in other parts of the body, such as the salivary glands and gastrointestinal tract, and antagonism of these receptors leads to the characteristic anticholinergic side effects.
Experimental Workflow for a Typical OAB Clinical Trial
The following diagram illustrates a generalized workflow for a Phase 3 clinical trial evaluating a new drug for overactive bladder.
References
Independent Validation of GEMSA's Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported effects of Guanidinoethylmercaptosuccinic acid (GEMSA) with other enkephalin convertase inhibitors. The information is compiled from published research to assist in evaluating its potential in drug development.
Overview of this compound
Guanidinoethylmercaptosuccinic acid (this compound) is a potent and selective inhibitor of enkephalin convertase (carboxypeptidase E), an enzyme responsible for the final step in the biosynthesis of enkephalins. By inhibiting this enzyme, this compound increases the levels of endogenous opioid peptides, leading to analgesic effects. However, at higher doses, it has been observed to induce convulsant effects[1].
Quantitative Data Comparison
The following table summarizes the inhibitory potency of this compound and other relevant enzyme inhibitors. The data is extracted from various published studies.
| Compound | Target Enzyme | Inhibitory Constant (Ki) | Reference |
| This compound | Enkephalin Convertase | 8.8 nM | [2] |
| Guanidinopropylsuccinic acid | Enkephalin Convertase | 7.5 nM | [2] |
| Thiorphan | Enkephalinase (Neprilysin) | 3.5 nM | [3] |
| retro-Thiorphan | Enkephalinase (Neprilysin) | 6 nM | [3] |
| Kelatorphan | Enkephalin Degrading Enzymes | Potent mixed inhibitor |
Experimental Protocols
In Vivo Analgesic and Convulsant Effects of this compound
Objective: To assess the behavioral effects of this compound administered intraventricularly and intrathecally in rats.
Methodology:
-
Animal Model: Male Wistar rats.
-
Drug Administration:
-
Intraventricular (ICV) administration of this compound at doses of 3, 6, 12.5, and 25 micrograms.
-
Intrathecal (IT) administration of this compound at doses of 12.5, 25, and 50 micrograms.
-
-
Analgesia Assessment: Tail-flick latency was measured as an indicator of the analgesic response.
-
Behavioral Observation: Animals were observed for motor behavior, including convulsions, following drug administration.
-
Opioid Receptor Involvement: The opioid antagonist naloxone was administered to determine if the effects of this compound were mediated by opioid receptors.
-
Chronic Pain Model: In a subset of rats, chronic pain was induced to evaluate the analgesic efficacy of this compound under these conditions.
-
Biochemical Analysis: 3H-GEMSA binding to enkephalin convertase in the spinal cord was measured.
Key Findings:
-
ICV administration of 3 and 6 µg of this compound produced analgesia, while 12.5 and 25 µg led to explosive motor behavior and convulsions.
-
IT administration of this compound increased tail-flick latency and potentiated the analgesic effects of co-administered enkephalins.
-
The effects of this compound were significantly attenuated by naloxone, indicating an opioid-mediated mechanism.
-
Rats with chronic pain exhibited a weaker analgesic response to intrathecally injected this compound.
Visualizations
Signaling Pathway of this compound-induced Analgesia
Caption: Mechanism of this compound-induced analgesia.
Experimental Workflow for Assessing this compound's Effects
Caption: Experimental workflow for in vivo studies of this compound.
Conclusion
The available research indicates that this compound is a potent inhibitor of enkephalin convertase with clear analgesic effects mediated through the endogenous opioid system. Its potency is comparable to other inhibitors of enkephalin metabolism. The dual dose-dependent effects of analgesia and convulsions highlight the need for careful dose-finding studies in any potential therapeutic application. The lack of recent independent validation and direct comparative studies with newer compounds suggests an area for future research to fully elucidate the therapeutic potential of this compound.
References
- 1. Analgesic and convulsant effects of guanidinoethylmercaptosuccinic acid (this compound)--a potent enkephalin convertase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enkephalin convertase: potent, selective, and irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete differentiation between enkephalinase and angiotensin-converting enzyme inhibition by retro-thiorphan - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Identification of "GEMSA" for Proper Disposal
Information regarding the substance "GEMSA" is not publicly available, preventing the provision of specific disposal procedures. To ensure the safety of laboratory personnel and compliance with environmental regulations, it is imperative to correctly identify a substance before its disposal.
Without a proper chemical name, CAS number, or Safety Data Sheet (SDS) for "this compound," it is impossible to determine its hazards, chemical properties, and the appropriate disposal protocols.
Recommended Actions for Laboratory Personnel:
Researchers, scientists, and drug development professionals are advised to take the following steps to identify "this compound" and determine the correct disposal method:
-
Consult the Container Label: The original container of the substance should provide the full chemical name, manufacturer information, and hazard pictograms.
-
Contact your institution's Environmental Health and Safety (EHS) Department: Your EHS department is the primary resource for guidance on chemical waste disposal. They can assist in identifying unknown substances and will provide institution-specific procedures for waste management.
General Principles of Chemical Waste Disposal:
Once "this compound" is identified and its hazards are understood, the following general principles of laboratory waste disposal should be applied in consultation with your EHS department:
-
Segregation: Never mix incompatible waste streams. Hazardous waste must be segregated based on its chemical properties (e.g., flammable, corrosive, reactive, toxic).
-
Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the associated hazards.
-
Containment: Use appropriate, leak-proof containers for waste collection. Ensure containers are kept closed except when adding waste.
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations. Your EHS department will provide guidance on these requirements.
Below is a generalized workflow for chemical waste disposal. This is a conceptual diagram and should not be followed for "this compound" without its proper identification and a specific disposal plan from your EHS office.
Caption: Generalized Chemical Waste Disposal Workflow.
Until "this compound" is positively identified, it should be treated as a hazardous substance. Handle with appropriate personal protective equipment (PPE) and store it in a secure, designated area away from incompatible materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
